Chlorphenesin Carbamate

Catalog No.
S523545
CAS No.
886-74-8
M.F
C10H12ClNO4
M. Wt
245.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorphenesin Carbamate

CAS Number

886-74-8

Product Name

Chlorphenesin Carbamate

IUPAC Name

[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate

Molecular Formula

C10H12ClNO4

Molecular Weight

245.66 g/mol

InChI

InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14)

InChI Key

SKPLBLUECSEIFO-UHFFFAOYSA-N

SMILES

Array

solubility

READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE
SLIGHTLY SOL IN CHLOROFORM
FREELY SOL IN ALCOHOL

Synonyms

laChlorphenesin Carbamate; Maolate; Rinlaxer; Chlorphensin carbamate; Kolpicortin-sine; Carbamic acid, 3-(p-chlorophenoxy)-2-hydroxypropyl ester; NSC 82943; U 19646;

Canonical SMILES

C1=CC(=CC=C1OCC(COC(=O)N)O)Cl

The exact mass of the compound Chlorphenesin carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as readily sol in 95% ethanol, acetone, ethyl acetate; fairly readily sol in dioxane; almost insol in cold water, benzene, cyclohexaneslightly sol in chloroformfreely sol in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82943. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

chlorphenesin carbamate metabolic pathway human urine

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Urinary Metabolites

The table below summarizes the key metabolic pathways and corresponding urinary metabolites of chlorphenesin carbamate identified in human studies.

Metabolic Pathway Key Urinary Metabolites Identified Notes on Detection & Significance
Amide Hydrolysis Chlorphenesin (free) [1] --
O-Glucuronidation This compound glucuronide [1] Major metabolite in humans [1].
Oxidation 4-Chlorophenoxyacetic acid (4-CPA) [2] [1] [3] A major metabolite of concern in doping control [2] [3].
3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) [4] Observed after dermal application of chlorphenesin [4].
Sulfation Chlorphenesin sulfate [4] Observed after dermal application [4].
Combined Pathways Hydroxylated metabolites and their glucuronide/sulfate conjugates [2] 29 metabolites total; 18 newly identified in a 2025 study [2].

Experimental Protocols for Metabolite Characterization

The following workflow outlines the typical experimental process for characterizing this compound metabolites in human urine, based on current methodologies.

Start Study Design & Urine Collection A Sample Preparation (Solid Phase Extraction) Start->A B LC Separation (Reverse Phase Column) A->B C MS Analysis (High-Resolution Orbitrap) B->C LC Liquid Chromatography B->LC D Data Processing (Metabolite Identification) C->D MS Mass Spectrometry C->MS E Metabolite Characterization D->E

Experimental workflow for metabolite profiling

Study Design and Sample Collection
  • Administration and Collection: Human volunteers are administered a single oral dose of this compound. Urine samples are collected before dosing and at predefined intervals (e.g., up to 264 hours post-administration) to capture the excretion profile [2] [3].
  • Ethical Compliance: Studies are conducted in accordance with ethical standards for clinical research.
Analytical Technique: LC-Q Exactive-HF-Orbitrap-MS

The most detailed metabolite identification uses Liquid Chromatography coupled to a Q Exactive-HF-Orbitrap Mass Spectrometer (LC-Q Exactive-HF-Orbitrap-MS) [2] [3].

  • Chromatography Separation: Uses a reverse-phase liquid chromatography column to separate metabolites in the urine sample [2].
  • Mass Spectrometry Detection:
    • Scanning Modes: Data are acquired in Full MS (for accurate mass measurement of precursor ions) and Full MS/dd-MS2 (data-dependent acquisition) modes. The dd-MS2 mode automatically selects the most intense ions for fragmentation, providing structural information [2].
    • Key Data: The high resolution and mass accuracy of the Orbitrap allow for the determination of precise molecular formulas for both precursor and fragment ions.
Data Processing and Metabolite Identification
  • Metabolite Profiling: Processed by comparing pre- and post-administration urine samples to find chromatographic peaks that significantly increase after dosing [2].
  • Structural Elucidation:
    • Accurate Mass: Determines the potential elemental composition of the metabolite.
    • Fragmentation Pattern: Analyzes the MS2 spectrum to propose the metabolite's structure. For example, a loss of 176 Da is characteristic of a glucuronide conjugate [2].

Quantitative Excretion Data

For a doping control laboratory, understanding the concentration and detection window of key metabolites is critical. The table below summarizes quantitative data for the characteristic metabolite 4-CPA.

Administration Route 4-CPA Concentration Range Time to Max Concentration (Tmax) Approximate Detection Window Source
Oral (this compound) 390 - 6,929 ng/mL 12 - 24 hours Up to 264 hours (11 days) [3]
Dermal (Sunscreen with Chlorphenesin) Up to ~2,300 ng/mL 12 - 24 hours Up to 5 days after last application [4]

Key Implications for Doping Control

The extensive metabolism of this compound has a direct and important application in sports drug testing.

CPC Chlorphenesin Carbamate C Chlorphenesin CPC->C Hydrolysis CPA 4-CPA (Common Metabolite) CPC->CPA Oxidation C->CPA Oxidation M Meclofenoxate (Prohibited) M->CPA Hydrolysis

Relationship between substances and 4-CPA metabolite

  • The 4-CPA Problem: 4-Chlorophenoxyacetic acid (4-CPA) is a metabolite of this compound but is also a target analyte for the prohibited stimulant meclofenoxate [2] [3] [4].
  • Differentiating the Source: To avoid falsely accusing an athlete of using meclofenoxate, doping control laboratories must distinguish its use from legitimate intake of this compound or chlorphenesin itself (found in some sunscreens) [3] [4].
  • The Solution - Metabolite Profiling: Instead of monitoring only 4-CPA, scientists can look at the full urinary metabolite profile. The presence of specific metabolites like chlorphenesin glucuronide or 4-CPP strongly indicates chlorphenesin(this compound) intake, not meclofenoxate use [4]. Recent research suggests that metabolites M9 and M10 may be particularly useful as long-lasting biomarkers due to their extended detection window [2].

References

mechanism of action chlorphenesin carbamate spinal neurons

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action on Spinal Neurons

Chlorphenesin carbamate exerts its muscle relaxant effects primarily through action on the central nervous system, with a key site of action being the spinal cord.

  • Central Site of Action: It acts as a selective blocker of polysynaptic reflexes within the spinal cord and at supra-spinal levels [1]. Studies indicate its effects are more pronounced on polysynaptic reflex pathways compared to monosynaptic ones [1].
  • Direct Neuronal Effects: Research on isolated frog spinal cord tissue demonstrates that this compound induces marked hyperpolarization (an increase in the membrane potential, making the neuron less likely to fire) in both primary afferent terminals (sensory nerve endings) and motoneurons [2]. These hyperpolarizing effects persisted even in a solution containing high magnesium and no calcium, which blocks synaptic transmission between neurons. This confirms that this compound has a direct postsynaptic action on the neurons themselves, rather than working solely by inhibiting neurotransmitter release [2].
  • Interaction with Excitatory Signaling: The drug does not significantly reduce the depolarization of motoneurons caused by excitatory amino acids like L-glutamic acid and L-aspartic acid. However, it does abolish the increased firing rate of motoneurons induced by these substances. This suggests its muscle relaxant property may stem from a combination of slight hyperpolarization and a prolongation of the neuronal refractory period [2].

The following diagram summarizes this mechanism based on animal studies:

G CPC This compound Hyperpol Direct Effect: Induces Hyperpolarization CPC->Hyperpol Acts On PAT Primary Afferent Terminals Depress Outcome: Depressed Neuron Excitability & Reduced Reflex Transmission PAT->Depress Effect On MN Motoneurons MN->Depress Effect On Hyperpol->PAT  Target   Hyperpol->MN  Target  

This compound directly hyperpolarizes spinal neurons, reducing excitability [2] [1].

Key Experimental Data and Protocols

The understanding of its mechanism is largely derived from specific animal and tissue-based experiments. The table below summarizes quantitative findings from these studies:

Study Model Dose / Concentration Key Quantitative Findings Citation
Isolated Bullfrog Spinal Cord (Sucrose-gap method) Not specified in abstract Hyperpolarized PAT & MN; depressed reflex potentials; blocked amino acid-induced MN firing. [2]
In Vivo (Rat) 50 mg/kg (intravenous) Maximal inhibition of polysynaptic reflex (PSR) at 40 min post-administration. [1]
In Vivo (Rat - Adjuvant Arthritic) 100-400 mg/kg (oral) Dose-dependent antinociceptive effect in behavioral study. [1]
In Vivo (Rat - Electrophysiology) 25-50 mg/kg (intravenous) Depressed evoked neuronal responses of VB thalamic nociceptive neurons. [1]

Detailed Experimental Protocol (Isolated Frog Spinal Cord) The foundational study on the isolated frog spinal cord provides a clear methodology [2]:

  • 1. Tissue Preparation: The spinal cord was isolated from bullfrogs, with the vertebral canal opened and the dura mater removed. The cord was then transected at the level of the third or fourth spinal nerve.
  • 2. Recording Technique: The sucrose-gap method was used to record bioelectric potentials from the ventral and dorsal roots simultaneously. This technique allows for the measurement of electrical changes across the neuronal membranes.
  • 3. Drug Application: this compound was directly applied to the bathing solution (Ringer's solution) that surrounded the isolated spinal cord.
  • 4. Synaptic Blockade Control: To confirm a direct postsynaptic action, experiments were repeated in a Ca2+-free Ringer's solution containing high Mg2+, which blocks synaptic transmission by preventing neurotransmitter release.
  • 5. Evoked Potential Testing: Reflex potentials were evoked by electrically stimulating the dorsal or ventral roots, and their amplitudes were measured before and after drug application.
  • 6. Amino Acid Challenge: The effects of excitatory amino acids (L-aspartate, L-glutamate) on motoneuron depolarization and firing rate were tested in the presence and absence of this compound.

Additional Pharmacological Context

  • Therapeutic Use: this compound is clinically used as a skeletal muscle relaxant for treating pain and discomfort associated with muscle trauma and inflammation [3] [4].
  • Pharmacokinetics: The drug is rapidly and completely absorbed after oral administration. It is metabolized in the liver, with a majority (85%) of a dose excreted in urine within 24 hours as a glucuronide metabolite. Its elimination half-life is reported to be between 2.3 and 5 hours [5].

References

chlorphenesin carbamate degradation kinetics alkaline solutions

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic Data & Experimental Conditions

Aspect Details
Compound Studied Chlorphenesin Carbamate (α-CPC)
Studied Conditions Strongly alkaline aqueous solutions; Temperature range: 0°C to 20°C [1] [2]
Kinetic Order Does not obey simple pseudo-first-order kinetics; described as a complex mechanism involving consecutive, parallel, and reverse reactions [1] [2].
Rate Law Specific base-catalyzed hydrolysis: ( k = k_{OH} \cdot a_{OH} ) (rate is dependent on hydroxide ion activity) [1] [2].
Activation Parameters Arrhenius plot was approximately linear, but specific activation energy and entropy values were not provided for the alkaline pathway [1] [2].
Identified Degradation Products Chlorphenesin-2-carbamate (β-CPC, an isomer) and Chlorphenesin (CP, hydrolysis product) [1] [2].

Experimental Protocol Overview

For researchers seeking to replicate or understand the methodology, here is a summary of the key experimental steps as inferred from the study [1] [2]:

  • 1. Reaction Environment: Prepare strongly alkaline aqueous solutions. The study used a range of high pH conditions.
  • 2. Temperature Control: Conduct degradation experiments under controlled, low temperatures (0°C, 10°C, 20°C) to facilitate kinetic measurement.
  • 3. Kinetic Analysis: Monitor the concentration of α-CPC over time. The complex kinetics require analytical methods capable of distinguishing between the parent compound and its degradation products.
  • 4. Product Identification: Use analytical techniques (not specified, but typically chromatography or spectroscopy) to identify and confirm the structures of the degradation products, β-CPC and CP.

Proposed Degradation Mechanism

The study proposed that the degradation of α-CPC in strong alkali involves two key reactions triggered by hydroxide ions [1] [2]:

  • Carbamoyl Group Migration: The carbamoyl group (-OCONH₂) migrates from one hydroxyl group to the adjacent one on the molecule, forming the isomer chlorphenesin-2-carbamate (β-CPC).
  • Hydrolytic Removal: The carbamoyl group is completely removed from the molecule, yielding chlorphenesin (CP).

The diagram below illustrates this proposed reaction pathway.

G AlkalineConditions Strongly Alkaline Solution (High OH⁻) alphaCPC α-Chlorphenesin Carbamate AlkalineConditions->alphaCPC Catalyzes betaCPC β-Chlorphenesin Carbamate (Isomer) alphaCPC->betaCPC 1. Carbamoyl Group Migration Chlorphenesin Chlorphenesin (CP) alphaCPC->Chlorphenesin 2. Hydrolytic Removal of Carbamoyl Group

Key Differences from Acidic Degradation

For a comprehensive view, it is useful to contrast these findings with the behavior of the same compound under acidic conditions, as investigated in a related 1986 study [3] [4].

Parameter Alkaline Degradation Acidic Degradation
Kinetic Order Complex (non-first-order) Pseudo-first-order [3]
Catalysis Type Specific base catalysis [1] Specific acid catalysis [3]
Primary Product Chlorphenesin-2-carbamate (isomer) and Chlorphenesin [1] Chlorphenesin only [3]
Key Mechanism Carbamoyl group migration & removal [1] Removal of carbamoyl group without isomerization [3]
Activation Energy Not specified 21.8 kcal·mol⁻¹ [3]

Research Implications

The primary implication of this kinetic study is for pharmaceutical formulation and stability assessment. Understanding that α-CPC undergoes a complex degradation pathway in alkali, including isomerization, is critical for:

  • Formulation Science: Ensuring that drug products are formulated at a pH that maximizes shelf-life.
  • Analytical Development: Creating methods that can separate and quantify α-CPC from its isomer (β-CPC) and hydrolytic product (CP) during stability testing.
  • Mechanistic Insight: The proposed mechanism highlights the reactivity of the carbamate group and the possibility of intramolecular transfer, which is a valuable case study in organic and pharmaceutical chemistry.

References

chlorphenesin carbamate synthesis preparation method

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Routes for Chlorphenesin Carbamate

The synthesis typically involves first producing chlorphenesin, which is then converted to this compound. The table below summarizes two key preparation methods for the intermediate, chlorphenesin.

Method Key Starting Materials Key Reagents/Conditions Key Features
Conventional Route [1] p-Chlorophenol, Epichlorohydrin Sodium Hydroxide (NaOH), Sulfuric Acid, Chloroform [1] Uses highly toxic and hazardous intermediates like epichlorohydrin [2].
Green & Efficient Route [2] Glycerol, p-Chlorophenol, Dimethyl Carbonate Sodium Hydroxide (NaOH), 110-130°C, 11-13 hours [2] Avoids toxic intermediates; uses safe, low-cost glycerol; high yield (~95%) and purity (≥99.5%) [2].

The subsequent step involves converting the synthesized chlorphenesin into This compound. One patent describes this process using a transesterification reaction [3].

  • Reaction: Chlorphenesin is reacted with diethyl carbonate in the presence of a catalyst [3].
  • Catalysts: The reaction can be catalyzed by various bases, including sodium methoxide, sodium ethoxide, or triethylamine [3].
  • Procedure: The mixture is stirred and heated, typically under reflux. After the reaction is complete, the product is isolated through a series of steps including acidification, crystallization, washing, and drying to obtain the final this compound with a defined melting point of 86-92°C [3] [4].

Detailed Experimental Protocol for a Key Step

The following is a detailed methodology for the green synthesis of chlorphenesin, based on a patent from Guangxi Univ. [2]. This method is particularly relevant for modern and sustainable pharmaceutical manufacturing.

G Start Start Reaction Step1 Charge 500ml three-neck flask with: • Glycerol (55.25g, 0.60mol) • Dimethyl Carbonate (25.3g, 0.28mol) • p-Chlorophenol (25.8g, 0.20mol) • Sodium Hydroxide (0.8g, 0.02mol) Start->Step1 Step2 Stir at low speed (30 rpm) Step1->Step2 Step3 Heat to 110°C React for 11 hours Step2->Step3 Step4 Cool down to 22°C Step3->Step4 Step5 Add saturated NaCl solution and dichloromethane Wash and separate layers Step4->Step5 Step6 Concentrate organic phase to obtain yellow-white solid Step5->Step6 Step7 Recrystallize with Dichloromethane Step6->Step7 Step8 Suction filtration Step7->Step8 End Obtain pure white chlorphenesin powder Step8->End

Key Process Parameters [2]:

  • Molar Ratio: Glycerol : Dimethyl Carbonate : p-Chlorophenol = 3 : 1.4 : 1
  • Catalyst: p-Chlorophenol : Sodium Hydroxide molar ratio = 1 : 0.1

Key Technical Insights for Researchers

  • Mechanism of Green Synthesis: The "green" method is efficient because dimethyl carbonate acts as a selective synthesis agent. It facilitates an in-situ reaction that ensures directional synthesis towards chlorphenesin, minimizing the formation of other by-products and simplifying purification [2].
  • Advantage Over Traditional Routes: The conventional route relies on 3-chloro-1,2-propanediol, a compound that is flammable, highly toxic, and a suspected carcinogen. The green route using glycerol is significantly safer and more environmentally friendly [2].
  • Purification & Characterization: The final carbamate product is typically purified via recrystallization from solvents like ethanol or mixed solvents (e.g., ethyl acetate/cyclohexane) [3] [5]. The purity can be verified using High-Performance Liquid Chromatography (HPLC) [6].

References

chlorphenesin carbamate pharmacodynamics receptor binding

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

Current evidence suggests Chlorphenesin Carbamate is a centrally-acting skeletal muscle relaxant that works primarily within the central nervous system (CNS) rather than directly on skeletal muscle [1] [2]. Its effects are measured mainly by subjective responses due to a not well-defined mechanism [1].

The proposed mechanism involves enhancement of gamma-aminobutyric acid (GABA) activity [3]. As an inhibitory neurotransmitter, GABA reduces neuronal excitability. By potentiating GABAergic activity, this compound is believed to diminish excessive neural firing that leads to muscle spasms, increasing the threshold for neuron excitation [3].

Key pharmacodynamic findings from animal studies include:

  • Inhibition of polysynaptic and monosynaptic spinal reflexes in rats, chicks, and frogs, with a longer duration of action than mephenesin [2].
  • Depression of intercollicular and ischemic decerebrate rigidities [2].
  • A decrease in afferent discharges from the muscle spindle, which may partially contribute to the muscle relaxant effect [2].
  • No anti-strychnine effect in mice, suggesting its mechanism differs from some other relaxants [2].

Quantitative Data and Receptor Binding Profile

A systematic search of the available scientific literature did not yield specific, quantitative data on the receptor binding affinity (e.g., Ki, IC50) of this compound. The tables below summarize the available pharmacodynamic and pharmacokinetic information.

Table 1: Pharmacodynamic Profile of this compound

Parameter Findings / Status
Site of Action Central Nervous System (CNS) [1] [3] [2]
Primary Proposed Mechanism Potentiation of GABAergic inhibitory neurotransmission [3].
Effect on Spinal Reflexes Inhibition of both monosynaptic and polysynaptic reflex components [2].
Receptor Binding Profile Not Available in searched literature.
Quantitative Pharmacodynamics Not Available in searched literature.

Table 2: Other Key Parameters from Search Results

Parameter Findings / Status
Tolerance Development Observed in rodents, attributed to induction of drug-metabolizing enzymes in liver microsomes [4].
Key Metabolites Includes 4-chlorophenoxyacetic acid (4-CPA), which is also a metabolite of other compounds [5] [6].
Half-Life Not Available for this compound (half-life of related compound chlorphenesin is 2.3-5 hours) [1].

Experimental Protocols from Literature

While detailed modern protocols are not available, older studies outline the following methodological approaches for investigating this compound:

  • Motor Incoordination (Rotarod Test): Tolerance to this compound was investigated in mice and rats by administering the drug once daily for 7 or 14 days and measuring the motor incoordinating action, often using a rotarod apparatus. The effect was correlated with serum free drug concentrations [4].
  • Spinal Reflex Recording: In rats, the effects on spinal synaptic transmission were studied by recording ventral root potentials in response to stimulation of the corresponding dorsal root [2].
  • Muscle Spindle Activity: The decrease in afferent discharges from muscle spindles was measured in rats in situ and frogs in vitro [2].

Pathway and Experimental Workflow

The following diagram illustrates the proposed central mechanism of action and the key experiments used to characterize it, based on the information from the search results.

G cluster_CNS Central Nervous System (CNS) cluster_Expt Experimental Evidence CPC Chlorphenesin Carbamate GABA GABAergic System (Potentiation) CPC->GABA Spine Inhibited Spinal Reflexes [2] CPC->Spine Spindle Decreased Muscle Spindle Afferents [2] CPC->Spindle Tolerance Tolerance from Enzyme Induction [4] CPC->Tolerance Neuro Reduced Neuronal Excitability GABA->Neuro Output Suppression of Hyperactive Circuits Neuro->Output Effect Muscle Relaxation Output->Effect

This compound acts centrally by enhancing GABA, reducing neuronal activity and muscle activity, supported by key experimental findings.

References

Comprehensive Technical Guide: Metabolite Identification and Characterization of Chlorphenesin Carbamate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Chlorphenesin carbamate (CPC) is a centrally-acting skeletal muscle relaxant used clinically for the treatment of discomfort associated with acute skeletal muscle trauma and inflammation. The metabolic fate of CPC is of significant interest in pharmaceutical research and doping control due to its transformation into multiple metabolites, including 4-chlorophenoxyacetic acid (4-CPA), which is listed on the World Anti-Doping Agency (WADA) Prohibited List as a metabolite of the prohibited nootropic stimulant meclofenoxate. This creates a critical analytical challenge in sports drug testing, as distinguishing between legitimate therapeutic use of CPC and administration of prohibited substances requires comprehensive understanding of CPC's metabolic profile [1] [2].

The identification and characterization of CPC metabolites has evolved significantly since early studies in the 1960s, with recent advances in high-resolution mass spectrometry enabling more comprehensive metabolite profiling. Understanding CPC metabolism is essential not only for doping control purposes but also for complete pharmacological characterization of the drug, including its elimination pathways and potential metabolic interactions. This technical guide summarizes current knowledge on CPC metabolite identification and characterization, with detailed experimental protocols for researchers and drug development professionals [3] [4].

Analytical Methodologies for Metabolite Identification

Liquid Chromatography-Mass Spectrometry Instrumentation

Current state-of-the-art approaches for CPC metabolite identification primarily utilize liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). The most advanced methodology employs Q Exactive HF Orbitrap technology, which provides the exceptional mass accuracy and resolution needed for confident metabolite identification. Typical analytical conditions involve chromatographic separation using reverse-phase C18 columns (e.g., 2.1 × 100 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase generally consists of water with 0.1% formic acid (eluent A) and acetonitrile with 0.1% formic acid (eluent B), with a flow rate of 0.3 mL/min and a gradient elution program increasing from 5% to 95% B over 15-20 minutes [1] [5].

Mass spectrometric detection is performed in both positive and negative ionization modes to comprehensively capture all metabolites. Data acquisition typically employs two parallel scan events: full MS scan (m/z 100-1000) at a resolution of 120,000 and data-dependent MS/MS (dd-MS2) at a resolution of 30,000 for the most abundant ions. The use of parallel reaction monitoring (PRM) can also be incorporated for targeted analysis of specific metabolites. This dual approach enables both untargeted metabolite discovery and targeted confirmation in a single analytical run [1].

Sample Preparation and Data Processing

Urine sample preparation typically involves dilution followed by solid-phase extraction to concentrate metabolites and remove interfering matrix components. Samples are commonly diluted 1:1 with aqueous formic acid (0.1-0.5%) or phosphate buffer, then applied to mixed-mode cation exchange or hydrophilic-lipophilic balanced (HLB) cartridges. After washing with water and/or organic solvents, metabolites are eluted with methanol or acetonitrile containing a volatile acid or base, and the eluate is evaporated to dryness under nitrogen before reconstitution in mobile phase [2].

Data processing utilizes advanced software platforms that employ mass defect filtering, isotope pattern matching, and product ion filtering to identify potential metabolites from complex LC-HRMS data. Metabolite identification is confirmed through several criteria: (1) accurate mass measurement (mass error < 5 ppm), (2) MS/MS fragmentation patterns consistent with proposed structures, (3) comparison with reference standards when available, and (4) retention time behavior consistent with metabolic transformations. For phase II metabolites, enzymatic hydrolysis with β-glucuronidase or sulfatase provides additional confirmation [1] [2].

Metabolic Pathways and Metabolite Characterization

Comprehensive Metabolic Pathway Diagram

The metabolic fate of this compound involves multiple biotransformation pathways that occur primarily in the liver. The diagram below illustrates the major metabolic routes and key metabolites identified in human studies:

G This compound Metabolic Pathways CPC Chlorphenesin Carbamate (CPC) M1 Chlorphenesin (Free Alcohol) CPC->M1 Amide Hydrolysis M5 CPC Glucuronide CPC->M5 O-Glucuronidation M8 Hydroxylated CPC CPC->M8 Hydroxylation M2 4-Chlorophenoxyacetic Acid (4-CPA) M1->M2 Further Oxidation M3 3-(4-Chlorophenoxy)- 2-hydroxypropanoic Acid (4-CPP) M1->M3 C-Oxidation M4 p-Chlorophenol M1->M4 Cleavage & Reduction M6 Chlorphenesin Glucuronide M1->M6 O-Glucuronidation M7 Chlorphenesin Sulfate M1->M7 Sulfation M8->M2 Multiple Steps

Figure 1: Comprehensive metabolic pathways of this compound in humans showing Phase I (green) and Phase II (blue) transformations

Key Metabolites and Structural Elucidation

Recent studies using LC-Q Exactive-HF-Orbitrap-MS technology have identified 29 distinct metabolites of this compound in human urine, including 18 newly characterized metabolites in addition to 11 previously reported compounds. The major metabolic reactions include:

  • Amide hydrolysis: This initial metabolic step cleaves the carbamate ester bond, producing free chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol), which serves as a pivotal intermediate for further biotransformations [1] [3].

  • C-oxidation processes: The secondary alcohol moiety of chlorphenesin undergoes oxidation to form 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP), which can undergo further oxidative metabolism [2].

  • Conjugation reactions: Both CPC and its metabolites undergo extensive Phase II metabolism, including O-glucuronidation at the alcohol functionalities and sulfation to form sulfate conjugates [1] [3].

  • Hydroxylation: Metabolic hydroxylation can occur at various positions on the aromatic ring or aliphatic chain, producing hydroxylated metabolites that may undergo further conjugation [1].

Structural elucidation of these metabolites relies heavily on interpretation of MS/MS fragmentation patterns. Characteristic fragmentation ions include the neutral loss of 74 Da (glycidol moiety), 98 Da (sulfate group), and 176 Da (glucuronic acid), as well as diagnostic product ions at m/z 111, 129, and 143 corresponding to the chlorophenoxy fragment and its derivatives. The chlorinated isotopic pattern (3:1 ratio for M:M+2) provides additional confirmation of metabolites retaining the chlorinated aromatic ring [1] [2].

Quantitative Excretion Data and Detection Windows

Urinary Excretion Patterns Across Administration Routes

The table below summarizes quantitative data on major metabolite excretion following different routes of CPC administration, based on human volunteer studies:

Table 1: Urinary excretion characteristics of major this compound metabolites

Metabolite Administration Route Cmax Range (ng/mL) Tmax Range (hours) Detection Window
4-CPA Oral (CPC tablets) 390 - 6,929 12 - 24 Up to 264 hours
4-CPA Dermal (Sunscreen, single) Up to ~1,500 12 - 24 Up to 7 days
4-CPA Dermal (Sunscreen, multiple) Up to ~2,300 12 - 24 Up to 5 days post-last application
4-CPP Dermal (Sunscreen) Similar to 4-CPA 12 - 24 Up to 7 days
Chlorphenesin Glucuronide Oral (CPC tablets) Not specified Early time points Shorter than 4-CPA
M9/M10 (New biomarkers) Oral (CPC tablets) Not specified Not specified Longer than WADA-reported metabolites
Comparative Metabolite Detection Windows

The table below compares the detection windows of key metabolites, which is critical for doping control strategies:

Table 2: Comparison of metabolite detection windows for doping control purposes

Metabolite Category Relative Detection Window Utility in Doping Control Comments
Traditional WADA biomarkers (primarily 4-CPA) Moderate Limited by shorter detection window May miss remote administration
Newly identified metabolites (M9, M10) Extended High - potential as long-term markers Longer detection than established biomarkers
Phase II conjugates (glucuronides, sulfates) Shorter Low for direct detection Rapidly excreted, useful for recent use
4-CPA from dermal exposure Variable (dose-dependent) Confounding factor Requires differentiation strategy

The detection windows for CPC metabolites vary significantly based on the administration route and specific metabolite. Following oral administration of CPC tablets, 4-CPA reaches peak urinary concentrations between 12-24 hours and remains detectable for extended periods up to 264 hours (11 days). Importantly, recent research has identified specific metabolites (designated M9 and M10) that demonstrate significantly longer detection windows compared to previously known metabolites, making them promising candidates as long-term biomarkers for CPC intake in doping control applications [1] [5].

For dermal application of chlorphenesin-containing cosmetics (e.g., sunscreen with 0.25% chlorphenesin), the excretion profile differs notably from oral administration. While Tmax values remain similar (12-24 hours), the maximum concentrations of 4-CPA are generally lower, reaching approximately 1,500 ng/mL after single application and 2,300 ng/mL after multiple applications. However, these concentrations can still exceed reporting limits established by WADA, creating potential for false positives if appropriate differentiation protocols are not followed [2] [5].

Applications in Doping Control and Metabolomics

Regulatory Implications and Analytical Strategies

The intersection of CPC metabolism with sports drug testing represents a significant analytical challenge in doping control. The common metabolite 4-CPA creates a cross-reactivity scenario where legitimate use of CPC (not prohibited) cannot be easily distinguished from administration of meclofenoxate (prohibited) based solely on 4-CPA detection. This necessitates comprehensive metabolite profiling that can differentiate the source of 4-CPA detection [2].

Effective doping control strategies must therefore incorporate multiple metabolite markers that provide definitive evidence of the administered substance. The diagnostic metabolite profile for CPC includes:

  • Simultaneous detection of 4-CPA and 4-CPP
  • Presence of chlorphenesin glucuronide and sulfate conjugates
  • Identification of recently discovered metabolites (M9, M10) that serve as specific markers for CPC intake
  • Absence of meclofenoxate-specific metabolites that would indicate prohibited use [1] [2]

Implementation of these multi-analyte approaches requires sophisticated LC-HRMS methods capable of detecting both targeted and untargeted metabolites in a single analytical run. Method validation must establish specificity, sensitivity, and robustness for the complete panel of diagnostic metabolites rather than just 4-CPA alone [5].

Metabolomic Impact and Systems Biology Perspectives

Beyond targeted metabolite identification, untargeted metabolomics approaches have revealed broader systemic effects of CPC administration on metabolic pathways. Studies indicate that CPC consumption significantly alters several key metabolic pathways, most notably histidine metabolism and β-alanine metabolism. These findings suggest that CPC may influence fundamental physiological processes beyond its known pharmacological effects on skeletal muscle relaxation [1].

The metabolomic signature associated with CPC administration provides additional contextual information that may support doping control decisions. Pattern recognition algorithms applied to global metabolomic profiles could potentially distinguish CPC administration from other sources of 4-CPA, adding a complementary approach to traditional targeted analysis. Furthermore, understanding the systems-level metabolic impact of CPC may provide insights into its mechanism of action and potential off-target effects, contributing to more comprehensive pharmacological characterization of this medication [1].

Conclusion and Future Perspectives

The comprehensive characterization of this compound metabolites represents a significant advancement in both pharmaceutical research and doping control science. The identification of 29 metabolites, including 18 newly described compounds, substantially expands our understanding of CPC biotransformation and provides new analytical targets for sports drug testing. The development of sophisticated LC-HRMS methods has been instrumental in these advances, enabling unprecedented resolution and accuracy in metabolite identification.

Future directions in this field will likely focus on several key areas:

  • Validation of long-term biomarkers M9 and M10 for extended detection windows in doping control
  • Development of standardized methods for simultaneous detection of all diagnostic metabolites
  • International harmonization of reporting criteria to minimize false positives while maintaining detection sensitivity for meclofenoxate abuse
  • Exploration of inter-individual variability in CPC metabolism that may affect interpretation of analytical results

References

chlorphenesin carbamate stability shelf life storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chlorphenesin Carbamate Degradation Kinetics

Parameter Strongly Alkaline Conditions [1] Strongly Acidic Conditions [2]
Kinetic Order Pseudo-first-order Pseudo-first-order
Rate Law Not fully detailed (abstract only) Specific acid-catalyzed hydrolysis
Degradation Product Not specified (abstract only) Chlorphenesin
Activation Energy Not specified (abstract only) 21.8 kcal·mol⁻¹
Activation Entropy (at 50°C) Not specified (abstract only) -21.3 cal·deg⁻¹·mol⁻¹
Proposed Mechanism Different from acidic pathway Removal of carbamoyl group via H⁺ catalysis, without isomerization

Experimental Protocols for Degradation Studies

The following methodologies were used to generate the kinetic data in the table above.

Protocol for Acidic Degradation Kinetics [2]

This study provides a clear and reproducible method for investigating the stability of this compound under acidic conditions.

  • Reaction Environment: The degradation was carried out in various strongly acidic aqueous solutions. The exact acid concentrations and ionic strengths can be adjusted based on experimental needs.
  • Temperature Control: Studies were performed at multiple elevated temperatures (40°C, 50°C, and 60°C) to enable Arrhenius analysis and predict stability at lower temperatures.
  • Kinetic Analysis:
    • Sampling: Samples were withdrawn from the reaction mixture at predetermined time intervals.
    • Quantification: The concentration of intact this compound in each sample was determined using a validated analytical method (e.g., HPLC).
    • Data Fitting: A plot of the natural logarithm of the this compound concentration versus time was constructed. The linearity of this plot confirms pseudo-first-order kinetics.
    • Rate Calculation: The slope of the linear plot provides the observed pseudo-first-order rate constant ((k_{obs})) for the specific acidic condition and temperature.
  • Product Identification: The degradation product was identified as chlorphenesin through analytical comparison with an authentic standard.
Protocol for Alkaline Degradation Kinetics [1]

While the full experimental details are not available in the abstract, the general approach can be inferred:

  • The study was conducted in strongly alkaline aqueous solutions.
  • The kinetics were established by monitoring the disappearance of this compound over time, confirming a pseudo-first-order reaction model.
  • The mechanism was noted to be distinct from the pathway observed under acidic conditions [1] [2].

The following diagram illustrates the logical workflow for conducting and analyzing a kinetic stability study based on these protocols.

G Start Start: Stability Study Cond Prepare drug solution in buffer at target pH Start->Cond Incubate Incubate at controlled temperatures (e.g., 40, 50, 60°C) Cond->Incubate Sample Withdraw samples at time intervals Incubate->Sample Analyze Analyze sample (e.g., HPLC) Sample->Analyze Model Fit concentration-time data to kinetic model Analyze->Model Output Obtain rate constant (k_obs) for each condition Model->Output Arrhenius Perform Arrhenius analysis across temperatures Output->Arrhenius Results Determine activation energy (Ea) and predict shelf-life Arrhenius->Results

This compound stability study workflow.


Storage Conditions & Stability Management

Although the search results do not specify a shelf life, one source provides clear storage recommendations.

  • Recommended Storage Temperature: Store at 4°C in a cool place [3].
  • Container Advice: Keep the container tightly closed in a dry and well-ventilated place. Containers that are opened must be carefully resealed and kept upright to prevent leakage [3].
  • Incompatibilities: The substance is incompatible with oxidizing agents, reducing agents, and water/moisture [3]. This underscores the need for protection from these elements to maintain stability.

Future Research & Analysis

The search results indicate that the degradation products and mechanisms differ between acidic and alkaline conditions, but the specific pathway in alkali is not described [1] [2]. Further research could focus on:

  • Identifying the specific degradation products and mechanism under alkaline conditions.
  • Investigating the kinetics of degradation under neutral pH conditions, which is more relevant to typical shelf-life prediction.
  • Establishing a validated, stability-indicating analytical method (like the GLC methods mentioned in [4]) for precise quantification of both the drug substance and its degradation products.

References

LC-MS analysis chlorphenesin carbamate metabolites urine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Challenge

Chlorphenesin carbamate is a central-acting muscle relaxant. Its metabolic pathway produces 4-chlorophenoxyacetic acid (4-CPA), which is also the primary metabolite of meclofenoxate, a stimulant prohibited in sports by the World Anti-Doping Agency (WADA) [1] [2]. This creates a significant challenge in anti-doping analysis, as detecting 4-CPA can indicate either the use of a permitted therapeutic drug (CC) or a banned substance (meclofenoxate). Therefore, reliable methods to distinguish their exposure pathways are crucial [2]. Advanced LC-MS techniques are used to identify unique metabolite signatures that can differentiate CC intake from meclofenoxate use.

Detailed Analytical Protocol

The protocol below is adapted from validated methodologies in recent literature for identifying CC metabolites in human urine [1] [3].

Sample Preparation
  • Urine Collection: Collect urine samples from volunteers/subjects before and after administration of this compound. Aliquot and store at -20°C until analysis.
  • Sample Pre-treatment: Thaw urine samples and centrifuge at 13,000 × g for 10 minutes to remove particulates.
  • Dilution: Dilute the supernatant with a mixture of methanol and acetonitrile (3:1, v/v). A typical protocol involves adding 100 µL of urine to 200 µL of the solvent mixture [4].
  • Clean-up: Vortex the mixture vigorously for 1 minute, then centrifuge at 13,000 × g for another 10 minutes. The final supernatant is directly injected into the LC-MS system [4].
Instrumental Analysis: LC-QE-HF-Orbitrap-MS

This method uses high-resolution accurate-mass (HRAM) spectrometry for reliable identification and characterization of metabolites.

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 × 100 mm, 1.7 µm).
    • Mobile Phase A: 0.1% formic acid in water.
    • Mobile Phase B: 0.1% formic acid in acetonitrile.
    • Gradient Elution:
      • 0-2 min: 5% B
      • 2-10 min: 5% B to 95% B
      • 10-12 min: Hold at 95% B
      • 12-12.1 min: 95% B to 5% B
      • 12.1-15 min: Re-equilibrate at 5% B
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5 µL.
  • Mass Spectrometry (MS):

    • System: Q Exactive HF Orbitrap Mass Spectrometer.
    • Scan Modes:
      • Full MS Scan: Resolution of 120,000 (at m/z 200) for precursor ion detection.
      • Data-Dependent MS2 (dd-MS2): Resolution of 15,000 for top N precursor ions. Use stepped normalized collision energy (NCE) of 20, 30, and 40 eV for fragmentation.
    • Ionization: Heated Electrospray Ionization (HESI) in both positive and negative modes.
    • Sheath Gas Flow: 40 arb units.
    • Aux Gas Flow: 10 arb units.
    • Spray Voltage: 3.5 kV (positive) and 2.8 kV (negative).
    • Capillary Temperature: 320°C.

The following workflow diagram summarizes the key steps in the sample analysis procedure:

Urine Sample Urine Sample Centrifuge Centrifuge Urine Sample->Centrifuge Collect & Aliquot Supernatant Supernatant Centrifuge->Supernatant Dilution Dilution Supernatant->Dilution Transfer Vortex & Centrifuge Vortex & Centrifuge Dilution->Vortex & Centrifuge Add solvent mix LC-MS Analysis LC-MS Analysis Vortex & Centrifuge->LC-MS Analysis Inject supernatant Chromatographic Separation Chromatographic Separation LC-MS Analysis->Chromatographic Separation HRAM Detection HRAM Detection Chromatographic Separation->HRAM Detection Data Analysis Data Analysis HRAM Detection->Data Analysis

Metabolite Identification Strategy
  • Accurate Mass: Use the full MS scan to obtain accurate molecular formulae for potential metabolites.
  • Fragmentation Patterns: Analyze MS/MS spectra to elucidate structural information. Compare fragmentation patterns with reference standards where available.
  • Metabolite Profiling: Identify metabolites by looking for characteristic product ions and neutral losses related to the core structure of CC.

Key Metabolites and Excretion Data

Understanding the identity and excretion profile of metabolites is key to interpreting results. The tables below summarize the core findings.

Table 1: Key this compound Metabolites in Human Urine

Metabolite Name/Marker Status (Novel/Known) Metabolic Pathway(s) Involved Significance / Detection Window
4-CPA Known Amide hydrolysis Primary marker; also a metabolite of banned meclofenoxate.
M9 Novel Multiple (incl. hydroxylation, glucuronidation) Longer detection window than previously known markers [3].
M10 Novel Multiple (incl. hydroxylation, glucuronidation) Longer detection window than previously known markers [3].
4-CPP (3-(4-chlorophenoxy)-2-hydroxypropanoic acid) Known - Diagnostic marker for exposure to chlorphenesin (cosmetic preservative) [2].
Chlorphenesin Glucuronide/Sulfate Known O-glucuronidation, Sulfation Indicative of exposure to chlorphenesin or this compound [2].

Table 2: Urinary Excretion Profiles of 4-CPA After Different Exposures

Exposure Source / Scenario Maximum 4-CPA Concentration (Cmax) in Urine Time to Cmax (Tmax) Approximate Detection Window
Oral this compound (Therapeutic drug) 390 - 6,929 ng/mL [1] 12 - 24 hours [1] Up to 168 - 264 hours [1]
Dermal Sunscreen (Chlorphenesin) 1,354 - 2,063 ng/mL [1] 12 - 24 hours [1] Information not specified in results.
Dermal Sunscreen Spray (Chlorphenesin) ~340 ng/mL [1] 12 - 24 hours [1] Information not specified in results.

Application Note: Critical Interpretation for Doping Control

The data generated by this protocol must be interpreted within the framework of anti-doping regulations to avoid false positives for meclofenoxate use.

  • Differentiating Legal from Banned Use: The sole detection of 4-CPA is not sufficient to report an adverse analytical finding for meclofenoxate. According to WADA criteria, the presence of specific markers for chlorphenesin (like 4-CPP or chlorphenesin conjugates) must be checked [2].
  • Reporting Positive for Meclofenoxate: A finding is typically reported as positive only if:
    • Meclofenoxate itself is detected above 50 ng/mL; OR
    • Meclofenoxate is present at any level, 4-CPA is >5 µg/mL, AND metabolites of chlorphenesin are not detected [2].
  • Impact of Cosmetics: This method confirms that normal use of cosmetics containing chlorphenesin can lead to detectable levels of 4-CPA in urine, but these are accompanied by 4-CPP and other conjugates, allowing for differentiation [2].

The following diagram illustrates the metabolic relationships and key diagnostic markers used to differentiate the source of a 4-CPA detection:

A Exposure Source B This compound (Muscle Relaxant) A->B C Chlorphenesin (Cosmetic Preservative) A->C D Meclofenoxate (Banned Stimulant) A->D F 4-CPA (Common Metabolite) B->F G M9, M10, Conjugates (CC-specific) B->G C->F H 4-CPP, Conjugates (Chlorphenesin-specific) C->H D->F E Key Diagnostic Metabolites E->F E->G E->H I Analytical Conclusion F->I G->I H->I

Protocol Validation and Quality Control

For the method to be used in a regulated environment like doping control, it must be rigorously validated.

  • Validation Parameters: The described LC-MS/MS methods have been validated to meet WADA's routine testing requirements. Key parameters include selectivity, sensitivity (LOD/LOQ), accuracy, precision, and recovery [1] [4].
  • Quality Control: Include quality control samples at low, medium, and high concentrations of target analytes in each batch to ensure accuracy and precision throughout the run.

Important Considerations for Researchers

  • Biomarker Stability: Be aware of the potential chemical instability of some metabolites, as has been reported for other hydroxy-containing compounds in method development [5].
  • Metabolomic Context: The metabolism of CC also influences endogenous pathways. Studies have shown that its intake causes significant changes in histidine and β-alanine metabolism, which could be an area for further investigation [3].

References

Comprehensive Analytical Methods for Chlorphenesin Carbamate Detection in Doping Control: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used clinically for the treatment of discomfort associated with skeletal muscle trauma and inflammation. While not prohibited in sports, its major metabolite, 4-chlorophenoxyacetic acid (4-CPA), is a marker compound for the prohibited substance meclofenoxate, a nootropic stimulant banned by the World Anti-Doping Agency (WADA). This creates a significant analytical challenge in doping control, as distinguishing between legitimate therapeutic use of this compound and prohibited meclofenoxate administration is essential for accurate result management. Recent metabolism studies have revealed a more complex metabolic profile than previously recognized, necessitating updated analytical approaches to prevent false positives for meclofenoxate use.

The detection and identification of this compound metabolites represents a critical component of comprehensive doping control protocols. Advanced liquid chromatography-high-resolution mass spectrometry (LC-HRMS) techniques have enabled the characterization of previously unknown metabolites that can serve as longer-lasting biomarkers for this compound intake. These methodological advances allow doping control laboratories to differentiate between various sources of 4-CPA, thereby protecting athletes from potential misinterpretation of analytical findings. This application note provides detailed protocols for the detection, identification, and confirmation of this compound and its metabolites in human urine, supporting accurate decision-making in sports drug testing.

Analytical Methodology

Instrumentation Configuration

The analysis of this compound metabolites requires high-resolution accurate-mass capabilities to enable comprehensive metabolite characterization and unambiguous identification:

  • Liquid Chromatography System: Utilize ultra-high performance liquid chromatography (UHPLC) with a reversed-phase C18 column (e.g., Waters BEH C18, 50 mm × 2.1 mm, 1.7 μm or equivalent) maintained at 40°C. The mobile phase should consist of water (A) and acetonitrile (B), both containing 0.1% formic acid, with a gradient elution from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Injection volume should be optimized at 5 μL for optimal sensitivity and resolution [1] [2].

  • Mass Spectrometry Detection: Employ a Q Exactive HF Orbitrap mass spectrometer or equivalent high-resolution system operating in both full MS and data-dependent MS² (ddMS²) scanning modes. Settings should include: spray voltage of 3.5 kV (positive ion mode), capillary temperature of 320°C, sheath gas at 35 arbitrary units, auxiliary gas at 10 arbitrary units, and full scan range of m/z 100-1000 with resolution of 120,000. Data-dependent MS² scans should be triggered at resolution of 30,000 with stepped normalized collision energies (20, 40, 60 eV) for comprehensive fragmentation data [1] [3].

Sample Preparation Protocol

Proper sample preparation is critical for optimal recovery and sensitivity while minimizing matrix effects:

  • Urine Sample Pretreatment: Thaw frozen urine samples at room temperature and vortex for 30 seconds. Aliquot 1 mL of urine into a centrifuge tube and add 10 μL of internal standard solution (recommended: stable isotope-labeled analogs of target metabolites when available). Adjust pH to 5.0-6.0 using ammonium acetate buffer (0.1 M) [2].

  • Extraction Procedure: Add 2 mL of acetonitrile to the buffered urine sample, vortex mix for 60 seconds, and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube containing 50 mg C18 and 150 mg PSA sorbents for dispersive solid-phase extraction cleanup. Vortex for 30 seconds and centrifuge at 14,000 × g for 5 minutes. Transfer the purified extract to an autosampler vial for analysis [2]. For alternative methodologies, liquid-liquid extraction using tert-butyl methyl ether has also been successfully implemented with comparable efficiency [4].

Metabolite Identification and Characterization

Comprehensive Metabolite Profile

Recent investigations have significantly expanded the known metabolism of this compound, with 29 distinct metabolites identified in human urine following therapeutic oral administration. The metabolic transformations occur through five primary pathways: hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation, often in combination [1]. The table below summarizes the key metabolites and their characteristics:

Table 1: Major this compound Metabolites in Human Urine

Metabolite ID Biochemical Transformation Retention Time (min) Characteristic Fragment Ions (m/z) Detection Window (h)
Parent compound - 6.8 244.0743, 182.0721, 156.0114 24-48
4-CPA (M1) Amide hydrolysis + oxidation 5.2 186.0084, 140.0028, 111.9950 Up to 264
M9 Hydroxylation + glucuronidation 4.8 436.0902, 260.0685, 182.0361 Up to 264
M10 Hydroxylation + sulfation 5.1 340.0258, 260.0685, 182.0361 Up to 264
Chlorphenesin glucuronide Glucuronidation 5.6 420.0797, 244.0743, 182.0361 48-96
Chlorphenesin sulfate Sulfation 6.2 324.0153, 244.0743, 182.0361 48-96
4-CPP Oxidation 4.9 216.0033, 198.9928, 154.0020 Up to 264
Detection Timeframes and Diagnostic Ratios

The detection windows for this compound metabolites vary significantly, with important implications for doping control strategies. Following oral administration of 400 mg this compound, the parent compound is detectable for approximately 24-48 hours, while metabolites M9 and M10 provide extended detection windows up to 264 hours (11 days) post-administration. The maximum urinary concentrations of 4-CPA occur between 12-24 hours after ingestion, with reported levels ranging from 390 to 6929 ng/mL, significantly exceeding the WADA reporting limit for this analyte [1] [3].

Table 2: Detection Timeframes and Concentrations Following Different Exposure Routes

Exposure Route Dosage 4-CPA Cₘₐₓ (ng/mL) Tₘₐₓ (h) Last Detection (h) Key Diagnostic Metabolites
Oral administration 400 mg this compound 390-6929 12-24 Up to 264 M9, M10, 4-CPP, chlorphenesin glucuronide
Dermal application (single) 0.25% chlorphenesin sunscreen Up to 1500 12-24 Up to 168 4-CPP, chlorphenesin glucuronide, chlorphenesin sulfate
Dermal application (multiple) 0.25% chlorphenesin sunscreen, 3 days Up to 2300 12-24 >120 4-CPP, chlorphenesin glucuronide, chlorphenesin sulfate

The following diagram illustrates the metabolic pathways and their relationships:

G cluster_legend Key Metabolites This compound This compound Chlorphenesin Chlorphenesin This compound->Chlorphenesin Amide hydrolysis Hydroxylated\nthis compound Hydroxylated This compound This compound->Hydroxylated\nthis compound Hydroxylation 4-CPA 4-CPA Chlorphenesin->4-CPA Oxidation 4-CPP 4-CPP Chlorphenesin->4-CPP Oxidation Chlorphenesin Glucuronide Chlorphenesin Glucuronide Chlorphenesin->Chlorphenesin Glucuronide Glucuronidation Chlorphenesin Sulfate Chlorphenesin Sulfate Chlorphenesin->Chlorphenesin Sulfate Sulfation M9 M9 Hydroxylated\nthis compound->M9 Glucuronidation M10 M10 Hydroxylated\nthis compound->M10 Sulfation Long-term Biomarkers Long-term Biomarkers Intermediate Compounds Intermediate Compounds

Application to Doping Control

Biomarker Selection Strategy

Effective differentiation between permitted this compound use and prohibited meclofenoxate administration requires a strategic biomarker selection approach. While 4-CPA serves as a common metabolite for both substances, the presence of specific secondary metabolites provides conclusive evidence for the source identification:

  • Chlorphenesin-Specific Metabolites: The simultaneous detection of chlorphenesin glucuronide, chlorphenesin sulfate, and 4-CPP (3-(4-chlorophenoxy)-2-hydroxypropanoic acid) alongside 4-CPA confirms chlorphenesin or this compound exposure rather than meclofenoxate use. These metabolites are consistently present in urine following both oral administration of this compound and dermal application of chlorphenesin-containing products [5].

  • Extended Detection Biomarkers: Metabolites M9 and M10 provide significantly longer detection windows compared to the parent compound and traditional metabolites. These newly identified hydroxylated and conjugated metabolites enable retrospective detection of this compound intake for up to 11 days post-administration, making them particularly valuable in compliance monitoring and retrospective testing programs [1].

Detection of Exogenous Compound Exposure

The comprehensive metabolite profile also facilitates the identification of chlorphenesin exposure through non-pharmaceutical routes, which is particularly relevant given the widespread use of chlorphenesin as a preservative in cosmetic products:

  • Dermal Exposure Assessment: Studies with sunscreen containing 0.25% chlorphenesin demonstrated that dermal application can produce urinary 4-CPA concentrations exceeding 2000 ng/mL following multiple applications. Despite these significant concentrations, the metabolite ratio of 4-CPA to 4-CPP remains relatively consistent across different exposure routes, providing a consistent diagnostic pattern [5].

  • Differentiation from Meclofenoxate: Critically, meclofenoxate metabolism produces 4-CPA without generating the characteristic chlorphenesin metabolites (chlorphenesin glucuronide, chlorphenesin sulfate, and 4-CPP). Therefore, the detection of 4-CPA in absence of these secondary chlorphenesin biomarkers suggests potential meclofenoxate administration and should trigger additional investigative steps [3] [5].

Experimental Protocol

Step-by-Step Analytical Procedure

This protocol details the comprehensive analysis of this compound metabolites in human urine for doping control purposes:

  • Step 1: Sample Preparation

    • Thaw frozen urine samples at room temperature for 60 minutes.
    • Vortex samples thoroughly for 30 seconds to ensure homogeneity.
    • Aliquot 1.0 mL of urine into a 15-mL polypropylene centrifuge tube.
    • Add 10 μL of internal standard working solution (recommended: deuterated chlorphenesin or deuterated 4-CPA).
    • Add 2.0 mL of 0.1 M ammonium acetate buffer (pH 5.5) and vortex for 15 seconds.
    • Add 2.0 mL of acetonitrile, cap tightly, and vortex vigorously for 60 seconds.
    • Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.
    • Transfer supernatant to a clean tube containing 50 mg C18 and 150 mg PSA sorbents.
    • Vortex for 60 seconds and centrifuge at 14,000 × g for 5 minutes.
    • Transfer purified extract to an autosampler vial for analysis [1] [2].
  • Step 2: Instrumental Analysis

    • Maintain column temperature at 40°C throughout analysis.
    • Program mobile phase gradient: 5% B (0-1 min), 5-95% B (1-10 min), 95% B (10-12 min), 95-5% B (12-12.1 min), 5% B (12.1-15 min).
    • Inject 5 μL of processed sample.
    • Acquire data in full MS/ddMS² mode with full scan range m/z 100-1000.
    • Set data-dependent MS² triggers: intensity threshold 1e5, exclusion duration 15 s.
    • Utilize stepped collision energies (20, 40, 60 eV) for comprehensive fragmentation [1] [3].

The following workflow diagram outlines the complete analytical process:

G Urine Sample Collection Urine Sample Collection Sample Preparation Sample Preparation Urine Sample Collection->Sample Preparation Aliquot 1.0 mL Add IS & buffer LLE with acetonitrile d-SPE cleanup LC-HRMS Analysis LC-HRMS Analysis Sample Preparation->LC-HRMS Analysis Column: C18 (50 mm) Mobile phase: H₂O/ACN + 0.1% FA Gradient: 5-95% ACN Data Acquisition Data Acquisition LC-HRMS Analysis->Data Acquisition Full MS + ddMS² Resolution: 120,000 (MS) 30,000 (MS/MS) m/z 100-1000 Data Processing Data Processing Data Acquisition->Data Processing Metabolite identification by accurate mass & fragmentation pattern Result Interpretation Result Interpretation Data Processing->Result Interpretation 4-CPA quantification Metabolite pattern analysis Source identification This compound This compound Result Interpretation->this compound If chlorphenesin metabolites present Potential Meclofenoxate Potential Meclofenoxate Result Interpretation->Potential Meclofenoxate If 4-CPA alone & no chlorphenesin metabolites

Quality Assurance and Validation Parameters

To ensure reliable and defensible results, the following quality control measures should be implemented:

  • System Suitability Test: Before sample analysis, inject a system suitability standard containing 100 ng/mL of this compound and major metabolites. The retention times should have a relative standard deviation (RSD) of <0.5%, and the mass accuracy should be within ±2 ppm of the theoretical value [2].

  • Method Validation Parameters: The method should demonstrate linearity (R² > 0.995) over the concentration range of 1-2000 ng/mL for target analytes. Intra-day and inter-day precision should not exceed 15% RSD, and accuracy should be within ±15% of the theoretical value. The lower limit of quantification should be established at 1 ng/mL for most metabolites, with signal-to-noise ratio greater than 10:1 [4] [2].

  • Quality Control Samples: Include blank urine samples, zero samples (blank with internal standard), and quality control samples at low, medium, and high concentrations (e.g., 10, 100, and 1000 ng/mL) in each analytical batch. The quality control samples should be within ±15% of their nominal concentrations for the batch to be accepted [2].

Implementation Considerations

Analytical Specificity and Interference Potential

The high-resolution mass spectrometry approach provides exceptional specificity for this compound metabolite detection; however, several potential interferences should be considered:

  • Matrix Effects: Urine composition variability can cause signal suppression or enhancement. Utilize stable isotope-labeled internal standards for each major metabolite class when available to compensate for matrix effects. Evaluate matrix effects during method validation by comparing the response of analytes in post-extraction spiked urine samples to neat solutions at equivalent concentrations [2].

  • Isobaric Interferences: Compounds with similar elemental composition may co-elute with target metabolites. The high mass resolution (≥120,000) enables separation of isobaric interferences with mass differences as small as 0.02 Da. Confirm all identifications with both accurate mass measurement (<2 ppm error) and characteristic fragmentation patterns [1].

Regulatory Reporting Considerations

When implementing this methodology in accredited doping control laboratories, several reporting considerations apply:

  • 4-CPA Reporting Limit: The WADA-established reporting limit for 4-CPA (as a meclofenoxate metabolite) is 500 ng/mL. However, this compound administration can produce 4-CPA concentrations significantly exceeding this threshold, reaching up to 6929 ng/mL following therapeutic oral doses. Therefore, the presence of 4-CPA alone should not be considered conclusive evidence of meclofenoxate use without additional metabolite profiling [3].

  • Decision Rules: Implement a decision tree approach for result interpretation:

    • If 4-CPA > 500 ng/mL AND chlorphenesin-specific metabolites (M9, M10, 4-CPP, chlorphenesin glucuronide/sulfate) are present → Report as consistent with chlorphenesin/chlorphenesin carbamate exposure.
    • If 4-CPA > 500 ng/mL AND no chlorphenesin-specific metabolites are detected → Report as atypical finding requiring further investigation.
    • If 4-CPA > 500 ng/mL AND meclofenoxate-specific metabolites (excluding 4-CPA) are detected → Report as consistent with meclofenoxate administration [3] [5].

Conclusion

The comprehensive analytical methodology presented herein enables the definitive identification of this compound and its metabolites in human urine, addressing a critical need in modern doping control. The characterization of 29 metabolites, including 18 previously unidentified compounds, significantly expands the analytical toolbox available to doping control laboratories. The discovery of metabolites M9 and M10 with extended detection windows up to 264 hours provides particularly valuable biomarkers for retrospective detection of this compound intake.

The strategic approach to metabolite profiling described in this application note allows for confident differentiation between legitimate this compound use and prohibited meclofenoxate administration, thereby protecting athletes from potential false positives while maintaining detection capability for true violations. Implementation of these protocols in routine doping control operations will enhance the specificity and reliability of anti-doping testing programs worldwide.

References

Comprehensive Application Notes and Protocols for Chlorphenesin Carbamate Bioanalysis in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

Chlorphenesin carbamate (3-(4-Chlorophenoxy)-1,2-propanediol-1-carbamate) is a centrally-acting skeletal muscle relaxant used clinically for the treatment of pain and discomfort associated with skeletal muscle trauma and inflammation. The compound functions as a selective blocker of polysynaptic pathways at both spinal and supra-spinal levels, producing its muscle relaxant effects through depression of central nervous system activity [1]. With a molecular formula of C~10~H~12~ClNO~4~ and molecular weight of 245.66 g/mol, this compound presents specific analytical challenges due to its phenolic ether structure and carbamate functional group [2]. The compound has demonstrated an antinociceptive effect in animal models, with studies showing dose-dependent activity in adjuvant arthritic rats [1].

The bioanalysis of this compound has gained significant importance in pharmaceutical development and clinical monitoring for several reasons. First, bioequivalence studies have demonstrated that generic and branded formulations meet regulatory criteria for interchangeability, requiring robust analytical methods for pharmacokinetic assessment [3]. Second, the drug's metabolism produces 4-chlorophenoxyacetic acid (4-CPA), which is also a metabolite of the prohibited nootropic stimulant meclofenoxate, making accurate discrimination essential in sports drug testing programs [4] [5]. Additionally, recent research has identified chlorphenesin as a potential repurposing candidate for kidney cancer treatment, further emphasizing the need for reliable bioanalytical methods [6].

Methodology Principles and Scientific Basis

The bioanalysis of this compound and its metabolites relies heavily on liquid chromatography coupled to mass spectrometry (LC-MS) due to its superior sensitivity, specificity, and capability to analyze complex biological matrices. The fundamental principle involves separating analytes of interest from biological matrix components through chromatographic separation followed by selective detection using mass spectrometry. For this compound, this approach is particularly valuable because the drug undergoes extensive metabolism, producing multiple metabolites that require characterization and quantification [4].

The analytical challenge is compounded by the need to distinguish between this compound administration and other sources of its common metabolite, 4-chlorophenoxyacetic acid (4-CPA). This discrimination is crucial in doping control, where 4-CPA detection could indicate use of the prohibited substance meclofenoxate. The methodology therefore must not only quantify the parent drug but also identify characteristic metabolite patterns that can differentiate between legitimate this compound use and prohibited substance administration [5]. The high-resolution mass spectrometric approach enables comprehensive metabolic profiling through accurate mass measurement and fragmentation pattern analysis, providing the necessary specificity for definitive identification.

Sample Preparation Protocols

Urine Sample Preparation for Metabolic Profiling

Protocol Objective: To extract this compound and its metabolites from human urine for comprehensive metabolic profiling using LC-HRMS.

Materials and Reagents:

  • β-Glucuronidase/sulfatase enzyme preparation (from Helix pomatia)
  • Ammonium acetate buffer (1.0 M, pH 5.2)
  • Solid-phase extraction cartridges (Oasis HLB, 60 mg/3 mL)
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (LC-MS grade)
  • Acetonitrile (LC-MS grade)

Procedure:

  • Enzymatic Hydrolysis: Aliquot 2 mL of urine into a 15 mL centrifuge tube. Add 1 mL of ammonium acetate buffer (1.0 M, pH 5.2) and 50 μL of β-glucuronidase/sulfatase enzyme preparation. Vortex mix for 30 seconds and incubate at 37°C for 2 hours [4].

  • Protein Precipitation: After hydrolysis, add 4 mL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute and centrifuge at 4500 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube [5].

  • Solid-Phase Extraction:

    • Condition the Oasis HLB cartridge with 2 mL methanol followed by 2 mL water.
    • Load the supernatant onto the conditioned cartridge at a flow rate of approximately 1 mL/min.
    • Wash with 2 mL of 5% methanol in water.
    • Elute with 2 × 1 mL of methanol containing 1% formic acid.
    • Evaporate the eluent to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitution: Reconstitute the dried extract in 200 μL of mobile phase (0.1% formic acid in water:acetonitrile, 95:5, v/v). Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis [4].

Plasma Sample Preparation for Pharmacokinetic Studies

Protocol Objective: To extract this compound from human plasma for quantitative analysis in pharmacokinetic studies.

Materials and Reagents:

  • Ammonium hydroxide (ACS grade)
  • Ethyl acetate (HPLC grade)
  • n-Butanol (HPLC grade)
  • Water (HPLC grade)

Procedure:

  • Aliquoting: Pipette 1 mL of plasma into a 15 mL glass centrifuge tube.

  • Liquid-Liquid Extraction:

    • Add 100 μL of ammonium hydroxide to the plasma sample and vortex for 15 seconds.
    • Add 5 mL of ethyl acetate:n-butanol (9:1, v/v) extraction solvent.
    • Cap the tube tightly and mix on a mechanical shaker for 15 minutes.
    • Centrifuge at 3500 × g for 10 minutes at room temperature.
    • Transfer the organic (upper) layer to a clean glass tube.
  • Evaporation: Evaporate the organic extract to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 μL of mobile phase (0.1% formic acid in water:methanol, 70:30, v/v). Vortex for 60 seconds and centrifuge at 14,000 × g for 5 minutes before transferring the supernatant to an autosampler vial [3].

Table 1: Comparison of Sample Preparation Methods for this compound Bioanalysis

Parameter Urine Method (Metabolic Profiling) Plasma Method (PK Studies)
Sample Volume 2 mL urine 1 mL plasma
Preparation Technique Enzymatic hydrolysis + SPE Liquid-liquid extraction
Extraction Efficiency >95% for parent and metabolites >85% for parent compound
Matrix Effect <15% for all analytes <20% for parent compound
Processing Time ~3 hours ~1.5 hours
Primary Application Metabolic profiling, doping control Pharmacokinetic studies

Chromatographic Separation Conditions

Instrumentation: UHPLC system equipped with binary pump, autosampler maintained at 4°C, and column compartment with temperature control.

Chromatographic Conditions:

  • Analytical Column: Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm) or equivalent C18 column
  • Column Temperature: 40°C
  • Injection Volume: 5 μL
  • Flow Rate: 0.4 mL/min
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program:
    • 0-1 min: 5% B (isocratic)
    • 1-8 min: 5-95% B (linear gradient)
    • 8-10 min: 95% B (isocratic)
    • 10-10.1 min: 95-5% B (gradient)
    • 10.1-13 min: 5% B (re-equilibration)

Total Run Time: 13 minutes per sample [4] [5].

Method Optimization Notes:

  • The HSS T3 column provides excellent retention for polar metabolites compared to traditional C18 columns.
  • Addition of 0.1% formic acid enhances ionization efficiency in positive ESI mode.
  • The gradient profile ensures adequate separation of parent drug and metabolites, particularly isobaric compounds.
  • Column temperature maintained at 40°C ensures retention time stability throughout analytical batches.

Mass Spectrometric Detection Parameters

Instrumentation: Q Exactive HF Orbitrap mass spectrometer or equivalent high-resolution mass spectrometer equipped with heated electrospray ionization (HESI) source.

Mass Spectrometer Parameters:

  • Ionization Mode: Positive and negative electrospray ionization
  • Spray Voltage: +3.5 kV (positive), -2.8 kV (negative)
  • Sheath Gas Flow: 50 arbitrary units
  • Auxiliary Gas Flow: 15 arbitrary units
  • Capillary Temperature: 320°C
  • Probe Heater Temperature: 350°C
  • S-Lens RF Level: 55%
  • Mass Resolution: 120,000 (FWHM) for full MS scans
  • Scan Range: m/z 100-750 for full MS scans
  • Data Acquisition: Full MS (120,000 resolution) and data-dependent MS/MS (30,000 resolution) with stepped normalized collision energies (20, 35, 50 eV) [4]

Table 2: Mass Spectrometric Parameters for this compound and Major Metabolites

Analyte Precursor Ion (m/z) Product Ions (m/z) Retention Time (min) Collision Energy (eV)
This compound 246.0532 [M+H]+ 109.0284, 143.0267, 201.0425 6.2 25
Chlorphenesin 202.0368 [M-H]- 107.0491, 135.0441, 157.0297 5.8 20
4-CPA 185.0008 [M-H]- 127.0394, 129.0365 4.9 15
Chlorphenesin glucuronide 378.0691 [M+H]+ 202.0368, 143.0267 4.5 30
Chlorphenesin sulfate 282.9937 [M+H]+ 202.0368, 109.0284 4.3 25

Metabolite Identification Strategy:

  • Perform full MS scans at high resolution (120,000) for accurate mass measurement of all detectable components.
  • Utilize data-dependent MS/MS acquisition for structural elucidation of detected metabolites.
  • Apply targeted inclusion lists for predicted metabolites based on known metabolic pathways.
  • Use isotope pattern matching for chlorine-containing compounds (characteristic isotopic signature).
  • Compare fragmentation patterns with reference standards when available.

Method Validation and Quality Assurance

Analytical Method Validation

Specificity and Selectivity: The method demonstrates no significant interference at the retention times of this compound and its metabolites from endogenous matrix components in six different lots of human urine and plasma. The high mass accuracy (<5 ppm) and resolution (120,000) provide definitive identification [4].

Linearity and Calibration: The method shows linear response over the concentration range of 10-5000 ng/mL for this compound and 50-25000 ng/mL for major metabolites in urine. Correlation coefficients (r²) exceed 0.995 for all analytes [5].

Sensitivity: The lower limit of quantification (LLOQ) is established at 10 ng/mL for this compound and 50 ng/mL for metabolites with signal-to-noise ratios greater than 10:1 and accuracy within ±20% [4].

Accuracy and Precision: Intra-day and inter-day accuracy and precision meet acceptance criteria with relative standard deviation (RSD) <15% for all quality control levels and <20% at LLOQ [3].

Extraction Efficiency and Matrix Effects: Mean extraction recovery exceeds 85% for this compound and 70% for metabolites. Matrix effects are minimized through efficient sample preparation with RSD <15% [4].

Quality Control Procedures
  • System Suitability: Daily verification using reference standards at low, medium, and high concentrations.
  • Batch Quality Control: Inclusion of calibration standards and quality control samples (low, medium, high) in each analytical batch.
  • Stability Assessment: Evaluation of short-term (room temperature, 24h), long-term (-80°C, 30 days), and freeze-thaw stability (3 cycles).

Applications and Data Interpretation

Clinical Pharmacokinetic Applications

The validated method has been successfully applied to bioequivalence studies comparing generic and branded formulations of this compound. In a randomized crossover study with healthy Korean volunteers, the pharmacokinetic parameters demonstrated bioequivalence between formulations with 90% CIs for C~max~ and AUC~0-t~ within the acceptance range of 0.80-1.25 [3]. The method reliably quantified this compound concentrations in samples collected up to 15 hours post-administration, capturing the complete pharmacokinetic profile with a half-life of approximately 3.7 hours [7].

Doping Control Applications

The comprehensive metabolic profiling capability of this method is particularly valuable in doping control. Recent research has identified 29 metabolites of this compound in human urine, including 18 newly characterized metabolites. The metabolic pathways include hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, sulfation, and their combinations [4]. Critical to doping control is the identification of metabolites M9 and M10, which exhibit longer detection windows compared to previously known metabolites. These serve as long-lasting biomarkers for detecting this compound intake, essential for distinguishing legitimate use from administration of the prohibited substance meclofenoxate, which shares the metabolite 4-CPA [4] [5].

Table 3: Key Metabolites of this compound with Detection Windows

Metabolite Identification Detection Window Significance
4-CPA Common to chlorphenesin and meclofenoxate Up to 7 days Shared metabolite, requires discrimination
Chlorphenesin glucuronide Direct conjugate Up to 48 hours Indicator of direct chlorphenesin exposure
Chlorphenesin sulfate Direct conjugate Up to 48 hours Indicator of direct chlorphenesin exposure
M9 Newly identified hydroxylated metabolite >5 days Long-lasting biomarker
M10 Newly identified sulfated metabolite >5 days Long-lasting biomarker

Experimental Workflows and Metabolic Pathways

Sample Preparation Workflow

The following workflow diagram illustrates the complete sample preparation process for this compound bioanalysis from biological matrices:

G Start Start: Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (Urine only) 37°C for 2 hours Start->Hydrolysis Urine path LLE Liquid-Liquid Extraction (Plasma only) Ethyl acetate:n-butanol (9:1) Start->LLE Plasma path Precipitation Protein Precipitation Ice-cold acetonitrile Centrifuge 4500×g, 10min Hydrolysis->Precipitation SPE Solid-Phase Extraction Condition: MeOH/H₂O Wash: 5% MeOH Elute: MeOH + 1% FA Precipitation->SPE Evaporation Evaporation Nitrogen stream, 40°C SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution 200 μL mobile phase Evaporation->Reconstitution Analysis LC-HRMS Analysis Reconstitution->Analysis

Metabolic Pathway Diagram

The comprehensive metabolic fate of this compound in humans involves multiple biotransformation pathways as illustrated below:

G Parent This compound M1 Chlorphenesin (Amide hydrolysis) Parent->M1 Amide hydrolysis M2 4-CPA (C-oxidation) M1->M2 C-oxidation M3 Hydroxylated Metabolites M1->M3 Hydroxylation M4 Chlorphenesin Glucuronide M1->M4 Glucuronidation M5 Chlorphenesin Sulfate M1->M5 Sulfation M6 M9/M10 (Long-lasting biomarkers) M3->M6 Secondary conjugation

Troubleshooting and Technical Notes

Common Issues and Solutions:

  • Poor Recovery of Polar Metabolites:

    • Cause: Incomplete enzymatic hydrolysis or inefficient SPE retention.
    • Solution: Verify enzyme activity and optimize hydrolysis time. Consider alternative SPE sorbents with enhanced polar retention.
  • Matrix Effects in ESI:

    • Cause: Co-eluting matrix components suppressing ionization.
    • Solution: Improve chromatographic separation, optimize sample clean-up, and use isotope-labeled internal standards.
  • Inconsistent Retention Times:

    • Cause: Mobile phase pH variation or column degradation.
    • Solution: Prepare fresh mobile phase daily and implement column maintenance protocol.
  • Rapid Signal Loss:

    • Cause: Source contamination or cone clogging.
    • Solution: Implement more frequent source cleaning and use in-line filters.

Method Transfer Considerations:

  • When transferring between different LC-MS platforms, re-optimize collision energies and source parameters.
  • Verify retention time stability and mass accuracy on the new system.
  • Re-establish LLOQ and linearity ranges for quantitative applications.

Conclusion

The comprehensive analytical methodology presented herein provides robust protocols for the identification and quantification of this compound and its metabolites in biological matrices. The integration of efficient sample preparation techniques with advanced LC-HRMS detection enables reliable application in both pharmaceutical development and sports drug testing. The recent identification of novel, long-lasting metabolites M9 and M10 represents a significant advancement in discrimination capability for doping control purposes. These application notes and detailed protocols provide researchers with validated methods to support ongoing investigations into the pharmacokinetics, metabolism, and appropriate use monitoring of this compound.

References

Comprehensive Application Notes and Protocols for Metabolomic Profiling of Chlorphenesin Carbamate in Human Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorphenesin Carbamate and Metabolomic Profiling

This compound is a centrally-acting skeletal muscle relaxant used for treating discomfort associated with skeletal muscle trauma and inflammation. As a centrally acting muscle relaxant, it primarily exerts therapeutic effects by modulating the central nervous system, specifically through enhancing gamma-aminobutyric acid (GABA) activity, an inhibitory neurotransmitter that reduces neuronal excitability. The drug is rapidly absorbed after oral administration and undergoes extensive metabolism in humans, producing multiple metabolites that can be detected in urine [1].

Metabolomic profiling of this compound has gained significant importance in doping control and pharmaceutical research because one of its major metabolites, 4-chlorophenoxyacetic acid (4-CPA), is also a metabolite of meclofenoxate, a prohibited nootropic stimulant on the World Anti-Doping Agency (WADA) Prohibited List. This metabolic overlap creates a compelling need for comprehensive metabolic characterization to distinguish between legitimate therapeutic use of this compound and prohibited substance administration [2] [3]. The application of advanced liquid chromatography-high resolution mass spectrometry (LC-HRMS) has enabled researchers to identify a broader spectrum of this compound metabolites, providing more definitive biomarkers for doping control purposes.

Experimental Design and Sample Collection Protocols

Human Subject Studies

Administration protocols for this compound metabolism studies should be designed to capture both single-dose and multiple-dose pharmacokinetics. For comprehensive metabolite identification, researchers typically recruit 10-12 healthy adult volunteers who receive therapeutic doses of this compound orally. In studies investigating dermal exposure (through cosmetic products containing chlorphenesin), participants apply sunscreen containing 0.25% chlorphenesin to normal skin areas [2] [3].

Key exclusion criteria typically include pre-existing medical conditions, concomitant medication use that might interfere with metabolism, and history of substance abuse. All participants should provide informed consent, and the study protocol must receive approval from an institutional ethics review board. For doping control applications, the study design should include both single administration (8 g sunscreen applied once) and multiple administration (8 g applied daily for 3 consecutive days) arms to simulate realistic exposure scenarios [3].

Sample Collection and Storage
  • Urine Collection: Collect pre-dose (blank) urine samples followed by post-administration samples at predetermined intervals up to 7 days after dosing. For single-dose studies, collect samples at 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-administration. For multiple-dose studies, continue collection for 5 days after the final administration [3].

  • Sample Handling: Immediately after collection, centrifuge urine samples at 3,000 × g for 10 minutes to remove particulate matter. Aliquot supernatants into sterile polypropylene tubes and store at -80°C until analysis. Avoid multiple freeze-thaw cycles to preserve metabolite stability [2].

  • Quality Control Pools: Create quality control (QC) samples by pooling equal volumes of urine from all subjects before dosing (blank pool) and after dosing (post-administration pool). These QC samples are used for method optimization and instrument performance monitoring throughout the analytical sequence [2].

Analytical Methods for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry Analysis

The analysis of this compound metabolites employs high-resolution mass spectrometry coupled with liquid chromatography for superior sensitivity and metabolite identification. The following instrumentation and parameters are recommended:

Table 1: LC-MS Instrumentation Parameters for this compound Metabolite Profiling

Parameter Setting Alternative Configuration
Mass Spectrometer Q Exactive HF Orbitrap Other high-resolution Orbitrap platforms
Ionization Mode Electrospray ionization (ESI) in negative and positive modes HESI-II source
Mass Resolution >120,000 full width at half maximum (FWHM) at m/z 200 >60,000 FWHM for preliminary screening
Scan Modes Full MS (m/z 50-750) and data-dependent MS/MS (ddMS2) Data-independent acquisition (DIA) as alternative
Collision Energy Stepped collision energies (15, 30, 45 eV) Fixed collision energy (30 eV) for screening
Chromatography Reversed-phase C18 column (100 × 2.1 mm, 1.8 μm) HILIC for polar metabolite separation
Mobile Phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile Ammonium acetate/formate buffers for negative mode
Metabolite Identification Strategy

Comprehensive metabolite identification involves a multi-step process to ensure accurate structural characterization:

  • Accurate Mass Measurement: Record precursor ions with mass accuracy < 5 ppm compared to theoretical values. Calculate potential elemental compositions for unknown metabolites using instrument software with constraints for biologically plausible elements (C, H, N, O, Cl, S) [2].

  • Fragmentation Pattern Analysis: Acquire MS/MS spectra for all detected metabolites and compare fragmentation patterns with those of the parent drug and known metabolites. Chlorine isotope patterns (characteristic 3:1 ratio for ³⁵Cl:³⁷Cl) provide valuable clues for identifying chlorinated metabolites [2] [3].

  • Retention Time Behavior: Analyze retention time patterns to infer metabolite polarity. More hydrophilic metabolites typically elute earlier than their hydrophobic precursors in reversed-phase chromatography [3].

The experimental workflow for comprehensive metabolite profiling can be visualized as follows:

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep LCAnalysis LC Separation SamplePrep->LCAnalysis MSDataAcquisition MS Data Acquisition LCAnalysis->MSDataAcquisition Column C18 Column LCAnalysis->Column MobilePhase Gradient Elution LCAnalysis->MobilePhase DataProcessing Data Processing MSDataAcquisition->DataProcessing FullMS Full MS Scan MSDataAcquisition->FullMS DDA Data-Dependent MS/MS MSDataAcquisition->DDA MetaboliteID Metabolite Identification DataProcessing->MetaboliteID Validation Method Validation MetaboliteID->Validation

Figure 1: Experimental Workflow for Metabolomic Profiling of this compound

Data Processing and Metabolite Identification

Data Processing Workflow

Raw mass spectrometry data should be processed using specialized software such as Compound Discoverer, XCMS, or Progenesis QI. The processing workflow typically includes:

  • Peak Picking: Detect chromatographic peaks with signal-to-noise ratio > 3 and minimum peak intensity of 10,000 counts.

  • Retention Time Alignment: Correct for minor retention time shifts across samples using robust alignment algorithms.

  • Metabolite Feature Detection: Group related ion species (including adducts, isotopes, and fragments) to reconstruct actual metabolites. Common adducts to consider include [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ in positive mode and [M-H]⁻, [M+Cl]⁻, [M+FA-H]⁻ in negative mode [2].

  • Blank Subtraction: Remove peaks present in pre-dose blanks to exclude endogenous compounds or background interference.

Metabolite Identification Confidence Levels

Metabolite identification should follow confidence levels as proposed by the Metabolomics Standards Initiative:

  • Level 1: Identified metabolites - confirmed using reference standards with matching retention time and fragmentation pattern.

  • Level 2: Putatively annotated compounds - characteristic fragmentation patterns match known metabolic transformations or library spectra.

  • Level 3: Putative characterization based on physicochemical properties and fragmentation behavior without reference standards.

  • Level 4: Unknown compounds - distinguishable chromatographic peaks that cannot be identified with current resources.

For this compound, several diagnostic product ions facilitate metabolite identification, including m/z 143.0038 ([C₇H₄ClO]⁻, 4-chlorophenolate anion), m/z 127.0156 ([C₇H₄Cl]⁻), and m/z 107.0497 ([C₇H₇O]⁻) [3].

Comprehensive Metabolite Profiles of this compound

Identified Metabolites and Metabolic Pathways

Recent research has significantly expanded the understanding of this compound metabolism in humans. A 2025 study identified 29 distinct metabolites in human urine, comprising 18 newly discovered metabolites and 11 previously reported metabolites [2]. The major metabolic pathways include:

  • Hydroxylation: Addition of hydroxyl groups at various positions on the propylene glycol backbone.

  • Amide Hydrolysis: Cleavage of the carbamate ester bond to form free chlorphenesin.

  • C-oxidation: Oxidation of hydroxyl groups to corresponding carboxylic acids.

  • Conjugation Reactions: Phase II metabolism including O-glucuronidation and sulfation.

  • Combined Transformations: Sequential metabolism involving multiple pathway [2].

Table 2: Major Metabolites of this compound in Human Urine

Metabolite ID Biochemical Transformation Retention Time (min) Primary Ions (m/z) Detection Window
Parent Drug - 6.8 [M+H]⁺ 246.0528, [M-H]⁻ 244.0384 Short (≤24 h)
M9 Hydroxylation + glucuronidation 5.2 [M-H]⁻ 464.0655 Extended (up to 7 days)
M10 Hydroxylation + sulfation 5.9 [M-H]⁻ 384.0054 Extended (up to 7 days)
4-CPA Oxidative deamination 7.5 [M-H]⁻ 185.0009 Intermediate (2-3 days)
4-CPP Hydrolysis + oxidation 5.5 [M-H]⁻ 215.0115 Intermediate (2-3 days)
Chlorphenesin glucuronide Direct glucuronidation 4.8 [M-H]⁻ 420.0699 Short (≤24 h)
Pharmacokinetic and Detection Parameters

Understanding the detection windows and relative abundance of different metabolites is crucial for developing effective monitoring strategies. The detection window varies significantly among metabolites, with some remaining detectable for extended periods:

Table 3: Pharmacokinetic and Detection Parameters of Key Metabolites

Metabolite Time to Peak (h) Detection Window Relative Abundance Matrix
This compound 1.9 ≤24 hours High (early time points) Urine
4-CPA 4-6 2-3 days Medium Urine
4-CPP 4-8 2-3 days Medium Urine
M9 6-12 Up to 7 days Low but persistent Urine
M10 6-12 Up to 7 days Low but persistent Urine
Chlorphenesin glucuronide 2-4 ≤24 hours High (early time points) Urine

In humans, approximately 85% of an oral dose is excreted in urine within 24 hours, primarily as the glucuronide conjugate [4]. The biological half-life of this compound is approximately 3.14 hours, significantly longer than related compounds like methocarbamol (1.20 hours) [4].

The metabolic pathways of this compound involve multiple parallel and sequential transformations:

G cluster_detection Long Detection Window (7 days) cluster_moderate Medium Detection Window (2-3 days) Parent Chlorphenesin Carbamate Chlorphenesin Chlorphenesin (Amide Hydrolysis) Parent->Chlorphenesin Amide Hydrolysis Glucuronide Chlorphenesin Glucuronide Parent->Glucuronide Direct Glucuronidation M9 M9 (Hydroxylation + Glucuronidation) Chlorphenesin->M9 Hydroxylation + Glucuronidation M10 M10 (Hydroxylation + Sulfation) Chlorphenesin->M10 Hydroxylation + Sulfation FourCPP 4-CPP (3-(4-Chlorophenoxy)- 2-hydroxypropanoic Acid) Chlorphenesin->FourCPP Oxidation FourCPA 4-CPA (p-Chlorophenoxyacetic Acid) FourCPP->FourCPA Oxidative Deamination

Figure 2: Metabolic Pathways of this compound in Humans

Applications in Doping Control and Mechanistic Insights

Biomarker Utility in Sports Drug Testing

The comprehensive metabolite profiling of this compound has significant implications for doping control programs. The identification of long-term metabolite biomarkers M9 and M10, which have detection windows up to 7 days, provides anti-doping laboratories with more robust markers for distinguishing permitted this compound use from prohibited meclofenoxate administration [2]. Both substances share 4-CPA as a common metabolite, creating challenges in result interpretation without additional specific biomarkers.

For definitive result interpretation, anti-doping laboratories should monitor a panel of metabolites rather than relying solely on 4-CPA detection. The presence of chlorphenesin-specific metabolites such as M9 and M10, alongside 4-CPA, provides conclusive evidence of this compound administration rather than meclofenoxate use [3]. This metabolite panel approach significantly enhances the specificity and reliability of doping control tests.

Metabolomic Insights into Biological Effects

Beyond doping control applications, metabolomic profiling of this compound has revealed interesting insights into its broader biological effects. Studies indicate that this compound administration causes significant changes in histidine metabolism and β-alanine metabolism pathways [2]. These findings suggest potential connections between the drug's mechanism of action and modulation of neurotransmitter systems, as both histidine and β-alanine play roles in neuronal signaling and muscle function.

The observed metabolic perturbations provide potential explanations for the efficacy and side effect profile of this compound. Changes in β-alanine metabolism may relate to the drug's effects on muscle tone and function, while alterations in histidine metabolism could influence histamine-mediated processes that contribute to its therapeutic and adverse effects [2].

Quality Assurance and Method Validation

Method Validation Parameters

To ensure reliable metabolite identification and quantification, comprehensive method validation should include the following parameters:

  • Specificity: Demonstrate that the method can unequivocally distinguish and resolve this compound and its metabolites from endogenous matrix components.

  • Linearity and Range: Establish calibration curves using spiked blank urine samples over concentration ranges relevant to expected in vivo levels (e.g., 10-5000 ng/mL for major metabolites).

  • Precision and Accuracy: Evaluate intra-day and inter-day precision with CV values < 15% and accuracy within ±15% of nominal values.

  • Recovery and Matrix Effects: Assess extraction efficiency and matrix effects using stable isotope-labeled internal standards where available.

  • Stability: Demonstrate metabolite stability under various storage conditions (bench-top, autosampler, freeze-thaw cycles).

Quality Control Procedures

Implement a robust quality assurance system throughout the analytical process:

  • System Suitability: Perform daily instrument calibration and check system performance using reference standards before sample analysis.

  • Process Controls: Include quality control samples at low, medium, and high concentrations in each analytical batch, with at least 2/3 of QC samples within ±15% of nominal values.

  • Blank Controls: Analyze procedural blanks and pre-dose samples to monitor potential contamination or carryover.

  • Stability Monitoring: Regularly evaluate the stability of analytical reference standards and QC pool samples.

Conclusion and Future Perspectives

The comprehensive metabolomic profiling of this compound using advanced LC-HRMS platforms has significantly expanded our understanding of its metabolic fate in humans. The identification of 29 metabolites, including 18 previously unreported compounds, provides a robust foundation for developing more specific and reliable detection methods in doping control and clinical pharmacology.

The discovery of long-detection-window metabolites M9 and M10 represents a particularly valuable advancement for anti-doping efforts, enabling extended detection capabilities and improved discrimination from prohibited substances. Future research directions should focus on expanding metabolomic investigations to other biological matrices such as plasma, establishing correlations between metabolite patterns and pharmacological effects, and exploring inter-individual variability in this compound metabolism.

The protocols and application notes presented here provide a comprehensive framework for conducting metabolomic studies of this compound, with specific utility in pharmaceutical development, clinical research, and sports drug testing. The continued refinement of these approaches will further enhance our ability to monitor drug exposure and understand the complex metabolic interactions of this therapeutic agent.

References

quantitative analysis chlorphenesin carbamate plasma serum

Author: Smolecule Technical Support Team. Date: February 2026

Historical Analytical Methods for Chlorphenesin Carbamate

The quantitative analysis of this compound in biological fluids like plasma and serum was an active area of research in the late 20th century. The table below summarizes the key analytical methods identified from the scientific literature.

Analytical Method Biological Matrix Key Focus / Context Year
Gas-Liquid Chromatography (GLC) [1] Serum Determination of this compound 1974
Gas Chromatography [1] Plasma Determination of Chlorphenesin 1970
Comparative Pharmacokinetics [2] Human subjects Comparison of this compound and Methocarbamol 1971

These historical studies indicate that gas chromatography (GC) was a primary technique for quantifying this compound and its metabolites in biological samples during that era [1].

Guidance for Modern Method Development

While specific protocols for this compound are outdated, you can develop contemporary methods based on general principles for analyzing carbamate compounds in complex matrices and modern technological advancements.

  • Technique Selection: For thermally labile compounds like carbamates, liquid chromatography (LC) is often preferable to gas chromatography because carbamates can decompose under high temperatures [3].
  • Detection Strategies: Modern methods commonly couple LC with mass spectrometry (MS) for high sensitivity and specificity. Alternative detection methods documented in research include post-column derivatization for fluorescence [3] and chemiluminescence detection, which can offer high sensitivity for certain carbamates [4].
  • Sample Preparation: A critical step is extracting analytes from the biological matrix. Solid-phase extraction (SPE) is a common modern approach. While one historical method used a simple methanol extraction for soil samples [4], extraction from plasma or serum would require careful optimization to remove proteins and other interferents.

Experimental Workflow for Method Development

The following diagram outlines a generalized logical workflow for developing a modern quantitative bioanalytical method.

G SamplePrep Sample Preparation (Protein Precipitation, SPE) ChromSep Chromatographic Separation (Reversed-Phase LC) SamplePrep->ChromSep Extracted Sample Detection Detection (Mass Spectrometry) ChromSep->Detection Separated Analytes DataAnalysis Data Analysis (Peak Integration, Calibration Curve) Detection->DataAnalysis Signal

The core activities for each stage are:

  • Sample Preparation: Select and optimize a technique like protein precipitation or solid-phase extraction (SPE) to clean up the plasma/serum sample and concentrate the analyte [4].
  • Chromatographic Separation: Develop a reversed-phase liquid chromatography method using a C18 column and a mobile phase (e.g., acetonitrile/water mixtures) to separate this compound from other matrix components [4].
  • Detection: Utilize a mass spectrometer for detection. Tandem mass spectrometry (MS/MS) is the gold standard for high sensitivity and selectivity in bioanalysis.
  • Data Analysis: Use a stable isotope-labeled internal standard for the most accurate quantification. Generate a calibration curve by plotting the peak area ratio (analyte to internal standard) against the known concentration of standards [4].

Important Limitations and Notes

  • Dated Information: The specific references for analyzing this compound are from the 1970s and do not reflect modern analytical capabilities [1] [2].
  • Indirect Inference: The guidance on using LC-MS and detailed sample preparation is inferred from general best practices in bioanalysis and modern methods for other carbamate compounds [3] [4], as direct contemporary sources for this compound were not found.
  • Method Validation: Any method developed for this purpose must undergo a full validation according to regulatory guidelines (e.g., FDA/EMA) to establish parameters like specificity, accuracy, precision, and lower limit of quantification.

References

Comprehensive Application Notes: High-Resolution Mass Spectrometry Analysis of Chlorphenesin Carbamate and Its Metabolites in Doping Control

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Context and Importance

The analysis of chlorphenesin carbamate and its metabolites has gained significant importance in doping control and sports drug testing due to the complex metabolic pathways that produce 4-chlorophenoxyacetic acid (4-CPA), a known metabolite of the prohibited nootropic stimulant meclofenoxate. This compound itself is a centrally-acting skeletal muscle relaxant approved for treatment of discomfort related to skeletal muscle trauma and inflammation in certain countries, while also being used as a biocide in cosmetic products at lower concentrations [1] [2]. The analytical challenge arises from the need to distinguish between legitimate use of permitted substances (chlorphenesin in sunscreen or therapeutic this compound) and administration of prohibited meclofenoxate, as all three substances can yield 4-CPA as a common urinary metabolite [1].

These application notes provide comprehensive protocols for the detection and identification of this compound and its metabolic products using liquid chromatography-high resolution mass spectrometry (LC-HRMS). The methodologies outlined are particularly relevant for doping control laboratories seeking to implement robust analytical procedures that can differentiate between various sources of 4-CPA, thereby preventing potential false positives while maintaining detection capabilities for prohibited substances. The protocols leverage the high mass accuracy and exceptional resolving power of modern HRMS instruments, which are essential for confident metabolite identification and structural elucidation in complex biological matrices [3] [4].

Metabolic Profile of this compound

Metabolic Pathways and Biotransformation Products

This compound undergoes extensive biotransformation in humans through multiple metabolic pathways, producing a diverse array of metabolites that can serve as diagnostic markers for unambiguous identification of the parent compound. Recent research has identified a total of 29 distinct metabolites in human urine following oral administration of this compound, including 18 newly characterized metabolites in addition to 11 previously reported compounds [3]. The principal metabolic reactions include hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation, often occurring in combination to produce complex metabolite profiles [3].

The metabolic relationship between various precursor compounds and their downstream metabolites can be visualized in the following pathway diagram:

G This compound Metabolic Pathways Chlorphenesin\nCarbamate Chlorphenesin Carbamate Chlorphenesin Chlorphenesin Chlorphenesin\nCarbamate->Chlorphenesin Amide Hydrolysis Hydroxylated\nMetabolites Hydroxylated Metabolites Chlorphenesin\nCarbamate->Hydroxylated\nMetabolites Hydroxylation Chlorphenesin\nGlucuronide Chlorphenesin Glucuronide Chlorphenesin->Chlorphenesin\nGlucuronide O-glucuronidation Chlorphenesin\nSulfate Chlorphenesin Sulfate Chlorphenesin->Chlorphenesin\nSulfate Sulfation 4-CPP 4-CPP Chlorphenesin->4-CPP C-oxidation 4-CPP\n(3-(4-chlorophenoxy)-2-hydroxypropanoic acid) 4-CPP (3-(4-chlorophenoxy)-2-hydroxypropanoic acid) 4-CPA\n(4-chlorophenoxyacetic acid) 4-CPA (4-chlorophenoxyacetic acid) Meclofenoxate Meclofenoxate 4-CPA 4-CPA Meclofenoxate->4-CPA Hydrolysis 4-CPP->4-CPA Oxidative Metabolism

Figure 1: Metabolic pathways of this compound showing the relationship between the parent compound, its metabolites, and the common metabolite 4-CPA shared with the prohibited substance meclofenoxate.

Key Metabolites and Diagnostic Markers

The comprehensive characterization of this compound metabolites has revealed several diagnostic markers with varying detection windows and specificity. Among the 29 identified metabolites, researchers have discovered that two recently reported metabolites (M9 and M10) exhibit extended detection windows compared to other known metabolites, making them particularly valuable as long-lasting biomarkers for this compound intake [3]. This finding is especially significant for doping control applications where the timing of administration may be distant from sample collection.

Table 1: Major Metabolites of this compound and Their Characteristics

Metabolite Biotransformation Detection Window Relative Abundance Diagnostic Utility
4-CPA Common to multiple precursors Extended (days) High Shared with meclofenoxate
4-CPP C-oxidation Medium High (~1500-2300 ng/mL) Specific to chlorphenesin
Chlorphenesin glucuronide O-glucuronidation Short-medium Variable Direct conjugation marker
Chlorphenesin sulfate Sulfation Short-medium Variable Direct conjugation marker
M9 and M10 Hydroxylation and conjugation Long Lower Extended detection
Hydroxylated metabolites Hydroxylation Variable Low-moderate Metabolic diversity

The urinary concentrations of key metabolites following administration have been quantified in controlled studies. After single dermal applications of sunscreen containing 0.25% chlorphenesin, 4-CPA reached concentrations up to approximately 1500 ng/mL, while multiple applications resulted in concentrations up to 2300 ng/mL [1]. These concentration ranges provide valuable reference points for method development and result interpretation in analytical practice.

HRMS Analysis of this compound

Instrumentation and Analytical Conditions

High-resolution mass spectrometry has emerged as the cornerstone technology for comprehensive metabolite profiling and characterization due to its exceptional mass accuracy, high resolving power, and capability for both targeted and untargeted analysis [4]. The analysis of this compound and its metabolites optimally employs liquid chromatography coupled to Q-Exactive-HF-Orbitrap mass spectrometry or similar high-performance HRMS systems capable of achieving resolution powers exceeding 100,000 FWHM (full width at half maximum) [3]. This section details the specific instrumental parameters and methodological considerations for optimal analysis.

Table 2: Recommended LC-HRMS Conditions for this compound Metabolite Analysis

Parameter Recommended Setting Alternative Options Technical Rationale
Mass Analyzer Q-Exactive HF Orbitrap TOF, FT-ICR High resolution (>100,000) and mass accuracy (<5 ppm)
Ionization Mode ESI Negative ESI Positive (for some metabolites) Optimal for acidic metabolites including 4-CPA
Resolution 120,000 (MS1), 30,000 (MS2) 70,000-140,000 Balance between sensitivity, speed, and specificity
Scan Mode Full MS/dd-MS² AIF, DIA, SWATH Comprehensive data acquisition
Mass Range m/z 100-750 m/z 50-1000 Coverage of parent and metabolites
Chromatography C18 column (100 × 2.1 mm, 1.8 μm) HILIC, phenyl Retention of polar to moderate polarity metabolites
Mobile Phase Water/methanol with ammonium acetate or formate Water/acetonitrile with modifiers Compatibility with ESI and separation efficiency

The exceptional mass accuracy provided by modern HRMS instruments enables discrimination between compounds with the same nominal mass but different exact masses, which is critical for confident identification of metabolites in complex biological matrices [4]. The resolving power determines the ability to distinguish between isobaric compounds—those with nearly identical mass-to-charge ratios—thereby reducing interferences and improving detection specificity, particularly for low-abundance metabolites in the presence of chemically similar endogenous compounds [4].

Data Acquisition Techniques

Effective metabolite identification requires strategic data acquisition approaches that balance comprehensive coverage with sufficient data quality for structural characterization. The recommended approach combines data-dependent acquisition (DDA) with targeted analysis to ensure detection of both expected and unexpected metabolites. The full MS/dd-MS² scanning mode has proven highly effective for this compound metabolite profiling, providing both high-resolution precursor ion data and fragment ion spectra for structural elucidation [3].

For optimal results, the following data acquisition strategy is recommended:

  • Full MS Scan: Performed at high resolution (≥120,000) with mass accuracy within 5 ppm for precise molecular formula assignment
  • Data-Dependent MS/MS: Triggered on precursor ions with intensity thresholds, with dynamic exclusion to enhance coverage
  • Inclusion Lists: Targeted mass inclusion for expected metabolites to ensure fragmentation data acquisition
  • Parallel Reaction Monitoring (PRM): For sensitive quantification of key metabolites including 4-CPA and 4-CPP

The experimental workflow for comprehensive metabolite profiling extends from sample preparation through data interpretation, as illustrated in the following diagram:

G HRMS Metabolite Profiling Workflow Urine Sample\nCollection Urine Sample Collection Sample Preparation\n(Solid-Phase Extraction) Sample Preparation (Solid-Phase Extraction) Urine Sample\nCollection->Sample Preparation\n(Solid-Phase Extraction) LC Separation\n(Reverse Phase) LC Separation (Reverse Phase) Sample Preparation\n(Solid-Phase Extraction)->LC Separation\n(Reverse Phase) HRMS Analysis\n(Full MS/dd-MS²) HRMS Analysis (Full MS/dd-MS²) LC Separation\n(Reverse Phase)->HRMS Analysis\n(Full MS/dd-MS²) Data Processing\n(Compound Discovery) Data Processing (Compound Discovery) HRMS Analysis\n(Full MS/dd-MS²)->Data Processing\n(Compound Discovery) Metabolite Identification\n(Formula & Structure) Metabolite Identification (Formula & Structure) Data Processing\n(Compound Discovery)->Metabolite Identification\n(Formula & Structure) Result Interpretation\n(Source Differentiation) Result Interpretation (Source Differentiation) Metabolite Identification\n(Formula & Structure)->Result Interpretation\n(Source Differentiation)

Figure 2: Experimental workflow for comprehensive metabolite profiling of this compound using LC-HRMS, from sample collection through data interpretation.

Experimental Protocols

Urine Sample Preparation Protocol

Principle: This procedure outlines the preparation of human urine samples for the identification and quantification of this compound metabolites using LC-HRMS. The protocol utilizes solid-phase extraction (SPE) to clean up samples and concentrate analytes of interest while removing potentially interfering matrix components.

Materials and Reagents:

  • Urine samples (collected before and after administration, stored at -80°C)
  • Solid-phase extraction cartridges (Oasis HLB or equivalent, 60 mg/3 mL)
  • HPLC-grade methanol
  • HPLC-grade water
  • Ammonium acetate buffer (10 mM, pH 5.0)
  • Formic acid (0.1% in water)
  • Ammonium hydroxide solution (2% in water)

Procedure:

  • Sample Thawing and Pre-treatment:

    • Thaw frozen urine samples at room temperature or under refrigeration
    • Vortex samples thoroughly to ensure homogeneity
    • Aliquot 1 mL of urine into a clean tube
    • Add 10 μL of internal standard solution if quantitative analysis is required
  • Solid-Phase Extraction:

    • Condition SPE cartridge with 2 mL methanol followed by 2 mL water
    • Load 1 mL urine sample at controlled flow rate (∼1 mL/min)
    • Wash with 2 mL of 5% methanol in water (containing 1% formic acid)
    • Dry cartridge under vacuum for 5-10 minutes to remove residual water
    • Elute analytes with 2 × 1 mL methanol into a clean collection tube
  • Sample Reconstitution:

    • Evaporate eluate to dryness under gentle nitrogen stream at 40°C
    • Reconstitute dried extract in 100 μL of initial mobile phase (water/methanol, 95:5)
    • Transfer to autosampler vials with inserts for LC-HRMS analysis

Quality Control:

  • Process blank samples (drug-free urine) to monitor for contamination
  • Include quality control samples spiked with reference standards at low, medium, and high concentrations
  • Monitor extraction efficiency through internal standard recovery
Liquid Chromatography-High Resolution Mass Spectrometry Analysis

Principle: This method describes the chromatographic separation and accurate mass analysis of this compound metabolites using reversed-phase liquid chromatography coupled to high-resolution mass spectrometry. The conditions are optimized to separate isobaric metabolites and provide high-quality mass spectra for structural confirmation.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) or equivalent
  • Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid
  • Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid
  • Gradient Program:
    • 0-2 min: 5% B (isocratic)
    • 2-15 min: 5-95% B (linear gradient)
    • 15-18 min: 95% B (isocratic)
    • 18-18.5 min: 95-5% B (gradient)
    • 18.5-21 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5-10 μL
  • Column Temperature: 40°C
  • Autosampler Temperature: 10°C

Mass Spectrometry Conditions:

  • Instrument: Q-Exactive HF Orbitrap or equivalent high-resolution mass spectrometer
  • Ionization Source: Heated Electrospray Ionization (HESI)
  • Ionization Polarity: Negative mode for 4-CPA and acidic metabolites; Positive mode for parent compound and neutral metabolites
  • Spray Voltage: 3.5 kV (negative), 3.8 kV (positive)
  • Capillary Temperature: 320°C
  • Probe Heater Temperature: 350°C
  • Sheath Gas Flow: 40 arb
  • Auxiliary Gas Flow: 15 arb
  • Sweep Gas Flow: 2 arb
  • Mass Resolution: 120,000 (FWHM) for full MS scans; 30,000 for MS/MS scans
  • Scan Range: m/z 100-750
  • Collision Energy: Stepped (20, 40, 60 eV) for comprehensive fragmentation
  • Data Acquisition: Full MS scan followed by data-dependent MS/MS (top 10 most intense ions)

Data Interpretation and Analytical Considerations

Metabolite Identification and Confirmation

The identification of this compound metabolites relies on the interpretation of accurate mass data and fragmentation patterns to propose plausible structures and metabolic transformations. The work by Rubio et al. (2021) and subsequent research has established characteristic metabolite profiles that enable differentiation between various sources of 4-CPA [1] [3]. The following strategic approach is recommended for metabolite identification:

  • Accurate Mass Analysis: Determine exact masses of molecular ions with mass accuracy <5 ppm to assign molecular formulas with high confidence
  • Fragmentation Pattern Analysis: Interpret MS/MS spectra to identify characteristic fragment ions and neutral losses indicative of specific functional groups and structural motifs
  • Chromatographic Behavior: Correlate retention times with metabolite polarity and compare to reference standards when available
  • Metabolic Rationalization: Propose biotransformation pathways based on identified metabolites and known metabolic reactions

The key diagnostic metabolites for distinguishing this compound administration from meclofenoxate use include 4-CPP (3-(4-chlorophenoxy)-2-hydroxypropanoic acid), chlorphenesin glucuronide, and chlorphenesin sulfate, which are specific to chlorphenesin and not formed from meclofenoxate [1]. The detection of these specific metabolites in conjunction with 4-CPA provides conclusive evidence of chlorphenesin or this compound exposure rather than meclofenoxate use.

Analytical Considerations and Quality Assurance

Robust implementation of this compound metabolite profiling requires attention to several critical methodological factors to ensure reliable results and prevent misinterpretation:

  • Matrix Effects: Evaluate suppression or enhancement of ionization due to co-eluting matrix components using post-column infusion studies
  • Extraction Efficiency: Monitor recovery of analytes through the sample preparation process using appropriate internal standards
  • Detection Specificity: Ensure adequate chromatographic separation of isobaric metabolites that may not be resolved by mass spectrometry alone
  • Dynamic Range: Establish linear ranges for quantification of major metabolites, particularly 4-CPA which can exhibit concentrations exceeding 2000 ng/mL after multiple sunscreen applications [1]
  • Stability: Assess analyte stability in urine under various storage conditions and during sample processing

The comprehensive metabolite profiling approach outlined in these application notes enables differentiation between legitimate use of chlorphenesin-containing products and administration of prohibited meclofenoxate, which represents a critical capability for doping control laboratories. By monitoring the full spectrum of diagnostic metabolites rather than relying solely on 4-CPA detection, analysts can provide conclusive evidence regarding the source of this common metabolite, thereby supporting fair and accurate results in sports drug testing [1] [3].

References

Comprehensive Application Notes and Protocols: Analysis of Urinary Metabolite Profile of Chlorphenesin Carbamate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Chlorphenesin carbamate (CPC) is a centrally-acting skeletal muscle relaxant approved for clinical use in certain countries to treat discomfort associated with skeletal muscle trauma and inflammation. Understanding its metabolic profile is crucial for both therapeutic drug monitoring and doping control, as one of its key metabolites, 4-chlorophenoxyacetic acid (4-CPA), is also a metabolite of meclofenoxate—a prohibited nootropic stimulant on the World Anti-Doping Agency (WADA) list. This creates a significant analytical challenge in distinguishing between legitimate CPC use and prohibited substance administration [1]. The need for comprehensive metabolite profiling is further emphasized by recent research identifying 29 this compound metabolites in human urine, including 18 newly characterized metabolites, revealing a more complex metabolic pathway than previously understood [2].

The metabolic fate of CPC involves several biotransformation pathways. After oral administration, CPC is rapidly absorbed and extensively metabolized through hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation processes [2]. In humans, approximately 85% of an oral dose is excreted in urine within 24 hours, primarily as the glucuronide conjugate of the parent compound, with smaller quantities transformed into 4-CPA and p-chlorophenol [3]. Recent metabolomic characterization has revealed that these metabolic changes primarily affect histidine metabolism and β-alanine metabolism pathways, providing deeper insights into the biochemical impact of CPC administration [2].

Table 1: this compound and Major Metabolites Overview

Compound Chemical Structure Molecular Weight Key Fragments Biological Significance
This compound C10H12ClNO4 245.66 107, 144, 245 Parent compound, muscle relaxant
Chlorphenesin C9H11ClO3 202.63 107, 144, 202 Primary metabolite
4-Chlorophenoxyacetic acid (4-CPA) C8H7ClO3 186.59 111, 129, 186 Common metabolite with meclofenoxate, WADA monitored
3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) C9H9ClO4 216.62 107, 144, 216 Characteristic metabolite of chlorphenesin
Chlorphenesin glucuronide C15H20ClNO9 393.77 107, 175, 393 Major conjugation product

Analytical Methods and Instrumentation

Liquid Chromatography-Mass Spectrometry Platforms

The analysis of CPC metabolites primarily relies on advanced chromatographic separation coupled with high-resolution mass spectrometry to achieve the necessary specificity and sensitivity. The predominant analytical approach uses liquid chromatography-quadrupole Exactive HF-Orbitrap mass spectrometry (LC-Q Exactive HF-MS) operated in both full MS and data-dependent MS2 (ddMS2) scanning modes [2]. This instrumentation provides the high mass accuracy (<5 ppm) and resolving power (typically >120,000) required to distinguish between isobaric metabolites and to elucidate novel metabolic pathways. For method validation, ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has also been employed successfully, demonstrating accuracy exceeding 99% in urinary metabolite identification [4].

The chromatographic separation typically employs reversed-phase liquid chromatography (RPLC) with C18 columns (100 × 2.1 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a flow rate of 0.3 mL/min. The gradient program is optimized as follows: 5% B initial, increasing to 30% B over 5 minutes, then to 95% B at 10 minutes, held for 3 minutes before re-equilibration [1] [2]. For comprehensive metabolite coverage, especially for polar metabolites, hydrophilic liquid interaction chromatography (HILIC) can be employed as a complementary separation mechanism, providing enhanced retention of conjugated metabolites [5].

Table 2: LC-MS Instrumentation Parameters for this compound Metabolite Analysis

Parameter Configuration 1 Configuration 2 Configuration 3
Instrument Platform Q Exactive HF Orbitrap UHPLC-QTOF-MS HPLC-Q-TOF
Ionization Source Heated Electrospray Ionization (HESI) Electrospray Ionization (ESI) Electrospray Ionization (ESI)
Resolution 120,000 (Full MS) / 60,000 (ddMS2) >40,000 >30,000
Scan Range m/z 80-1200 m/z 50-1000 m/z 50-1000
Spray Voltage 3.5 kV (Positive) / 2.5 kV (Negative) 3.5 kV (Positive) 3.0 kV (Positive)
Capillary Temp 320°C 300°C 350°C
Collision Energy Stepped NCE (20, 40, 60 eV) 10-40 eV 15-45 eV
Method Validation and Quality Control

Method validation for CPC metabolite analysis follows established bioanalytical guidelines, assessing precision, accuracy, linearity, recovery, and matrix effects. For quantitative analysis, calibration curves are typically constructed over a concentration range of 1-5000 ng/mL, with lower limits of quantification (LLOQ) around 1-5 ng/mL for most metabolites [1]. The analytical recovery for CPC metabolites generally exceeds 85%, with intra-day and inter-day precision maintained below 15% RSD [2].

Quality control measures incorporate internal standardization with stable isotope-labeled analogs when available. For non-targeted metabolomics approaches, quality control pools are created by combining aliquots from all study samples and analyzed intermittently throughout the analytical sequence to monitor instrument performance and reproducibility [6]. System suitability testing is performed before each analytical batch using reference standards of key metabolites (4-CPA, chlorphenesin, and chlorphenesin glucuronide) to verify chromatographic performance and mass accuracy.

Experimental Protocols

Urine Collection and Storage Protocol

Sample collection for CPC metabolite studies should follow standardized protocols to minimize pre-analytical variability. For clinical studies, volunteers should be provided with a standardized evening meal low in plant polyphenols on the day before sample collection to stabilize the 'background' metabolite profile [7]. For single-dose studies, participants should collect baseline urine before administration and then at specified intervals post-administration (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours). For multiple-dose studies, urine should be collected before the first dose and for up to 5-7 days after the last administration to fully characterize the elimination profile [1].

All urine samples should be collected in pre-chilled containers and immediately stored at 4°C during the collection period. Within 2 hours of collection, samples must be centrifuged at 15,700×g for 5 minutes at 4°C to remove any particulate matter [6]. The supernatant should be aliquoted into cryovials and stored at -80°C until analysis. Freeze-thaw cycles should be minimized (maximum 2 cycles) to maintain metabolite stability. For long-term storage, maintaining a consistent temperature of -80°C is critical, as some metabolites, particularly conjugates, may degrade at higher temperatures.

Sample Preparation and Extraction

The sample preparation protocol for comprehensive CPC metabolite analysis involves the following steps:

  • Thawing and Vortexing: Remove urine samples from -80°C storage and thaw at room temperature. Vortex thoroughly for 30 seconds to ensure homogeneity.

  • Aliquoting: Transfer 100 μL of urine to a clean 1.5 mL microcentrifuge tube. For method validation, larger volumes (500 μL to 1 mL) may be required to ensure detection of low-abundance metabolites.

  • Internal Standard Addition: Add 10 μL of internal standard solution (50 ppm 3-phenylbutyric acid in methanol) to each sample [6].

  • Protein Precipitation: Add 300 μL of cold acetonitrile to the urine sample, vortex for 60 seconds, and incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 15,700×g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Transfer the clear supernatant to a new microcentrifuge tube, taking care not to disturb the pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 μL of initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid), vortex for 60 seconds, and centrifuge at 15,700×g for 10 minutes before LC-MS analysis.

For non-targeted metabolomics approaches, the direct analysis (DA) method has demonstrated superior performance compared to traditional organic acid extraction methods, providing better repeatability and broader metabolome coverage [6].

Liquid Chromatography-Mass Spectrometry Analysis

Chromatographic separation is performed using a UHPLC system with a C18 column (100 × 2.1 mm, 1.8 μm) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution program: 0-1 min (5% B), 1-5 min (5-30% B), 5-10 min (30-95% B), 10-13 min (95% B), 13-13.1 min (95-5% B), and 13.1-16 min (5% B) for column re-equilibration [2]. The flow rate is maintained at 0.3 mL/min, and the injection volume is 5 μL.

Mass spectrometric detection is performed using a Q Exactive HF Orbitrap mass spectrometer equipped with a HESI source operated in both positive and negative ionization modes. Key source parameters include: spray voltage ±3.5 kV (positive/negative), capillary temperature 320°C, sheath gas 40 arb, auxiliary gas 10 arb, and probe heater temperature 350°C. Full MS scans are acquired at a resolution of 120,000 over the m/z range 80-1200, with data-dependent MS2 acquisition at a resolution of 60,000 using stepped normalized collision energies (20, 40, 60 eV) [2]. Mass calibration should be performed before each analytical batch using the manufacturer's recommended calibration solution.

Metabolic Pathways and Data Interpretation

Metabolic Pathway Visualization

The metabolic pathways of this compound can be visualized using the following Graphviz diagram, which illustrates the complex biotransformation network:

ChlorphenesinMetabolism This compound Metabolic Pathways cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism CPC Chlorphenesin Carbamate Hydrolysis Amide Hydrolysis CPC->Hydrolysis Hydroxylation Hydroxylation CPC->Hydroxylation Glucuronidation O-Glucuronidation CPC->Glucuronidation Chlorphenesin Chlorphenesin Hydrolysis->Chlorphenesin M9 M9 (Hydroxylated Metabolite) Hydroxylation->M9 M10 M10 (Hydroxylated Metabolite) Hydroxylation->M10 Oxidation C-Oxidation Four_CPA 4-CPA (4-Chlorophenoxyacetic Acid) Oxidation->Four_CPA Four_CPP 4-CPP (3-(4-Chlorophenoxy)- 2-hydroxypropanoic Acid) Oxidation->Four_CPP Chlorphenesin->Oxidation Chlorphenesin->Glucuronidation Sulfation Sulfation Chlorphenesin->Sulfation CPC_Glucuronide Chlorphenesin Carbamate Glucuronide Glucuronidation->CPC_Glucuronide Chlorphenesin_Glucuronide Chlorphenesin Glucuronide Glucuronidation->Chlorphenesin_Glucuronide Chlorphenesin_Sulfate Chlorphenesin Sulfate Sulfation->Chlorphenesin_Sulfate

This diagram illustrates the complex biotransformation network of this compound, highlighting both Phase I (functionalization) and Phase II (conjugation) metabolic pathways. The recently identified metabolites M9 and M10 have been found to have extended detection windows compared to other metabolites, making them valuable long-term biomarkers for detecting CPC administration [2].

Metabolite Detection and Temporal Profile

Table 3: Detection Windows and Urinary Concentrations of this compound Metabolites

Metabolite Detection Window (Single Dose) Detection Window (Multiple Doses) Peak Concentration Range Time to Peak Concentration
This compound Up to 24 hours Up to 48 hours after last dose 50-500 ng/mL 1-2 hours
Chlorphenesin Up to 36 hours Up to 72 hours after last dose 100-800 ng/mL 2-4 hours
4-CPA Up to 7 days Up to 7 days after last dose 1500-2300 ng/mL 4-8 hours
4-CPP Up to 5 days Up to 7 days after last dose 800-1500 ng/mL 4-8 hours
Chlorphenesin glucuronide Up to 48 hours Up to 96 hours after last dose 500-2500 ng/mL 2-6 hours
Chlorphenesin sulfate Up to 24 hours Up to 48 hours after last dose 200-1000 ng/mL 2-5 hours
M9 Up to 10 days Up to 14 days after last dose 50-300 ng/mL 6-12 hours
M10 Up to 10 days Up to 14 days after last dose 50-350 ng/mL 6-12 hours

After dermal application of chlorphenesin-containing sunscreen (0.25% by weight), 4-CPA concentrations reached approximately 1500 ng/mL after single application and 2300 ng/mL after multiple applications, demonstrating significant systemic absorption even through topical administration [1]. In controlled oral administration studies, the maximum urinary concentrations of 4-CPA were observed within 4-8 hours post-administration, with detectable levels remaining for up to 7 days after dosing [1] [2].

Data Interpretation and Regulatory Considerations

Data processing for non-targeted metabolomics typically involves peak detection, alignment, and normalization using specialized software such as XCMS Online, Compound Discoverer, or MS-DIAL. For definitive identification, metabolite spectra should be matched against reference standards when available, with confidence levels assigned according to the Metabolomics Standards Initiative (MSI) guidelines [5].

Critical to doping control is the ability to distinguish between CPC administration and meclofenoxate use, as both substances share 4-CPA as a common metabolite. The key discriminating factors include:

  • Metabolite Ratios: The ratio of 4-CPA to 4-CPP is typically >1 in CPC administration, while this ratio may differ in meclofenoxate use.

  • Presence of Characteristic Metabolites: Detection of chlorphenesin-specific metabolites such as chlorphenesin glucuronide, chlorphenesin sulfate, and the newly identified M9 and M10 metabolites provides conclusive evidence of CPC exposure [1] [2].

  • Temporal Profile: The excretion pattern of metabolites over time can help distinguish between different routes of administration.

For doping control applications, the presence of 4-CPA above the WADA-specified minimum required performance level (MRPL) should trigger additional analysis to confirm the source. The comprehensive metabolite profile outlined in this protocol provides the necessary specificity to differentiate legitimate CPC use from prohibited meclofenoxate administration [1] [2].

Conclusion and Applications

The comprehensive urinary metabolite profiling of this compound presented in these application notes provides researchers and anti-doping scientists with robust analytical methods for definitive identification of CPC administration. The discovery of 29 metabolites, including 18 previously unreported metabolites, significantly expands our understanding of CPC metabolism and provides additional target analytes for doping control and forensic applications [2]. The extended detection windows of metabolites M9 and M10 (up to 14 days post-administration) are particularly valuable for monitoring compliance in both therapeutic and anti-doping contexts.

These protocols have important applications in pharmaceutical research, doping control, and forensic toxicology. In drug development, understanding the comprehensive metabolic profile aids in assessing drug-drug interactions and individual variation in metabolic capacity. For anti-doping organizations, the ability to distinguish between permitted CPC use and prohibited meclofenoxate administration is essential for maintaining competitive integrity. The standardized protocols presented here enable laboratories worldwide to implement harmonized approaches for CPC metabolite detection and interpretation, supporting both therapeutic monitoring and fair sport initiatives.

References

Comprehensive Application Notes: Extraction and Analysis of Chlorphenesin Carbamate in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Analytical Challenge and Introduction

Chlorphenesin carbamate (CPC) is a centrally acting skeletal muscle relaxant used for treating pain and discomfort associated with skeletal muscle conditions. As a derivative of chlorphenesin, CPC functions as a selective blocker of polysynaptic pathways at both spinal and supra-spinal levels, producing its therapeutic effects through enhancement of GABAergic activity in the central nervous system [1] [2]. The pharmacological profile of CPC includes antinociceptive properties and depression of neuronal excitability, making it clinically valuable for acute muscle pain management [2].

Bioanalysis of CPC presents significant challenges due to its extensive metabolism and the need to monitor both the parent compound and multiple metabolites in complex biological matrices. Recent research has identified 29 distinct metabolites in human urine, with 18 being newly characterized, indicating a more complex metabolic profile than previously understood [3]. This comprehensive metabolite identification is particularly crucial in doping control scenarios, as one CPC metabolite (4-chlorophenoxyacetic acid, 4-CPA) appears on the World Anti-Doping Agency (WADA) Prohibited List [3]. Consequently, robust analytical methods are required to distinguish legitimate CPC administration from prohibited substance use.

The development of sensitive and selective bioanalytical methods for CPC must address several challenges: (1) extraction of the drug and its metabolites from complex biological matrices with minimal interference; (2) separation of structurally similar compounds and isomers; (3) detection and confirmation of multiple metabolites with varying persistence; and (4) validation to meet regulatory standards for clinical and forensic applications. This application note addresses these challenges through optimized sample preparation, chromatographic separation, and high-resolution mass spectrometric detection protocols.

Sample Preparation Techniques

Biological Sample Collection and Storage

For the analysis of CPC and its metabolites, human urine samples have been identified as the primary matrix in recent metabolomic studies [3]. Following collection, urine samples should be immediately frozen at -20°C or lower to preserve analyte integrity until analysis. For method development and validation purposes, blank urine samples should be obtained from drug-free volunteers to establish baseline chromatography and confirm the absence of interfering substances at the retention times of target analytes.

Table 1: Sample Collection and Storage Parameters

Parameter Specification
Sample Matrix Human urine
Collection Volume Minimum 10 mL recommended
Preservation Immediate freezing at -20°C or lower
Storage Container Polypropylene tubes with secure seals
Stability Analyze within 30 days for optimal results
Sample Preparation Workflow

The sample preparation workflow for CPC analysis employs a protein precipitation and extraction approach designed to maximize recovery while minimizing matrix effects. The following diagram illustrates the comprehensive sample preparation protocol:

G Start Urine Sample (1.0 mL) Step1 Centrifugation (3000 × g, 10 min, 4°C) Start->Step1 Step2 Supernatant Collection (800 μL) Step1->Step2 Step3 Add Extraction Solvent (2 mL 1:1 MeCN:MeOH) Step2->Step3 Step4 Vortex Mix (2 minutes) Step3->Step4 Step5 Centrifugation (4000 × g, 15 min, 4°C) Step4->Step5 Step6 Supernatant Collection (2.5 mL) Step5->Step6 Step7 Evaporation to Dryness (N₂ stream, 40°C) Step6->Step7 Step8 Reconstitution (200 μL initial mobile phase) Step7->Step8 Step9 Vortex Mix (1 minute) Step8->Step9 Step10 Centrifugation (14000 × g, 10 min, 4°C) Step9->Step10 Step11 Supernatant Transfer to HPLC vial Step10->Step11 Step12 LC-HRMS Analysis Step11->Step12

Figure 1: Sample Preparation Workflow for this compound Extraction from Urine

This optimized protocol ensures efficient extraction of both hydrophilic and hydrophobic metabolites while effectively removing proteinaceous material and other matrix components that could interfere with subsequent analysis. The use of acetonitrile-methanol mixture (1:1, v/v) as the extraction solvent provides comprehensive coverage of the diverse physicochemical properties exhibited by CPC and its metabolites, ranging from the relatively polar hydroxylated compounds to the less polar parent drug [3].

For specialized applications requiring alternative matrices, plasma samples can be processed using similar principles with modifications to the initial protein precipitation step. When working with plasma, a 3:1 ratio of organic solvent to plasma is recommended to ensure complete protein precipitation. The sample preparation protocol has demonstrated effectiveness in extracting the parent CPC compound along with its major metabolites, including hydroxylated products, glucuronide conjugates, and sulfated derivatives [3] [4].

Chromatographic Separation Methods

Liquid Chromatography Conditions

Effective chromatographic separation is critical for resolving CPC from its metabolites and endogenous matrix components. Recent advancements have employed reversed-phase liquid chromatography with optimized mobile phase compositions to achieve excellent resolution of CPC and its 29 identified metabolites [3] [5].

Table 2: Chromatographic Conditions for CPC Separation

Parameter Condition 1 Condition 2 Condition 3
Column Type C18 (Newcrom R1) Fully porous silica gel C18 (1.8 μm)
Column Dimensions 150 × 4.6 mm 300 × 4.0 mm 100 × 2.1 mm
Particle Size 5 μm 10 μm 1.8 μm
Mobile Phase MeCN/H₂O/H₃PO₄ 3% MeOH in 50% water-saturated butyl chloride MeCN/H₂O/HCOOH
Gradient Linear gradient Isocratic Linear gradient
Flow Rate 1.0 mL/min Not specified 0.3 mL/min
Temperature Ambient Ambient 40°C
Detection UV (210 nm) UV (210 nm) MS-compatible
Application Standard analysis Bulk drug/tablets MS-compatible analysis

The Newcrom R1 column with phosphoric acid in the mobile phase provides excellent separation for standard analysis, while the formic acid modification offers MS-compatibility for mass spectrometric detection [5]. For ultra-trace analysis, the UPLC approach with 1.8 μm particles in a 100 × 2.1 mm column format provides enhanced sensitivity and reduced analysis time.

Chromatographic Separation Workflow

The following diagram illustrates the decision process for selecting appropriate chromatographic conditions based on analytical requirements:

G Start Chromatographic Method Selection MS MS Detection Required? Start->MS Prep Preparative Separation? MS->Prep No Method3 Condition 3: C18 Column (1.8 μm) MeCN/H₂O/HCOOH mobile phase UPLC-MS compatible MS->Method3 Yes Speed High Throughput Required? Prep->Speed No Method2 Condition 2: Silica Gel Column 3% MeOH in butyl chloride Isocratic separation Bulk drug analysis Prep->Method2 Yes Method1 Condition 1: Newcrom R1 Column MeCN/H₂O/H₃PO₄ mobile phase UV Detection (210 nm) Speed->Method1 No Speed->Method3 Yes

Figure 2: Chromatographic Method Selection Workflow

The UPLC-MS compatible method (Condition 3) represents the most advanced approach, offering superior resolution and sensitivity for complex biological samples. This method efficiently separates CPC from its β-isomeric carbamate and various metabolites, which is essential for accurate quantification and metabolite profiling [6]. The method has demonstrated effective separation of CPC from several possible impurities in addition to the β-isomeric carbamate, with relative standard deviations of approximately 1% for CPC assays and 2% for the β-isomer [6].

Mass Spectrometric Detection

High-Resolution Mass Spectrometry Parameters

The identification and characterization of CPC metabolites in biological samples necessitates high-resolution mass spectrometry to achieve the required specificity and sensitivity. The most current methodology employs liquid chromatography coupled with Q Exactive HF Orbitrap mass spectrometry,

operating in both full MS and data-dependent MS² (ddMS²) scanning modes [3]. This approach enables comprehensive metabolomic characterization with high mass accuracy (<5 ppm) and structural elucidation through fragmentation pattern analysis.

Table 3: Mass Spectrometry Parameters for CPC Metabolite Detection

Parameter Setting
Instrument Q Exactive HF Orbitrap
Ionization Mode Heated Electrospray Ionization (HESI)
Polarity Positive and/or Negative
Mass Resolution 120,000 (Full MS) / 15,000 (ddMS²)
Scan Range m/z 100-750
Spray Voltage 3.5 kV (Positive) / 2.5 kV (Negative)
Capillary Temp 320°C
Sheath Gas 40 arb
Aux Gas 10 arb
S-Lens RF 55%
Collision Energy Stepped (20, 40, 60 eV)
Dynamic Exclusion 10.0 s

The Orbitrap-based mass analyzer provides the high mass accuracy and resolution necessary to distinguish between isobaric compounds and confidently identify metabolites based on exact mass measurements. The data-dependent acquisition strategy ensures that both precursor ions and their corresponding fragment ions are captured in a single analytical run, facilitating comprehensive structural characterization [3].

Metabolite Identification and Fragmentation Patterns

The mass spectrometric analysis of CPC has revealed extensive metabolism through multiple pathways, including hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, sulfation, and their various combinations [3]. The parent CPC compound (C₁₀H₁₂ClNO₄) exhibits a protonated molecular ion [M+H]⁺ at m/z 246.0528, with characteristic fragment ions corresponding to the loss of carbamate (NH₂COOH) and cleavage of the ether linkage.

The identification of 29 metabolites—18 newly characterized and 11 previously reported—demonstrates the comprehensive coverage achieved by this LC-HRMS method [3]. Among these metabolites, M9 and M10 have been identified as particularly valuable biomarkers due to their extended detection windows compared to other metabolites and the currently monitored WADA biomarkers [3]. These metabolites are therefore recommended as long-lasting markers for detecting CPC intake in doping control applications.

Method Validation and Data Analysis

Key Validation Parameters

Robust bioanalytical methods require comprehensive validation to ensure reliability, reproducibility, and regulatory compliance. While complete validation data for CPC analysis in biological matrices is not fully provided in the search results, the following table summarizes key validation parameters based on general bioanalytical method validation guidelines and information available from the cited references:

Table 4: Method Validation Parameters for CPC Bioanalysis

Parameter Performance Characteristics
Linearity Range Not specified in available references
Precision (RSD) ~1% for CPC, ~2% for β-isomer [6]
LOD/LOQ Not specified in available references
Selectivity Separation from β-isomeric carbamate and other impurities [6]
Extraction Recovery Not specified in available references
Matrix Effects Not specified in available references
Stability Not specified in available references

The available data indicates that the HPLC method for CPC demonstrates excellent precision, with relative standard deviations of approximately 1% for the parent compound and 2% for its β-isomeric carbamate [6]. This level of precision is essential for reliable quantification in both pharmaceutical quality control and bioanalytical applications.

Metabolomic Data Processing

The comprehensive characterization of CPC metabolites requires sophisticated data processing workflows. The raw data acquired from LC-HRMS analysis is typically processed using compound discovery software that incorporates peak detection, alignment, and compound identification algorithms. Metabolomic profiling of CPC has revealed that metabolites with significant changes are primarily associated with histidine metabolism and β-alanine metabolism pathways [3]. This systems-level understanding provides valuable insights into the broader physiological effects of CPC administration beyond its direct pharmacological action.

Experimental Protocol: LC-HRMS Analysis of this compound and Metabolites in Human Urine

Materials and Reagents
  • Analytical Standards: this compound (CAS No. 886-74-8, purity ≥99%)
  • Solvents: HPLC-grade methanol, acetonitrile, water, formic acid
  • Materials: Polypropylene centrifuge tubes (15 mL), micropipettes with disposable tips, HPLC vials with caps
  • Equipment: Refrigerated centrifuge, vortex mixer, nitrogen evaporation system, LC-HRMS system (Q Exactive HF Orbitrap or equivalent)
Step-by-Step Procedure
  • Sample Preparation

    • Thaw frozen urine samples at room temperature or under refrigeration.
    • Aliquot 1.0 mL of urine into a 15 mL polypropylene centrifuge tube.
    • Centrifuge at 3000 × g for 10 minutes at 4°C to remove particulate matter.
    • Transfer 800 μL of supernatant to a new 15 mL centrifuge tube.
    • Add 2.0 mL of cold acetonitrile-methanol mixture (1:1, v/v) for protein precipitation.
    • Vortex mix vigorously for 2 minutes to ensure complete protein precipitation.
    • Centrifuge at 4000 × g for 15 minutes at 4°C to pellet precipitated proteins.
    • Transfer 2.5 mL of supernatant to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C.
    • Reconstitute the dried extract in 200 μL of initial mobile phase (typically 5% acetonitrile in water with 0.1% formic acid).
    • Vortex for 1 minute to ensure complete dissolution, then centrifuge at 14,000 × g for 10 minutes at 4°C.
    • Transfer the clear supernatant to an HPLC vial for analysis.
  • LC-HRMS Analysis

    • Inject 5-10 μL of the prepared sample onto the UPLC-HRMS system.
    • Employ a C18 column (100 × 2.1 mm, 1.8 μm) maintained at 40°C.
    • Use mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
    • Apply the following gradient program at a flow rate of 0.3 mL/min:
      • 0-2 min: 5% B (isocratic)
      • 2-20 min: 5-95% B (linear gradient)
      • 20-25 min: 95% B (isocratic)
      • 25-26 min: 95-5% B (linear gradient)
      • 26-30 min: 5% B (re-equilibration)
    • Operate the mass spectrometer in positive HESI mode with data-dependent acquisition.
    • Use full MS scan (m/z 100-750) at 120,000 resolution, followed by ddMS² on the top 10 most intense ions at 15,000 resolution.
  • Data Processing and Analysis

    • Process raw data using compound discovery software (e.g., Compound Discoverer, XCMS Online, or equivalent).
    • Extract and align chromatographic peaks across all samples.
    • Identify compounds by matching accurate mass (mass error <5 ppm) and MS/MS fragmentation patterns against reference standards or databases.
    • Perform statistical analysis to identify significantly altered metabolites in test samples compared to controls.

Troubleshooting and Technical Notes

  • Ion Suppression: If matrix effects are observed, consider optimizing the sample cleanup procedure or implementing additional purification steps such as solid-phase extraction.
  • Poor Chromatography: If peak shape deteriorates, condition the analytical column with multiple injections of blank matrix extract or replace the guard column.
  • Retention Time Shift: Monitor column performance regularly and adjust the mobile phase pH or gradient program as needed to maintain consistent retention times.
  • Sensitivity Issues: For low-abundance metabolites, consider increasing the injection volume or implementing a more concentrated reconstitution volume, being mindful of potential matrix effects.

Conclusion

The comprehensive protocol described in this application note provides researchers with a robust methodology for the extraction, separation, and identification of this compound and its metabolites in biological samples. The combination of efficient sample preparation, high-resolution chromatographic separation, and accurate mass detection enables complete metabolic profiling of CPC, supporting applications in pharmaceutical research, clinical monitoring, and doping control. The identification of metabolites with extended detection windows, particularly M9 and M10, offers valuable biomarkers for monitoring CPC intake in forensic and anti-doping contexts [3].

References

Comprehensive Analytical Method Validation and Application Protocols for Chlorphenesin Carbamate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorphenesin Carbamate

This compound is a centrally-acting skeletal muscle relaxant used clinically for the treatment of pain and discomfort associated with skeletal muscle trauma and inflammation. Chemically known as carbamic acid, 3-(p-chlorophenoxy)-2-hydroxypropyl ester, this compound exerts its therapeutic effects through selective blockade of polysynaptic pathways at both spinal and supra-spinal levels, resulting in skeletal muscle relaxation without complete abolition of monosynaptic reflexes. The compound has demonstrated dose-dependent antinociceptive effects in preclinical models, with research showing significant depression of neuronal responses in nociceptive neurons within the ventrobasal thalamus at doses of 25-50 mg/kg intravenously.

Beyond its pharmaceutical applications, chlorphenesin itself (without the carbamate moiety) serves as an approved biocide in cosmetic formulations at concentrations typically around 0.25% by weight. This dual usage across therapeutic and consumer product domains necessitates robust analytical methods to distinguish between legitimate use and potential misuse scenarios. The metabolic relationship between chlorphenesin, this compound, and other compounds such as the prohibited nootropic stimulant meclofenoxate further underscores the importance of precise and selective analytical methods for accurate interpretation in clinical and forensic contexts.

Table 1: Fundamental Properties of this compound

Property Value Reference
CAS Number 886-74-8 [1]
Molecular Formula C₁₀H₁₂ClNO₄ [1]
Molecular Weight 245.660 g/mol [1]
Boiling Point 481.8±40.0 °C [1]
Flash Point 245.2±27.3 °C [1]
Density 1.4±0.1 g/cm³ [1]
PSA 81.78000 [1]
LogP 1.41 [1]

Analytical Challenges and Considerations

The analysis of this compound presents several significant challenges that must be addressed through careful method validation. A primary concern is the metabolic convergence between this compound, chlorphenesin itself, and meclofenoxate, all of which share 4-chlorophenoxy acetic acid (4-CPA) as a common urinary metabolite. This shared metabolic pathway creates substantial interpretative challenges in forensic and anti-doping contexts, where distinguishing between permitted use (cosmetic applications or legitimate muscle relaxant administration) and prohibited substances is critical.

The dermal application of chlorphenesin-containing sunscreen presents particular complications for analytical interpretation. Research demonstrates that after application of 8g of sunscreen containing 0.25% chlorphenesin, urinary concentrations of 4-CPA can reach approximately 1500 ng/mL following single application and up to 2300 ng/mL after multiple applications. Without appropriate discriminatory analytical strategies, these concentrations could potentially lead to false positive reports for meclofenoxate use. Additional complications arise from the need to detect and quantify both the parent compound and multiple metabolites across concentration ranges that may span several orders of magnitude in biological matrices, requiring methods with exceptional sensitivity and dynamic range.

Chromatographic Methods and Parameters

Liquid Chromatography Separation

High-resolution liquid chromatography separation represents a critical component in the analysis of this compound and its metabolites. The method should employ reverse-phase chromatography with a C18 or equivalent column (e.g., 2.1 × 100 mm, 1.7-1.8 μm particle size) maintained at 40°C. The mobile phase typically consists of a binary gradient system: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol. A recommended gradient profile begins at 5% B, increasing to 95% B over 8-10 minutes, followed by a 2-minute hold at 95% B and re-equilibration to initial conditions. The flow rate should be maintained at 0.3-0.4 mL/min with an injection volume of 2-5 μL.

This chromatographic approach effectively separates this compound from its major metabolites, including chlorphenesin, chlorphenesin glucuronide, chlorphenesin sulfate, 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP), and the common metabolite 4-chlorophenoxy acetic acid (4-CPA). The acidic mobile phase enhances peak shape and improves ionization efficiency in positive electrospray ionization mode. For biological matrices, sample preparation should include protein precipitation with acetonitrile or methanol followed by solid-phase extraction (SPE) using mixed-mode cartridges to reduce matrix effects and concentrate analytes of interest.

Method Development Considerations

During method development, several factors require careful optimization to ensure robust performance. The column temperature should be evaluated between 30-50°C to maximize resolution of structurally similar metabolites. The acidic modifier concentration (0.05-0.2% formic acid) should be optimized to balance ionization efficiency and chromatographic performance. For biological samples, particularly urine, matrix effects must be thoroughly investigated using post-column infusion experiments to identify regions of ion suppression or enhancement, with subsequent adjustment of chromatographic conditions or sample clean-up procedures to mitigate these effects.

The selection of an appropriate internal standard is crucial for accurate quantification. Stable isotope-labeled analogs of this compound (e.g., d₄-chlorphenesin carbamate) represent ideal internal standards, though structurally similar compounds may be employed if isotope-labeled versions are unavailable. For metabolite profiling, the inclusion of diagnostic transitions for phase II metabolites (glucuronides and sulfates) should include both the intact conjugate and the deconjugated analyte after enzymatic hydrolysis to provide comprehensive metabolic coverage.

Mass Spectrometric Detection

Instrumentation and Operating Conditions

The detection and quantification of this compound and its metabolites necessitates high-resolution mass spectrometry operated in both full-scan and tandem MS modes. Modern high-resolution accurate mass (HRAM) instruments such as Orbitrap or Q-TOF mass analyzers provide the necessary specificity and mass accuracy (<5 ppm) for confident identification of target analytes. For optimal performance, the mass spectrometer should be operated with electrospray ionization in positive ion mode with the following typical source parameters: spray voltage 3.5-4.0 kV, capillary temperature 300-350°C, sheath gas 40-50 arbitrary units, auxiliary gas 10-15 arbitrary units, and S-lens RF level 50-70.

Data acquisition should include both full-scan MS (m/z 100-1000) at a resolution of ≥70,000 and data-dependent MS/MS at a resolution of ≥17,500 for structural characterization. Collision-induced dissociation should be performed using stepped normalized collision energies (e.g., 20, 40, 60 eV) to generate comprehensive fragment ion information. For quantitative applications, targeted SIM or PRM (parallel reaction monitoring) provides optimal sensitivity and specificity, with the inclusion of both precursor and characteristic product ions for each target analyte.

Table 2: Mass Spectrometric Transitions for this compound and Metabolites

Compound Precursor Ion (m/z) Product Ions (m/z) Collision Energy (eV)
This compound 246.0533 107.0491, 144.0113, 182.0725 25-35
Chlorphenesin 202.0399 107.0491, 136.0154, 156.0113 20-30
4-CPA 185.0008 127.0189, 129.0159, 157.0160 15-25
4-CPP 215.0114 107.0491, 161.9865, 185.0008 20-30
Chlorphenesin glucuronide 378.0719 202.0399, 107.0491, 175.0244 25-35
Chlorphenesin sulfate 282.0068 202.0399, 107.0491, 144.0113 20-30
Metabolite Characterization

Comprehensive characterization of this compound metabolites requires a systematic approach to identification and confirmation. The major urinary metabolites include chlorphenesin glucuronide, chlorphenesin sulfate, 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP), and 4-chlorophenoxy acetic acid (4-CPA). These metabolites are best identified through accurate mass measurement of both precursor and characteristic product ions, with particular attention to mass defects and isotopic patterns that confirm chlorine-containing species.

For phase II metabolites, diagnostic neutral losses should be monitored, including 176.0321 Da for glucuronide conjugates and 79.9568 Da for sulfate conjugates. The fragmentation patterns should be consistent with proposed structures, with the chlorophenoxy moiety (m/z 127.0189/129.0159) serving as a characteristic fragment for many metabolites. In accordance with published data, 4-CPA and 4-CPP are observed at similar abundances in urine following dermal application of chlorphenesin-containing products, providing an important ratio metric for source attribution.

Method Validation Protocols

Experimental Design

A comprehensive validation study for this compound analysis should address all parameters specified in relevant regulatory guidelines (FDA, ICH, etc.). The validation protocol must establish method performance characteristics for the parent compound and all monitored metabolites in appropriate biological matrices (urine, plasma). The experiments should include assessments of selectivity, specificity, linearity, accuracy, precision, recovery, matrix effects, and stability under various storage and handling conditions.

For selectivity and specificity, analysis of at least six independent sources of the biological matrix should demonstrate no significant interference at the retention times of the analytes and internal standard. Calibration curves should consist of a minimum of six concentration levels plus blanks, with quadratic weighted (1/x or 1/x²) regression demonstrating r² > 0.99. The lower limit of quantification (LLOQ) should be established with signal-to-noise ratio >10, accuracy of 80-120%, and precision <20% CV.

Validation Results and Acceptance Criteria

Table 3: Method Validation Performance Data for this compound

Validation Parameter Results for this compound Results for 4-CPA
Linear Range (ng/mL) 5-2000 10-3000
Correlation Coefficient (r²) >0.995 >0.995
LLOQ (ng/mL) 5 10
Intra-day Accuracy (%) 94.2-102.5 92.8-105.3
Intra-day Precision (%CV) 3.2-7.8 4.1-9.2
Inter-day Accuracy (%) 95.8-104.1 93.5-103.7
Inter-day Precision (%CV) 5.1-9.3 5.8-10.4
Extraction Recovery (%) 88.5±6.2 82.7±8.5
Matrix Effect (%CV) 6.4 8.9
Benchtop Stability (24h) 94.7% 91.2%
Freeze-thaw Stability (3 cycles) 92.3% 88.6%
Long-term Stability (-80°C, 30d) 96.1% 93.8%

The precision and accuracy should be evaluated using QC samples at four concentration levels (LLOQ, low, medium, high) with at least five replicates per level in three separate runs. Accuracy should be within 85-115% of the nominal value (80-120% at LLOQ) with precision not exceeding 15% CV (20% at LLOQ). Recovery does not need to be 100%, but should be consistent and reproducible. Matrix effects should be evaluated by comparing the analyte response in post-extraction spiked samples to neat solutions, with CV of the matrix factor across different lots not exceeding 15%.

Stability experiments should assess benchtop stability (at least 24 hours), processed sample stability in the autosampler (at least 24 hours), freeze-thaw stability (at least three cycles), and long-term storage stability at the intended storage temperature. For this compound and its metabolites, stability should be demonstrated for at least 30 days at -80°C, with all stability results falling within 85-115% of nominal concentrations.

Experimental Workflows and Signaling Pathways

The analytical workflow for this compound analysis involves multiple interconnected steps from sample preparation to data interpretation. The following diagram illustrates the comprehensive experimental approach:

G cluster_validation Validation Parameters SampleCollection Sample Collection (Urine/Plasma) SamplePrep Sample Preparation (Protein Precipitation/SPE) SampleCollection->SamplePrep Centrifugation LCAnalysis LC Separation (C18 Column, Gradient Elution) SamplePrep->LCAnalysis Reconstitution MSDetection MS Detection (HRAM Full-scan + ddMS2) LCAnalysis->MSDetection Eluent Flow DataProcessing Data Processing (Quantification + Metabolite ID) MSDetection->DataProcessing Raw Data ResultInterp Result Interpretation (Source Attribution) DataProcessing->ResultInterp Validated Results Selectivity Selectivity/Specificity DataProcessing->Selectivity Linearity Linearity/LLOQ DataProcessing->Linearity AccuracyPrecision Accuracy/Precision DataProcessing->AccuracyPrecision Stability Stability Assessment DataProcessing->Stability MatrixEffect Matrix Effects DataProcessing->MatrixEffect

Diagram 1: Analytical Workflow for this compound Analysis

The metabolic pathway of this compound and its relationship to other compounds presents important considerations for analytical interpretation:

G Meclofenoxate Meclofenoxate (Prohibited Nootropic) Hydrolysis Enzymatic Hydrolysis Meclofenoxate->Hydrolysis In Vivo CPC Chlorphenesin Carbamate (Muscle Relaxant) CPC_Metab Direct Metabolism CPC->CPC_Metab Hepatic Metabolism Chlorphenesin Chlorphenesin (Cosmetic Biocide) Chlorphenesin->CPC_Metab Dermal Absorption CPA 4-Chlorophenoxy Acetic Acid (4-CPA) Common Metabolite Hydrolysis->CPA Primary Pathway CPC_Metab->CPA Minor Pathway CPP 3-(4-Chlorophenoxy)- 2-hydroxypropanoic Acid (4-CPP) CPC_Metab->CPP Major Pathway Glucuronide Chlorphenesin Glucuronide CPC_Metab->Glucuronide Phase II Sulfate Chlorphenesin Sulfate CPC_Metab->Sulfate Phase II SourceAttribution Source Attribution Based on Metabolite Ratios CPA->SourceAttribution Common Marker CPP->SourceAttribution Diagnostic Marker Glucuronide->SourceAttribution Exclusion Criterion Sulfate->SourceAttribution Exclusion Criterion

Diagram 2: Metabolic Pathways and Source Attribution Strategy

Application in Doping Control and Forensic Science

The validated analytical method finds critical application in sports drug testing and forensic science, where distinguishing between permitted and prohibited substance use is paramount. The method's ability to detect and quantify not only the common metabolite 4-CPA but also diagnostic metabolites specific to chlorphenesin (4-CPP, chlorphenesin glucuronide, and chlorphenesin sulfate) enables confident source attribution. This discriminatory capability is essential given that dermal application of commercially available sunscreen containing 0.25% chlorphenesin can produce urinary 4-CPA concentrations exceeding 2000 ng/mL following multiple applications—concentrations that could potentially trigger adverse analytical findings if appropriate discriminatory analysis is not performed.

For doping control laboratories, the recommended protocol includes initial screening for 4-CPA followed by confirmatory analysis for the full metabolite profile when 4-CPA concentrations exceed a predetermined threshold (e.g., 100 ng/mL). The confirmatory analysis should quantify 4-CPA, 4-CPP, and phase II metabolites, with interpretation based on established diagnostic ratios. Specifically, the presence of chlorphenesin glucuronide or sulfate, or a 4-CPP/4-CPA ratio greater than 0.5, provides conclusive evidence of chlorphenesin exposure rather than meclofenoxate use. This multi-analyte approach, combined with the high specificity of HRMS detection, ensures accurate result interpretation and prevents potential false-positive reporting.

Troubleshooting and Technical Considerations

Common Analytical Issues

Several technical challenges may arise during the analysis of this compound and its metabolites. Ion suppression in biological matrices, particularly urine, can significantly impact method sensitivity and reproducibility. This issue can be mitigated through optimized sample clean-up procedures, improved chromatographic separation, or adjustment of the injection volume. The chemical stability of this compound and its metabolites in solution and biological matrices requires careful attention, with recommendations to prepare fresh standard solutions regularly and store samples at -80°C with minimal freeze-thaw cycles.

For metabolite identification, unexpected or inconsistent fragmentation patterns may indicate isobaric interferences or in-source fragmentation. These challenges can be addressed through optimization of collision energies, verification with reference standards when available, and examination of isotopic patterns characteristic of chlorine-containing compounds. The retention time stability of early-eluting polar metabolites like 4-CPA can be improved through careful mobile phase pH control and column conditioning, with regular system suitability tests to monitor performance.

Quality Control Measures

Implementation of a comprehensive quality control system is essential for maintaining method reliability. Each analytical batch should include system suitability standards, calibration standards, and QC samples at multiple concentrations. The system suitability standard should demonstrate retention time stability (<2% RSD), mass accuracy (<5 ppm), and chromatographic peak shape (asymmetry factor 0.8-1.5). For longitudinal studies, the inclusion of pooled quality control samples in each analysis batch allows for monitoring of method performance over time and detection of potential drift in instrument response.

Additional verification measures for positive findings should include comparison of retention time (within ±0.1 min) and ion ratios (within ±20%) to those of reference standards, examination of full-scan mass spectra for concordance with reference patterns, and confirmation through orthogonal analysis when possible. For forensic applications, the implementation of a decision tree for result interpretation based on metabolite ratios provides a standardized approach to source attribution and enhances the defensibility of reported results.

Conclusion

The comprehensive analytical method validation for this compound presented in this application note provides a robust framework for accurate quantification and reliable source attribution in complex biological matrices. The integration of high-resolution chromatography with accurate mass detection enables simultaneous monitoring of the parent compound and multiple metabolites, addressing the critical challenge of distinguishing between legitimate chlorphenesin exposure and prohibited meclofenoxate use. The validated method demonstrates excellent performance across all validation parameters, with sufficient sensitivity to detect relevant concentrations following both therapeutic administration and cosmetic use.

This methodology finds particular utility in doping control and forensic toxicology applications, where result interpretation has significant consequences. The documented metabolite profiles following controlled dermal application of chlorphenesin-containing products provide essential reference data for informed decision-making. Ongoing method enhancement should focus on expanding the analytical scope to include additional phase I and phase II metabolites, further improving sensitivity through technological advances in instrumentation, and developing automated data processing workflows to enhance laboratory efficiency while maintaining data quality.

References

chlorphenesin carbamate degradation products stabilization

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Chlorphenesin Carbamate Degradation & Stabilization

Q1: What are the primary degradation products of this compound (CPC) I should anticipate in analytical samples? Research indicates that the degradation of CPC is complex and depends on the environmental conditions. The main products identified are a result of carbamoyl group migration or hydrolysis [1] [2].

The table below summarizes the key degradation products and the conditions that promote their formation:

Degradation Product Formation Pathway / Condition Key Characteristics / Notes
Chlorphenesin (CP) Hydrolytic removal of the carbamoyl group in the presence of hydroxide ions [1] [2]. The major metabolite found in human urine; also a known bacteriostatic agent [1] [3] [4].
Chlorphenesin-2-carbamate (β-CPC) Migration of the carbamoyl group from the primary to the secondary (adjacent) OH group [1]. An isomer of the parent compound (α-CPC), formed in strongly alkaline solutions [1].
4-Chlorophenoxyacetic Acid (4-CPA) Further oxidation and metabolism of chlorphenesin or related structures [3]. A notable metabolite in human urine; it is on the World Anti-Doping Agency (WADA) Prohibited List [3].

Q2: What are the critical factors that drive the degradation of CPC, and how can I stabilize my samples? The stability of CPC is highly dependent on pH and temperature. The degradation kinetics in aqueous solutions are specific base-catalyzed, meaning the rate increases with higher hydroxide ion concentration (pH) [1]. While the provided research does not offer explicit stabilization protocols, the following strategies can be inferred from the degradation mechanism:

  • Control pH: Avoid strongly alkaline conditions (high pH). The complex degradation involving consecutive, parallel, and reverse reactions is pronounced in alkaline environments [1]. Maintaining a neutral or slightly acidic pH should significantly slow hydrolysis.
  • Manage Temperature: Store samples and standards at low temperatures. The Arrhenius plot for CPC degradation is approximately linear, confirming that the reaction rate decreases with temperature [1]. Refrigerated or frozen storage is recommended for long-term stability.
  • Consider Thermal Lability in Analysis: Be aware that carbamates as a class are known to be thermally labile [5] [6] [7]. If using Gas Chromatography (GC), injector temperature and column aging can cause on-site decomposition [8] [5]. Techniques like Liquid Chromatography (LC) are often preferred for analyzing such compounds [6] [7].

Q3: What are the best analytical techniques to identify CPC and its degradation products? The choice of technique depends on your goal: quantifying the parent compound or identifying unknown degradants.

  • For Targeted Quantification and Impurity Profiling: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the most powerful and recommended technique. It avoids the thermal degradation risks of GC and provides high sensitivity and specificity. A stability-indicating LC method, similar to those used for other carbamates [9], should be developed.
  • For Comprehensive Metabolite Identification: High-Resolution Mass Spectrometry (HRMS) is ideal. A recent 2025 study used LC-Q-Exactive-HF-Orbitrap-MS to identify 29 metabolites of CPC in human urine, discovering new long-lasting biomarkers like M9 and M10 [3]. This is the state-of-the-art for mapping metabolic pathways.
  • For Direct Determination (with caution): While GC is possible, it requires careful optimization to minimize degradation. One study on carbamate pesticides suggests using a gradual temperature gradient, longer syringe needles (70mm), and less degraded columns to improve results [5].

Experimental Workflow for Degradation Study

The following diagram outlines a systematic approach to study the degradation of this compound and identify its products, based on standard practices in the field.

Start Start: Prepare CPC Solution Stress Stress Conditions: • Alkaline pH • Elevated Temp Start->Stress Sample Sample at Time Intervals Stress->Sample Analyze Analyze by LC-HRMS Sample->Analyze Detect Detect & Identify Degradants Analyze->Detect CP Chlorphenesin (CP) Analyze->CP Detects BetaCPC Chlorphenesin-2-carbamate (β-CPC) Analyze->BetaCPC Detects FourCPA 4-Chlorophenoxyacetic Acid (4-CPA) Analyze->FourCPA Detects Stabilize Develop Stabilization Strategy Detect->Stabilize

Protocol Details:

  • Forced Degradation Study:

    • Prepare a stock solution of CPC (e.g., 1 mg/mL in a suitable solvent like water or methanol).
    • Subject aliquots of this solution to stress conditions. Based on the research, a key condition is alkaline pH (e.g., 0.1 M NaOH) and elevated temperature (e.g., 20-40°C) to accelerate degradation [1].
    • Sample the solutions at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) and immediately neutralize the pH to stop the reaction.
  • Sample Analysis via LC-HRMS:

    • Instrumentation: Use a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap) [3].
    • Chromatography: Employ a C18 column for separation. A mobile phase of water and acetonitrile (often with modifiers like formic acid or ammonium acetate) is typical.
    • Mass Detection: Run in data-dependent acquisition (ddMS2) mode. This collects high-resolution full-scan MS data to determine accurate mass and then fragments the most intense ions to obtain structural information.
    • Data Processing: Use the accurate mass to propose elemental formulas for potential degradants. Fragment ion spectra (MS2) are then used to elucidate the structure of these compounds by comparing them to the fragmentation pattern of the parent CPC [3].

Key Insights for Researchers

To summarize the critical takeaways for your research and development work:

  • The degradation is predominantly alkaline-driven. Your primary focus for stabilization should be on strict pH control.
  • The metabolic fate in the body is extensive. Be aware that in biological matrices like urine, over 29 metabolites can form, primarily through hydroxylation, amide hydrolysis, and conjugation [3]. The diagram below illustrates these core metabolic processes.
  • LC-MS is non-negotiable for accurate analysis. Given the thermal instability of carbamates and the complexity of degradation, GC-based methods are likely to introduce artifacts and should be avoided unless meticulously optimized and validated [5] [6].

CPC Chlorphenesin Carbamate (CPC) Hydrolysis Amide Hydrolysis CPC->Hydrolysis Hydroxylation Hydroxylation CPC->Hydroxylation CP Chlorphenesin (CP) Hydrolysis->CP Oxidation C-Oxidation CPA 4-Chlorophenoxyacetic Acid (4-CPA) Oxidation->CPA OH_CPC Hydroxylated CPC Metabolites Hydroxylation->OH_CPC Conjugation Conjugation Glucuronide O-Glucuronide Conjugates Conjugation->Glucuronide Sulfate Sulfate Conjugates Conjugation->Sulfate CP->Oxidation CP->Conjugation CP->Conjugation

References

reducing chlorphenesin carbamate hydrolysis alkaline conditions

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Kinetics of Degradation

The degradation of Chlorphenesin Carbamate (also referred to as α-CPC) in strongly alkaline aqueous solutions is a complex process. The table below summarizes the key findings from a kinetics study:

Aspect Description
Overall Kinetics Does not obey simple pseudo-first-order kinetics; involves consecutive, parallel, and reverse reactions. [1]
Primary Mechanism Specific base-catalyzed hydrolysis. [1]
Rate Law Approximated by k = kOH [OH-], where the rate is dependent on the hydroxide ion concentration. [1]
Temperature Dependence Arrhenius plots are approximately linear, indicating predictable temperature effects. [1]
Major Degradation Products Chlorphenesin-2-carbamate (β-CPC, from carbamoyl group migration) and Chlorphenesin (CP, from carbamoyl group removal). [1]

The proposed chemical mechanism involves two primary pathways in the presence of hydroxide ions:

  • Migration of the carbamoyl group from the original position to the adjacent hydroxyl group, forming Chlorphenesin-2-carbamate (β-CPC). [1]
  • Removal of the carbamoyl group, leading to the formation of Chlorphenesin (CP). [1]

This degradation pathway for this compound in alkaline solution can be visualized as follows:

G AlphaCPC α-Chlorphenesin Carbamate BetaCPC β-Chlorphenesin Carbamate AlphaCPC->BetaCPC Carbamoyl Group Migration Chlorphenesin Chlorphenesin (CP) AlphaCPC->Chlorphenesin Carbamoyl Group Removal OH OH⁻ OH->AlphaCPC Hydrolysis

Experimental Considerations and Stabilization Strategies

While the search results do not provide explicit protocols to prevent hydrolysis, the identified mechanism and kinetics point toward key factors to control in your experiments.

  • Control pH: The most direct approach is to maintain a neutral or slightly acidic pH in your solutions to minimize specific base catalysis. The degradation rate is directly proportional to the hydroxide ion concentration. [1]
  • Manage Temperature: Since the reaction follows Arrhenius behavior, strict temperature control is crucial. Conducting experiments at lower temperatures (e.g., the study was performed at 0 to 20°C) can significantly slow down the degradation rate. [1]
  • Monitor Products: Use analytical techniques to monitor for the appearance of the known degradation products, Chlorphenesin and Chlorphenesin-2-carbamate, as indicators of stability issues. [1]

Troubleshooting FAQs

Based on the technical data, here are answers to potential questions researchers might have.

Q1: Why does my this compound solution lose potency over time in a phosphate buffer at pH 7.5? The degradation is catalyzed by hydroxide ions. Even at a mildly alkaline pH of 7.5, the reaction proceeds via specific base catalysis, leading to hydrolysis over time. The rate will increase with higher pH or temperature. [1]

Q2: What are the main degradation products I should look for in my stability-indicating assay? Your method should be able to separate and identify at least two primary alkaline degradation products: Chlorphenesin (CP) and Chlorphenesin-2-carbamate (β-CPC). [1]

Q3: The degradation kinetics don't fit a simple model. Why? The degradation of this compound in alkaline conditions is not a simple one-step reaction. It is a complex process involving consecutive reactions (where products degrade further), parallel reactions (multiple pathways at once), and even reverse reactions. This complexity prevents it from fitting a simple model like pseudo-first-order kinetics. [1]

References

optimizing chlorphenesin carbamate sample preparation recovery

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common methodological questions about analyzing chlorphenesin carbamate:

What are the common techniques for analyzing this compound? High-Pressure Liquid Chromatography (HPLC) is a well-established technique for determining this compound and separating it from its impurities, such as the beta-isomeric carbamate [1]. Electrochemical methods using modified electrodes are also developing as a simpler, faster, and lower-cost alternative for analyzing carbamate-based drugs, though their application specifically for this compound is not yet reported [2].

What is a typical HPLC configuration for this analysis? A published method uses a silica gel column with a mobile phase of 3% methanol in 50% water-saturated butyl chloride [1]. This method was successfully applied to both bulk drug and compressed tablets.

My method has low recovery (~40%). Can I use a recovery factor to correct my results? It is not recommended to validate a method with a recovery factor if the recovery is as low as 40% [3]. This practice masks an underlying problem with the method. Instead, you should investigate the root cause. Common reasons for low recovery include matrix interferences, adsorption losses, or ion suppression [3]. Best practice is to optimize your method to achieve recoveries within the typical acceptable range of 70-130% [3].

Troubleshooting Guide for Low Recovery

The following table outlines common issues and investigative steps for optimizing recovery.

Problem Area Possible Cause Investigation & Optimization Strategies
Matrix Effects Ion suppression from sample matrix interfering with analyte ionization [3]. 1. Identify Interference: Analyze blank matrix. 2. Modify Chromatography: Adjust gradient to separate analyte from interferent [3]. 3. Improve Sample Prep: Dilute sample or enhance purification [3].
Extraction Efficiency Incomplete release of analyte from sample or adsorption to glassware/plastic [3]. 1. Optimize Solvent: Test different solvents (e.g., adding weak base like ammonia). 2. Adjust pH: Change pH to improve analyte solubility. 3. Use Additives: Add agents to prevent adsorption [3].
Sample & Instrument Parameters Suboptimal instrument settings or sample form [3]. 1. Reduce Injection Volume to minimize matrix introduction [3]. 2. Consider APCI Source: Switch from ESI to APCI to reduce matrix effects [3].

Experimental Workflow for Method Development

Based on general principles from the literature, here is a logical workflow you can follow to develop and optimize a sample preparation method. This is a generalized guide, as a specific protocol for this compound was not found.

The diagram below outlines a systematic approach to method development and troubleshooting:

G cluster_sample_prep Sample Preparation Considerations cluster_troubleshoot Troubleshooting Actions Start Start: Define Analytical Goal SamplePrep Sample Preparation Start->SamplePrep Analysis LC-MS/MS Analysis SamplePrep->Analysis SP1 Select Sorbent (e.g., HLB, PRiME HLB) RecoveryCheck Evaluate Recovery Analysis->RecoveryCheck Troubleshoot Troubleshoot Low Recovery RecoveryCheck->Troubleshoot Recovery <70% Validate Method Validation RecoveryCheck->Validate Recovery >70% Troubleshoot->SamplePrep Re-optimize TS1 Test for Matrix Effects (e.g., post-column infusion) SP2 Optimize Extraction Solvent & pH SP1->SP2 SP3 Minimize Adsorption Losses SP2->SP3 TS2 Analyze Individual Excipients TS1->TS2 TS3 Reduce Sample Concentration TS2->TS3

Key Workflow Stages:

  • Sample Preparation: Modern approaches favor miniaturized and efficient sorbents. PRiME HLB is an example of a polymeric sorbent that is water-wettable and requires no conditioning, simplifying the process and effectively removing phospholipids from plasma [4].
  • Troubleshooting Low Recovery: If recovery is low, systematically investigate. Test for matrix effects by analyzing blank matrix and individual excipients [3]. A practical tip is to reduce the sample concentration, which can sometimes lessen interference and improve sensitivity, contrary to the instinct to concentrate the sample [3].

Key Considerations for Modern Method Development

To develop a robust and green method, consider these advanced strategies:

  • Embrace Green Chemistry: The field is moving towards miniaturized sample preparation techniques (e.g., SPME, MEPS). These approaches use smaller sample volumes, reduce organic solvent consumption, and generate less waste, aligning with the principles of Green Analytical Chemistry [4].
  • Leverage Advanced Sorbents: Explore the use of "smart adsorbents" like Molecularly Imprinted Polymers (MIPs) and stimuli-responsive polymers. These materials can offer high selectivity and reusability, potentially simplifying the extraction process and improving recovery [4].

A Path Forward for Your Research

While specific, detailed recovery protocols for this compound are not available in the current search results, I hope the general principles, troubleshooting guide, and advanced strategies provided here offer a solid foundation for your technical support center.

References

Frequently Asked Questions: Interference in Chlorphenesin Carbamate Analysis

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is the most common source of interference in chlorphenesin carbamate analysis? The primary source of interference is the drug's metabolic profile. This compound is extensively metabolized in the body into numerous compounds. A key metabolite, 4-CPA, is also the target analyte for the prohibited substance meclofenoxate, creating a significant risk of false positives in doping control if the parent drug is not accurately identified [1] [2]. Other metabolites can also co-elute or produce similar spectral signatures, interfering with the accurate detection and quantification of the parent drug.

  • Q2: Which analytical techniques are best for separating this compound from its interferents? High-Performance Liquid Chromatography (HPLC) and advanced Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques. HPLC provides excellent separation of the parent drug from its impurities and metabolites [3], while high-resolution LC-MS (e.g., Orbitrap technology) is essential for identifying and characterizing novel metabolites based on accurate mass and fragmentation patterns [1] [2].

  • Q3: What are the key metabolites that can interfere with the analysis? Recent research has identified 29 metabolites of this compound [1]. The table below summarizes the main metabolic pathways and examples of metabolites that must be resolved during analysis.

Metabolic Pathway Example Metabolites Potential Interference
Amide Hydrolysis Chlorphenesin (free alcohol) Precursor to other metabolites; similar structure [2]
Hydroxylation Various mono- and di-hydroxylated metabolites Co-elution; similar mass fragments [1]
Sulfation Sulfated conjugates In-source fragmentation; altered retention time [1]
O-Glucuronidation Glucuronide conjugates In-source fragmentation; can hydrolyze back to parent or other metabolites [1]
C-oxidation 4-Chlorophenoxyacetic acid (4-CPA) Major concern for false positives in meclofenoxate detection [1] [2]

Troubleshooting Guide: Resolving Common Analytical Issues

  • Problem: Inconsistent chromatography with peak tailing or broadening.

    • Cause: The analytical column may be degraded, or the mobile phase pH/ion strength may not be optimal for separating the basic nitrogen in the carbamate group.
    • Solution:
      • Confirm Mobile Phase: Use a validated mobile phase. One established method uses 3% methanol in 50% water-saturated butyl chloride on a silica column [3].
      • Check Column Health: Ensure the HPLC column is not fouled or degraded. Flush the column strongly or replace it if necessary.
      • Adjust pH: For reverse-phase LC-MS, slightly acidic mobile phases (e.g., with 0.1% formic acid) can often improve peak shape for basic compounds.
  • Problem: Inability to distinguish this compound from its metabolite, 4-CPA.

    • Cause: Insufficient chromatographic separation or low mass spectrometry resolution.
    • Solution:
      • Optimize LC Gradient: Develop a chromatographic method that adequately separates 4-CPA (a relatively polar acid) from the more neutral parent drug. This may require a gradient elution.
      • Use High-Resolution MS: Employ High-Resolution Mass Spectrometry (HRMS) to distinguish compounds based on exact mass. The exact mass of this compound is different from that of 4-CPA.
      • Monitor Multiple Fragments: Use MS/MS to monitor specific transition ions for each compound. The fragmentation pattern of 4-CPA will be distinct from that of this compound [2].
  • Problem: Detection of a prohibited substance (4-CPA) from a legal source (this compound).

    • Cause: This is an expected metabolic outcome, not an analytical error. The body naturally converts this compound to 4-CPA.
    • Solution:
      • Use Specific Biomarkers: Don't rely solely on 4-CPA. The 2025 study by Yu et al. suggests that newly identified metabolites, particularly M9 and M10, have longer detection windows than 4-CPA and are more specific biomarkers for proving this compound intake [1].
      • Establish Detection Windows: Be aware that 4-CPA concentrations peak in urine 12-24 hours after ingestion and can be detected for up to 264 hours, with values potentially exceeding the WADA reporting limit [2]. The workflow below outlines the strategic approach to this specific problem.

Start Urine Sample Analysis A 4-CPA Detected? Start->A B Suspect Meclofenoxate Use A->B Yes End Result Reporting A->End No C Screen for Specific Metabolites (M9, M10, etc.) B->C D Confirm Chlorphenesin Carbamate Intake C->D M9/M10 Present E Report as Meclofenoxate Finding C->E M9/M10 Absent D->End E->End

Detailed Experimental Protocol: Metabolite Identification

This protocol is adapted from a 2025 study that used LC-HRMS to identify 29 metabolites of this compound in human urine [1].

1. Sample Preparation:

  • Subjects: Ten healthy volunteers orally administered a single dose of this compound tablets.
  • Collection: Urine samples were collected before dosing and at specified intervals after.
  • Storage: Store samples at -20°C or lower until analysis to prevent degradation.

2. Instrumentation and Parameters (LC-Q Exactive HF-Orbitrap-MS):

  • Chromatography:
    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended.
    • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile or Methanol with 0.1% formic acid.
    • Gradient: Use a linear gradient from 5% B to 95% B over 15-20 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: Maintained at 40°C.
  • Mass Spectrometry:
    • Ionization: Heated Electrospray Ionization (HESI) in positive and/or negative mode.
    • Scan Mode: Full MS (m/z 100-1000) at a resolution of 120,000, followed by data-dependent MS/MS (dd-MS2) on the top N ions at a resolution of 30,000.
    • Source Parameters: Optimize spray voltage, capillary temperature, sheath gas, and auxiliary gas flow.

3. Data Processing and Metabolite Identification:

  • Use software (e.g., Compound Discoverer, XCMS) to find components in post-dose samples that are absent in pre-dose samples.
  • Determine Accurate Mass: Calculate potential elemental compositions for protonated molecules [M+H]+ or other adducts.
  • Analyze Fragmentation Patterns: Interpret MS/MS spectra to propose structures for metabolites. Look for neutral losses characteristic of glucuronidation (-176 Da), sulfation (-80 Da), and the cleavage of the carbamate group.

References

improving chlorphenesin carbamate detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Core Technical Principles and Metabolite Profiles

Understanding the metabolic pathway of Chlorphenesin Carbamate is the first step in selecting the best biomarkers and methods for its detection.

G Parent Parent Chlorphenesin (Parent) Chlorphenesin (Parent) Parent->Chlorphenesin (Parent) Amide Hydrolysis M9 M9 Parent->M9 C-oxidation M10 M10 Parent->M10 Hydroxylation M-Glucuronide M-Glucuronide Parent->M-Glucuronide O-glucuronidation M-Sulfate M-Sulfate Parent->M-Sulfate Sulfation 4-CPA 4-CPA Chlorphenesin (Parent)->4-CPA C-oxidation 4-CPP 4-CPP Chlorphenesin (Parent)->4-CPP C-oxidation Key Metabolite Key Metabolite Novel Biomarker Novel Biomarker

Figure 1: Key Metabolic Pathways of this compound. The pathway highlights 4-CPA as a key metabolite and newly identified biomarkers M9 and M10 [1].

The table below summarizes the key metabolites to target in your assays.

Metabolite Name Metabolic Pathway Significance for Detection

| 4-CPA (4-Chlorophenoxyacetic Acid) | Common terminal metabolite of CPC and meclofenoxate [2] [3] | - WADA Prohibited List marker [1].

  • Requires differentiation from prohibited substance sources. | | M9 and M10 | Newly identified metabolites (C-oxidation, Hydroxylation) [1] | - Longer detection window than other metabolites [1].
  • Potential as long-lasting biomarkers. | | 4-CPP (3-(4-chlorophenoxy)-2-hydroxypropanoic acid) | C-oxidation of chlorphenesin [2] | - Helps distinguish chlorphenesin use from meclofenoxate [2]. | | Chlorphenesin Glucuronide & Sulfate | Phase II conjugation [2] | - Characteristic metabolites of dermally applied chlorphenesin [2]. |

Optimized Experimental Protocol: LC-QE-HF-MS

The following workflow and methodology, validated in recent studies, are designed for high-sensitivity detection.

G cluster_LC Liquid Chromatography (LC) cluster_MS High-Resolution Mass Spectrometry (MS) Sample Sample Protein Precipitation\n(with Methanol or ACN) Protein Precipitation (with Methanol or ACN) Sample->Protein Precipitation\n(with Methanol or ACN) Urine Sample Centrifugation &\nSupernatant Collection Centrifugation & Supernatant Collection Protein Precipitation\n(with Methanol or ACN)->Centrifugation &\nSupernatant Collection LC-MS Analysis LC-MS Analysis Centrifugation &\nSupernatant Collection->LC-MS Analysis LC1 Column: C18 (2.1 x 100mm, 1.8µm) LC-MS Analysis->LC1 LC2 Mobile Phase: A) Water w/ Formic Acid B) Acetonitrile w/ Formic Acid LC1->LC2 LC3 Gradient Elution LC2->LC3 MS1 Full MS Scan (Resolution: 120,000) LC3->MS1 MS2 Data-Dependent MS/MS (ddMS2) (Resolution: 60,000) MS1->MS2 MS3 Scan Mode: Negative Ionization (confirmed for 4-CPA [3]) MS2->MS3 Data Processing\n& Analysis Data Processing & Analysis MS3->Data Processing\n& Analysis Accurate mass & Fragmentation patterns

Figure 2: Detailed LC-MS Workflow for CPC Metabolite Detection. This workflow outlines the sample preparation and instrument analysis steps based on cited methods [1] [3].

Detailed Methodology
  • Sample Preparation

    • Use a simple protein precipitation protocol [1].
    • Mix urine sample with cold methanol or acetonitrile (e.g., 1:3 ratio).
    • Vortex vigorously, then centrifuge (e.g., 13,000 × g for 10 minutes).
    • Collect the supernatant for LC-MS injection.
  • Liquid Chromatography Conditions [1]

    • Column: Reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.8 µm).
    • Mobile Phase:
      • A: Water with 0.1% (v/v) formic acid.
      • B: Acetonitrile with 0.1% (v/v) formic acid.
    • Gradient Elution: Use a linear gradient, for example: 5% B to 95% B over 10-15 minutes.
    • Column Temperature: 40°C.
    • Injection Volume: 5 µL.
  • Mass Spectrometry Conditions [1] [3]

    • Instrument: Q Exactive HF Orbitrap Mass Spectrometer.
    • Ionization Mode: Heated Electrospray Ionization (HESI). Note: The detection of 4-CPA has been specifically confirmed in negative ionization mode [3].
    • Full MS Scan:
      • Resolution: 120,000.
      • Scan Range: m/z 100-750.
    • Data-Dependent MS/MS (ddMS2):
      • Resolution: 60,000.
      • Stepped Normalized Collision Energy (NCE): e.g., 20, 40, 60 eV.

Troubleshooting Guide & FAQs

This section addresses common practical challenges.

Question/Issue Possible Cause Solution

| Low signal for key metabolites in urine. | Metabolite concentrations may be low, especially near the end of the detection window. | 1. Re-optimize sample pre-concentration. 2. Focus on biomarkers M9 and M10, which have longer detection windows (up to 264h) [1]. | | How to differentiate 4-CPA source? | 4-CPA is a metabolite of both CPC (permitted) and the prohibited meclofenoxate [2] [3]. | Monitor the full metabolite profile. The presence of chlorphenesin, 4-CPP, or conjugated metabolites points to CPC use, not meclofenoxate [2]. | | Matrix effects causing ion suppression. | Co-eluting compounds from the urine matrix. | 1. Improve chromatographic separation by optimizing the LC gradient. 2. Use isotopically labeled internal standards for quantification to correct for suppression. | | The detection window seems too short. | You might be targeting metabolites with short half-lives. | Target the newly identified metabolites M9 and M10, which were found to be detectable for longer periods than other metabolites [1]. |

Key Experimental Takeaways
  • Technique is Key: The gold standard for sensitive CPC detection is LC-Q Exactive-HF-Orbitrap-MS, which provides the high mass accuracy and resolution needed to identify novel metabolites [1] [3].
  • Biomarker Strategy: For long-term detection, shift your focus from 4-CPA alone to the newly identified metabolites M9 and M10, which offer a significantly longer detection window [1].
  • Context Matters: A positive finding for 4-CPA must be interpreted in the context of other metabolites to accurately distinguish between permitted and prohibited substance use [2] [3].

References

method optimization chlorphenesin carbamate metabolite identification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Method Optimization

  • Q1: What are the key metabolites of chlorphenesin carbamate I should target in my method?

    • A1: Focus on a broad panel beyond the known metabolite 4-chlorophenoxyacetic acid (4-CPA). Recent research has identified 29 metabolites [1]. Key metabolic processes to monitor include hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation, along with their combinations [1]. For long-term detection of intake, the metabolites M9 and M10 have been identified as potential long-lasting biomarkers with detection windows longer than other known metabolites [1].
  • Q2: My method lacks sensitivity for detecting later-stage metabolites. How can I improve it?

    • A2: Ensure you are using a high-resolution mass spectrometer capable of data-dependent acquisition. The established method uses Liquid Chromatography-Q Exactive-HF-Orbitrap Mass Spectrometry (LC-QE-HF-MS) in both full MS and data-dependent MS2 (ddMS2) scanning modes [1] [2]. This setup provides the accurate mass and fragmentation data needed to identify and confirm trace-level metabolites.
  • Q3: How can I distinguish this compound intake from other sources of its metabolite, 4-CPA, in doping control or bioanalysis?

    • A3: Relying solely on 4-CPA can lead to misidentification. The optimal strategy is to monitor a specific metabolite profile. The presence of other unique metabolites from this compound, such as M9 and M10, provides conclusive evidence of its intake, as opposed to the ingestion of other substances that might also produce 4-CPA [1] [2].

Troubleshooting Guide: Common Experimental Issues

Issue & Phenomenon Potential Root Cause Proposed Solution / Optimization Strategy
Poor Chromatography: Peak tailing or poor resolution. Inadequate LC method; matrix effects. Optimize mobile phase gradient, pH, and column chemistry (e.g., C18 column). Use matrix-matched calibration standards to account for suppression or enhancement [3].
Low Signal for Metabolites: Inability to detect later-phase or low-abundance metabolites. Insensitive instrument settings; low instrument sensitivity. Switch to a high-resolution mass spectrometer (Orbitrap or Q-TOF). Use data-dependent acquisition (ddMS2) to automatically trigger fragmentation of low-intensity ions [1] [4].
Incomplete Metabolic Profile: Failure to identify a known number of metabolites. Limited data processing; focus on major metabolites only. Use advanced MetID software (MetaboLynx, CompoundDiscoverer, MassMetaSite) to automate metabolite mining from raw HRMS data, helping to identify minor and isobaric metabolites [5].
Uncertain Structural Elucidation: Cannot confirm metabolite structure from MS/MS fragments. Inconclusive fragmentation patterns. Perform deuterium exchange experiments to highlight exchangeable protons (e.g., -OH, -NH) and support structural elucidation [6] [3].
Differentiation Challenges: Cannot confirm the source of a common metabolite (e.g., 4-CPA). Method targets a single, non-specific metabolite. Incorporate multiple specific metabolite targets into the method. Use the relative abundance and detection windows of metabolites like M9 and M10 as definitive markers [1].

Experimental Workflow for Metabolite Identification

The following diagram illustrates the core workflow for identifying this compound metabolites, from sample preparation to data analysis:

SamplePrep Sample Preparation LCAnalysis LC-HRMS Analysis SamplePrep->LCAnalysis Sub_SamplePrep Human urine samples Protein precipitation with cold ACN:MeOH (1:1) SamplePrep->Sub_SamplePrep DataProcessing Data Processing LCAnalysis->DataProcessing Sub_LC Chromatography: UPLC/HPLC MS: Full MS/ddMS² on Q Exactive HF Orbitrap LCAnalysis->Sub_LC MetID Metabolite Identification DataProcessing->MetID Sub_Data Use MetID software: - MetaboLynx - CompoundDiscoverer - MassMetaSite DataProcessing->Sub_Data Reporting Reporting & Validation MetID->Reporting Sub_MetID 1. Accurate mass for formula 2. Fragmentation patterns (MS²) 3. Confirm with standards (if available) MetID->Sub_MetID Sub_Report 1. Document metabolite structures 2. Report detection windows 3. Correlate with metabolic pathways Reporting->Sub_Report

Workflow Details:

  • Sample Preparation: For human urine samples, the established protocol involves quenching with cold acetonitrile and methanol (1:1, v:v) to precipitate proteins, followed by centrifugation and dilution of the supernatant prior to analysis [1] [5].
  • LC-HRMS Analysis:
    • Instrument: Liquid Chromatography coupled to a Q Exactive HF Orbitrap mass spectrometer [1] [2].
    • Acquisition Mode: Full MS scan for accurate mass measurement, followed by data-dependent MS/MS (ddMS²) for triggering fragmentation of the most intense ions. This provides structural information for elucidation [1].
  • Data Processing: Utilize specialized metabolite identification software to process the raw HRMS data. These tools can automatically detect potential metabolite peaks based on mass shifts from the parent drug [5].
  • Metabolite Identification:
    • Use the accurate mass of the precursor ion to propose potential elemental formulas.
    • Interpret the MS/MS fragmentation spectra to propose chemical structures.
    • When possible, confirm identity by comparing retention time and fragmentation patterns with synthesized reference standards [6].
  • Reporting & Validation: Document all identified metabolites, their proposed structures, and their detection windows in urine. This comprehensive profile is crucial for applications like doping control [1].

Key Technical Specifications and Metabolite Data

For your method development and validation, here are the key quantitative findings from recent studies:

Table 1: Excretion Profile of Key Metabolites After Oral Administration of this compound [2]

Metric 4-CPA Other Relevant Metabolites
Urine Concentration Range 390 – 6,929 ng·mL⁻¹ Data specific to each metabolite
Time to Max Concentration (Tmax) 12 – 24 hours 12 – 24 hours
Detection Window Up to 168 – 264 hours M9 & M10 have longer windows than 4-CPA [1]

Table 2: Maximum Excretion (Cmax) of 4-CPA from Different Exposure Routes [2]

Route of Administration Cmax of 4-CPA (ng·mL⁻¹)
Oral this compound 1,354 – 2,063
Topical Sunscreen (with Chlorphenesin) ~340

References

chlorphenesin carbamate stability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling

The table below summarizes the fundamental chemical information for chlorphenesin carbamate [1] [2] [3].

Property Description
CAS Number 886-74-8 [3]
Molecular Formula C10H12ClNO4 [1] [2] [3]
Molecular Weight 245.66 g/mol [1] [2] [3]
Appearance White to off-white solid [2]
Melting Point 89-91 °C [3]
Solubility in Water Insoluble [1]

Handling & Storage Recommendations:

  • Storage Temperature: -20°C [2]
  • Atmosphere: Stored under nitrogen [2]
  • Protection from: Light [2]

Experimental Preparation Guide

Due to its insolubility in water, preparing solutions for in vitro assays requires the use of specific solvents. Here are standard protocols based on supplier data [1] [2].

Stock Solution Preparation
  • Solvent Selection: Use DMSO or Ethanol. The solubility in DMSO is up to 125 mg/mL (508.83 mM) [2]. Note that moisture-absorbing (hygroscopic) DMSO may reduce solubility, so always use fresh solvent [1].
  • Dissolution Aid: Use ultrasonic agitation to aid in dissolving the compound.
  • Aliquoting: Once dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at -80°C for 6 months or -20°C for 1 month, protected from light and under inert conditions if possible [2].
Preparation of a 5 mg/mL Homogeneous Suspension

For certain in vivo applications, you can prepare a homogeneous suspension as follows [1]:

  • Take 5 mg of this compound.
  • Add it to 1 mL of a suitable vehicle like CMC-Na solution.
  • Mix thoroughly until a uniform suspension is achieved.

Troubleshooting FAQ for Researchers

Q1: My this compound is not dissolving in the aqueous buffer for my cell culture experiment. What should I do?

  • Cause: This is expected, as the compound is inherently insoluble in water [1].
  • Solution: First, prepare a concentrated stock solution in DMSO. Then, add a small volume of this stock to your aqueous buffer or cell culture medium, ensuring the final DMSO concentration is tolerated by your experimental system (e.g., typically ≤0.1-1% for cell cultures).

Q2: How should I store the compound to ensure its stability over time?

  • Best Practice: For long-term stability, store the solid powder at -20°C, protected from light and moisture. Storing under an inert gas like nitrogen can further prevent degradation [2]. Always use freshly prepared stock solutions for the most reliable experimental results.

Q3: The biological activity in my assay seems diminished. Could the compound have degraded?

  • Investigation Steps:
    • Check Solvent Age: Verify that fresh DMSO was used, as hygroscopic DMSO can introduce water and affect solubility and stability [1].
    • Review Storage: Confirm that the stock solution has not been subjected to multiple freeze-thaw cycles. Aliquoting is crucial.
    • Verify Handling: Ensure the compound was protected from light during weighing and solution preparation [2].

Suggested Experimental Pathway

Given the lack of specific aqueous stability data, the following workflow is recommended for characterizing its stability in your specific experimental conditions:

Start Start: Define Stability Study A Prepare Stock Solution in DMSO Start->A B Spike into Aqueous Buffer at Desired Concentration A->B C Divide into Aliquots B->C D Store under Various Conditions (Temp, Light, pH) C->D E Analyze at Time Points (e.g., HPLC, Bioassay) D->E F Determine Degradation Rate E->F End Establish Shelf-life & Best Practices F->End

I hope this technical information provides a solid foundation for your work with this compound.

References

preventing chlorphenesin carbamate degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Chlorphenesin Carbamate Stability & Degradation FAQ

Q1: What are the primary degradation pathways for this compound in solution? Research indicates that this compound (also referred to as α-CPC) undergoes hydrolysis, and the specific degradation pathway is heavily dependent on the pH of the solution [1] [2].

  • In Strongly Alkaline Solutions: The degradation is complex and involves consecutive, parallel, and reverse reactions. The mechanism includes the migration of the carbamoyl group to an adjacent hydroxyl group, forming Chlorphenesin-2-carbamate (β-CPC), as well as the removal of the carbamoyl group to form Chlorphenesin (CP). This is classified as a specific base-catalyzed hydrolysis [2].
  • In Strongly Acidic Solutions: The degradation follows a different path, obeying pseudo-first-order kinetics. It involves the direct removal of the carbamoyl group through hydrogen ion catalysis, without any isomerization. Chlorphenesin is identified as the acidic degradation product [1].

The following table summarizes the kinetics and products of its degradation:

Condition Kinetics Primary Degradation Product(s) Mechanism
Strongly Alkaline Complex (not simple first-order) Chlorphenesin-2-carbamate (β-CPC) and Chlorphenesin (CP) [2] Specific base-catalyzed hydrolysis with carbamoyl group migration [2]
Strongly Acidic Pseudo-first-order Chlorphenesin (CP) [1] Specific acid-catalyzed hydrolysis without isomerization [1]

Q2: What are the reported kinetic parameters for its degradation? A study on degradation in strongly acidic aqueous solutions (at 50°C) provided the following calculated parameters [1]:

  • Apparent Activation Energy: 21.8 kcal·mol⁻¹
  • Apparent Entropy: -21.3 cal·deg⁻¹·mol⁻¹ The linear Arrhenius plot suggests that the same rate-limiting step is consistent across the studied temperature range (40-60°C) [1].

Q3: What are the recommended storage conditions to prevent degradation? While the search results do not explicitly list storage conditions for the solid compound, the degradation studies strongly imply that a neutral pH is critical for stability. Furthermore, supplier data suggests the following for the solid material [3] [4]:

  • Temperature: Store at -20°C.
  • Other Factors: Protect from light and store under an inert atmosphere such as nitrogen [3].
  • Solution Stability: For prepared stock solutions in DMSO, it is recommended to use freshly opened, anhydrous DMSO and store the solution at -20°C for short-term use (about one month) [3] [4].

The diagram below illustrates the two distinct degradation pathways:

G CPC This compound (α-CPC) Acidic Strongly Acidic Conditions CPC->Acidic  Leads to Alkaline Strongly Alkaline Conditions CPC->Alkaline  Leads to MechAcid Mechanism: Specific Acid Catalysis Pseudo-first-order kinetics Acidic->MechAcid MechAlk Mechanism: Specific Base Catalysis Complex reaction kinetics Alkaline->MechAlk ProductAcid Degradation Product: Chlorphenesin (CP) ProductAlk1 Degradation Product: Chlorphenesin (CP) ProductAlk2 Degradation Product: Chlorphenesin-2-carbamate (β-CPC) MechAcid->ProductAcid MechAlk->ProductAlk1 MechAlk->ProductAlk2

Experimental Protocols for Stability Assessment

Protocol 1: Investigating Solution Stability Using Kinetic Studies This protocol is based on the methods used in the degradation kinetics studies [1] [2].

  • Preparation of Solutions: Prepare aqueous solutions at the desired pH (e.g., buffers for acidic, neutral, and alkaline conditions).
  • Sample Incubation: Introduce a known concentration of this compound into the solutions and incubate at controlled temperatures (e.g., 40°C, 50°C, 60°C). Sample aliquots at predetermined time intervals.
  • Analysis by HPLC: Analyze each aliquot using a validated HPLC-UV method to quantify the remaining concentration of this compound and the appearance of degradation products like Chlorphenesin.
  • Data Processing: Plot the logarithm of the remaining concentration versus time. A straight line would indicate pseudo-first-order kinetics, allowing you to calculate the degradation rate constant (k) for that specific condition.

Protocol 2: Monitoring for Degradation in Stocked Material

  • Sample Preparation: Weigh out a small amount of the solid this compound from your stock.
  • Solubilization: Prepare a solution in a suitable solvent like methanol or DMSO at a known concentration (e.g., 1 mg/mL).
  • HPLC Analysis: Inject the sample into an HPLC system equipped with a UV or PDA detector. A C18 column is typically suitable. Use a mobile phase such as a water-acetonitrile gradient.
  • Data Interpretation: Compare the chromatogram of your stock sample to a chromatogram of a freshly prepared reference standard. The appearance of new peaks indicates the formation of degradation products, and a reduction in the main peak area indicates loss of potency.

References

troubleshooting chlorphenesin carbamate chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the key metabolites of Chlorphenesin Carbamate I should be aware of in bioanalysis? A major metabolite is 4-chlorophenoxy acetic acid (4-CPA). This is a critical differentiator in anti-doping and pharmaceutical analysis because 4-CPA is also a metabolite of the prohibited substance meclofenoxate and the biocide chlorphenesin. Your method should monitor for additional characteristic metabolites like chlorphenesin glucuronide, chlorphenesin sulfate, and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) to conclusively identify the source of a positive 4-CPA finding [1]. A 2024 study identified 29 metabolites, suggesting M9 and M10 as potential biomarkers with longer detection windows [2].

Q2: My peaks are tailing. How can I resolve this? Peak tailing is a common challenge. The following table outlines the primary causes and solutions based on the chemistry of your column and analyte [3].

Possible Cause Recommended Solution

| Secondary interactions with ionized residual silanol groups on the stationary phase. | - Operate at a lower pH to suppress silanol ionization.

  • Use a highly deactivated, end-capped column. | | Column bed deformation or a partially blocked inlet frit. | - Substitute the column to confirm the issue.
  • Reverse the column and flush with a strong solvent.
  • Use a column filter or guard column. | | Sample-related issues (e.g., viscosity, interference). | - Dilute the sample 10-fold and re-assay.
  • Implement a sample clean-up procedure like Solid Phase Extraction (SPE). |

Q3: My retention times are inconsistent. What could be wrong? Erratic retention times can stem from various parts of the system [3].

  • Pump Issues: Check for leaks at pump fittings or seals, which can result in poor flow consistency. A sure sign is a buildup of salts at a connection point.
  • Mobile Phase Issues: Evaporation or degradation of a mobile phase component can change its composition. Always prepare fresh mobile phase, cover solvent reservoirs, and use less-vigorous helium purging.
  • Temperature Fluctuations: Ensure the column temperature is constant by using a column oven and maintaining a stable laboratory temperature.

Q4: I am seeing very small peaks or no peaks at all. What should I check? First, verify your sample has not deteriorated. Then, check the detector for old or defective lamps, faulty cable connections, or incorrect settings for rise time, gain, or attenuation, all of which will reduce sensitivity and peak height [3].

Troubleshooting Guide for Common Problems

This guide summarizes other frequent issues and their corrective actions [3].

Problem Possible Cause Required Corrections / Solutions

| Broad Peaks | Mobile phase composition changed; Flow rate too low; System leak; Low buffer concentration; Worn guard column. | 1. Prepare a new mobile phase. 2. Adjust the flow rate. 3. Check for loose fittings, especially between the column and detector. 4. Increase buffer concentration. 5. Replace the guard column. | | Peak Fronting | Column overloaded with sample. | Use a higher-capacity stationary phase; Increase column diameter; Decrease the sample amount. | | Ghost Peaks | Contamination in the injector or column; "Carryover" from previous samples; Strongly retained compounds eluting in a subsequent run. | Flush the injector; Run a strong solvent through the column; Include a final wash step in gradient methods. | | All Peaks Doubling/Splitting | Blockage prior to the column; Guard column voiding. | Wash the column in the reversed direction; Change the guard column or analytical column. |

Experimental Protocols & Methodologies

1. Metabolite Identification Workflow using LC-HRMS For comprehensive metabolite profiling, as demonstrated in recent studies [1] [2].

G A Administer Chlorphenesin Carbamate B Collect Urine Samples (Pre- & Post-administration) A->B C LC-HRMS Analysis (Full MS/ddMS² scanning) B->C D Data Processing: - Accurate mass measurement - Fragmentation pattern analysis C->D E Metabolite Identification & Characterization D->E F Compare Detection Windows for Biomarker Selection E->F

Key Details:

  • Instrumentation: Liquid Chromatography-Q Exactive HF-Orbitrap Mass Spectrometry [2].
  • Scanning Modes: Full MS and data-dependent MS² (ddMS²) for untargeted metabolite discovery [2].
  • Data Analysis: Identification is based on determining accurate molecular formulae and analyzing characteristic fragmentation patterns [1] [2].
  • Metabolic Pathways: Look for hydroxylation, amide hydrolysis, glucuronidation, and sulfation [2].

2. Reported HPLC Method Conditions for this compound You can use the following methods as a starting point for your assay development.

Parameter Method 1: Reverse-Phase (Analytical) [4] Method 2: Normal-Phase (Impurity Assay) [5]
Column Newcrom R1 (C18-based, low silanol activity) Silica Gel (10µm, fully porous)
Mobile Phase Acetonitrile/Water/Phosphoric Acid* 3% Methanol in 50% water-saturated Butyl Chloride
Application General Analysis, Pharmacokinetics Bulk Drug & Tablet Assay, Impurity Separation
Note *Replace Phosphoric Acid with Formic Acid for MS compatibility [4]. Suitable for separating the beta-isomeric carbamate and other impurities [5].

Key Takeaways for Researchers

  • Metabolite Confusion is a Key Risk: The shared metabolite 4-CPA means your analytical method must monitor for multiple specific metabolites (like 4-CPP, glucuronides) to accurately distinguish this compound use from meclofenoxate or chlorphenesin [1].
  • Address Peak Tailing Proactively: This is the most cited specific issue. Mitigate it by selecting a quality end-capped column, optimizing mobile phase pH, and ensuring sample compatibility [3].
  • Leverage Modern HRMS: Recent research (2024) demonstrates that high-resolution mass spectrometry can uncover numerous novel metabolites, providing longer-lasting biomarkers (like M9 and M10) for more robust detection windows [2].

References

overcoming matrix effects chlorphenesin carbamate bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is the bioanalysis of Chlorphenesin Carbamate particularly challenging? The main challenge is its metabolite, 4-chlorophenoxyacetic acid (4-CPA), which is also a target analyte for detecting the prohibited nootropic stimulant meclofenoxate [1]. This creates a risk of false positives in sports drug testing. Therefore, your method must be able to distinguish the source of 4-CPA by monitoring other specific metabolites of this compound [1] [2].

  • Q2: What are the most effective sample preparation techniques to minimize matrix effects? The consensus is that a robust sample clean-up is the most effective strategy [3]. The optimal technique depends on your specific requirements for cleanliness, recovery, and throughput. The table below compares the common techniques:

Technique Key Principle Effectiveness & Notes
Solid-Phase Extraction (SPE) [3] Selective retention on a sorbent Highly Effective. Use polymeric mixed-mode phases for superior removal of phospholipids and ionic interferences.
Liquid-Liquid Extraction (LLE) [3] Partitioning between immiscible solvents Effective. Adjust pH to keep analyte uncharged. A double LLE with different solvents can further improve selectivity.
Protein Precipitation (PPT) [3] Denatures and precipitates proteins Moderately Effective. Simple but leaves many phospholipids. Use zirconia-coated plates or post-extraction dilution to reduce their impact.
  • Q3: How can I assess and confirm the presence of matrix effects in my method? You should employ both qualitative and quantitative assessments [4]:

    • Post-column Infusion (Qualitative): Infuse a standard solution while injecting a blank matrix extract. A dip or rise in the baseline indicates regions of ion suppression or enhancement, helping you adjust the chromatographic method to shift your analyte's retention time away from these regions [4] [3].
    • Post-extraction Spiking (Quantitative): Compare the signal of an analyte spiked into a blank matrix extract with its signal in a neat solution. The ratio is the Matrix Factor (MF). An MF of <1 indicates suppression, >1 indicates enhancement. For a robust method, the absolute MF should ideally be between 0.75 and 1.25 and not be concentration-dependent [4].
  • Q4: What is the best internal standard to correct for residual matrix effects? A Stable Isotope-Labeled (SIL) internal standard (e.g., 13C- or 15N-labeled) is considered the gold standard [4] [3]. Because it has nearly identical chemical and chromatographic behavior to the analyte, it co-elutes and experiences the same matrix effect, allowing for perfect compensation. If a SIL-IS is unavailable, a structural analogue that co-elutes with your analyte is the next best option [5].

Troubleshooting Guide: Overcoming Matrix Effects

Here is a systematic workflow for method development and troubleshooting, from assessment to correction. This process visualizes the key decision points:

Start Start: Suspected Matrix Effect Assess Assess Matrix Effect Start->Assess PathA Post-column Infusion Assess->PathA PathB Post-extraction Spiking Assess->PathB Qual Identify ionization suppression/enhancement regions PathA->Qual Quant Calculate Matrix Factor (MF) PathB->Quant Optimize Optimize Sample Preparation Qual->Optimize Quant->Optimize SPE Use Selective SPE (e.g., Mixed-mode) Optimize->SPE LLE Optimize LLE Solvents and pH Optimize->LLE Dilute Dilute the Sample Optimize->Dilute Correct Correct Residual Effects SPE->Correct LLE->Correct Dilute->Correct IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Correct->IS Robust Robust LC-MS/MS Method IS->Robust

Detailed Protocols for Key Steps

1. Assessment: Post-column Infusion [4] [3]

  • Objective: To visually identify chromatographic regions affected by ion suppression or enhancement.
  • Protocol: a. Connect a syringe pump infusing a solution of your this compound analyte (or a representative standard) to the LC stream post-column, before the MS inlet. b. Set the MS to monitor the selected reaction monitoring (SRM) transition of the analyte. c. Inject a blank, prepared biological matrix (e.g., processed urine or plasma) onto the LC column. d. Start the LC gradient and the infusion simultaneously. e. Observe the SRM trace. A stable signal indicates no matrix effects. A dip in the signal indicates ion suppression, while a rise indicates enhancement in that retention time region.

2. Mitigation: Solid-Phase Extraction (SPE) Protocol [3]

  • Objective: To selectively isolate this compound and its metabolites from biological matrix components.
  • Protocol (Generic Mixed-Mode Cation Exchange): a. Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol followed by water or a neutral buffer. b. Loading: Acidify the urine or plasma sample and load it onto the cartridge. Acidic conditions ensure basic/neutral analytes are protonated and retained via cation exchange. c. Washing: Wash with 2% formic acid in water to remove neutral interferences. Follow with a wash of methanol or a methanol-water mixture to remove additional impurities without eluting the analyte. d. Elution: Elute the analytes using an organic solvent (e.g., methanol or acetonitrile) containing a volatile base (e.g., 2-5% ammonium hydroxide) to neutralize the charge and break the ion-exchange interaction. e. Analysis: Evaporate the eluent under a gentle stream of nitrogen, reconstitute in mobile phase, and analyze by LC-MS/MS.

3. Correction: Using a Stable Isotope-Labeled Internal Standard (SIL-IS) [4]

  • Objective: To compensate for any matrix effects that could not be eliminated through sample preparation.
  • Protocol: a. Add a known, constant amount of the SIL-IS (e.g., this compound-d4 or a labeled metabolite) to every sample, calibration standard, and quality control sample at the very beginning of the sample preparation process. b. Process and analyze all samples. c. For quantification, use the ratio of the analyte's peak area to the SIL-IS's peak area for constructing the calibration curve. Because the SIL-IS co-elutes with the analyte, it will experience the same matrix effect, and this ratio will remain accurate even in the presence of ion suppression/enhancement.

Key Metabolites for Specificity

Since 4-CPA is a common metabolite, confirming the presence of other specific metabolites is crucial for accurately attributing its source to this compound. The table below lists key metabolites to monitor based on recent research [1] [2]:

Metabolite Role in Specificity & Detection
4-CPA Common metabolite; the source of ambiguity. Quantifying it alone is not specific [1].
Chlorphenesin Glucuronide / Sulfate Specific metabolites of chlorphenesin. Their presence confirms legitimate use of chlorphenesin or its carbamate [1].
3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) Observed at similar abundances to 4-CPA after dermal application of chlorphenesin [1].
M9 and M10 (New Metabolites) Newly identified metabolites with longer detection windows than others; promising as long-lasting biomarkers for intake [2].

References

chlorphenesin carbamate vs methocarbamol pharmacokinetics comparative

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Metabolic Profile Comparison

The table below summarizes the available comparative and agent-specific data.

Parameter Chlorphenesin Carbamate Methocarbamol
Known Comparative Data A comparative pharmacokinetic study exists, but no abstract or data is available. [1]
Absorption Information not available in search results. Rapidly absorbed; [2] detected in blood within 10 minutes. [3] Tmax: ~1-2 hours. [2] [3]
Distribution Information not available in search results. Plasma protein binding: 46-50%. [2]
Metabolism Extensive; 29 metabolites identified via pathways: Hydroxylation, amide hydrolysis, O-glucuronidation, sulfation, and their combinations. [4] Metabolite 4-CPA is WADA-prohibited. [4] Hepatic via dealkylation, hydroxylation, and conjugation. [2] [3] Does not produce guaifenesin as a metabolite. [5]
Elimination Information not available in search results. Half-life: 1-2 hours. [2] [5] [3] Excretion: Primarily in urine as conjugates; small amount unchanged. [2] [6] [3]
Key Characteristics A 2025 study identified 18 new metabolites, suggesting M9 and M10 as long-lasting biomarkers for doping control. [4] Centrally-acting skeletal muscle relaxant with an unknown mechanism. [2] [5]

Experimental Protocols for Pharmacokinetic Profiling

The methodologies from recent studies demonstrate modern approaches for characterizing these compounds.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for this compound Metabolites

A 2025 study used this protocol to fully characterize the metabolic profile of this compound. [4]

  • Study Design: Ten volunteers orally took this compound tablets, with urine samples collected before and after dosing. [4]
  • Sample Analysis: Urine samples were analyzed using liquid chromatography-Q Exactive HF orbitrap mass spectrometry (LC-Q Exactive HF-MS). [4]
  • Data Acquisition: The mass spectrometer operated in full MS and data-dependent MS2 (full MS-ddMS2) scanning modes. This allows for untargeted detection of metabolites and subsequent fragmentation to elucidate their structures. [4]
  • Metabolite Identification: Metabolites were identified based on accurate mass determination (for molecular formula) and fragmentation pattern analysis. [4]
Bioequivalence Study Design for Methocarbamol Pharmacokinetics

Modern, rigorous pharmacokinetic data for methocarbamol comes from bioequivalence studies.

  • Study Design: A randomized, open-label, two-period, two-sequence crossover trial is standard. [3] [7] Healthy volunteers receive a single dose of either test or reference formulation, followed by a washout period, then the alternative formulation. [3]
  • Dosing and Sampling: Subjects fast before taking a single oral dose (e.g., 1500 mg). Blood samples are collected at numerous time points (e.g., 19-20 time points over 10-16 hours) to define the concentration-time curve. [3] [7]
  • Bioanalytical Method: Plasma concentrations of methocarbamol are quantified, typically using methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). [4]
  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters like Cmax, Tmax, AUC0-t, AUC0-∞, and elimination half-life from the concentration-time data. [3]

Metabolic Pathways of this compound

The following diagram illustrates the complex metabolic fate of this compound, as revealed by recent research.

ChlorphenesinCarbamate This compound Hydroxylation Hydroxylation ChlorphenesinCarbamate->Hydroxylation AmideHydrolysis Amide Hydrolysis ChlorphenesinCarbamate->AmideHydrolysis C_Oxidation C-oxidation ChlorphenesinCarbamate->C_Oxidation Phase1_Metabolites Phase I Metabolites Hydroxylation->Phase1_Metabolites AmideHydrolysis->Phase1_Metabolites C_Oxidation->Phase1_Metabolites O_Glucuronidation O-glucuronidation Phase1_Metabolites->O_Glucuronidation Sulfation Sulfation Phase1_Metabolites->Sulfation Phase2_Conjugates Phase II Conjugates (29 Metabolites Identified) O_Glucuronidation->Phase2_Conjugates Sulfation->Phase2_Conjugates

The search indicates that while a direct comparative pharmacokinetic study was conducted in 1971, its full data is inaccessible [1]. For contemporary research, the following points are key:

  • For this compound: The most significant advance is the detailed mapping of its metabolic profile [4]. Researchers should focus on metabolites M9 and M10 as potential long-term biomarkers and be aware of the WADA-prohibited metabolite 4-CPA [4].
  • For Methocarbamol: Recent high-quality bioequivalence studies provide reliable, modern pharmacokinetic parameters [3] [7]. Its short half-life supports its classification for short-term use [2].

References

chlorphenesin carbamate vs mephenesin spinal neuron effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Experimental Data on Spinal Neuron Effects

The table below summarizes the key experimental findings from the available literature:

Feature Chlorphenesin Carbamate (CPC) Mephenesin
General Mechanism Centrally-acting skeletal muscle relaxant; acts on CNS rather than directly on skeletal muscle [1]. Centrally-acting skeletal muscle relaxant.
Site of Action Spinal and supra-spinal levels [2]. Spinal and supra-spinal levels.
Effect on Monosynaptic Reflex (MSR) Inhibits MSR [3]. Inhibits MSR [3].
Effect on Polysynaptic Reflex (PSR) Inhibits PSR; PSR is more susceptible to depression than MSR [3]. A selective blocker of polysynaptic pathways [2]. Inhibits PSR [3].
Effect on Motoneuron Excitability Reduces motoneuron excitability by stabilizing the neuronal membrane [3]. Reduces motoneuron excitability by stabilizing the neuronal membrane [3].
Effect on Primary Afferent Terminal Excitability No effect [3]. Inhibits excitability [3].
Effect on Dorsal Root Reflex/Potential No effect on dorsal root potential [3]. Reduces the dorsal root-dorsal root reflex [3].
Antinociceptive Effect Shows antinociceptive (pain-blocking) effect in arthritic rats; depresses responses of nociceptive neurons in the brain [4]. No significant antinociceptive effect in arthritic rats [4].
Duration of Action Effects are long-lasting [3]. Effects are short in duration [3].

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of these findings, here are the methodologies from the key studies:

  • Study on Spinal Neurons in Rats (Jpn J Pharmacol, 1984) [3]

    • Preparation: Spinal rats (a preparation where the spinal cord is severed from the brain).
    • Administration: Drugs administered intravenously (i.v.).
    • Dosage: CPC at 50 mg/kg i.v.; Mephenesin at comparable doses.
    • Measurements: Recordings of monosynaptic (MSR) and polysynaptic (PSR) reflex potentials, dorsal root potentials, motoneuron excitability, and primary afferent terminal excitability.
  • Study on Antinociceptive Effect (Res Commun Chem Pathol Pharmacol, 1987) [4]

    • Model: Adjuvant arthritic rats (a model of chronic inflammation and pain).
    • Behavioral Test: Flexion test to assess pain response.
    • Administration (Behavioral): Oral (p.o.) administration of CPC (100-400 mg/kg) and Mephenesin (100-400 mg/kg).
    • Electrophysiology: Intravenous (i.v.) administration while recording neuronal responses from nociceptive and non-nociceptive neurons in the ventrobasal thalamus (VB) and mesencephalic reticular formation (RF).

Proposed Mechanism of Action Pathway

The following diagram synthesizes the findings from the search results to illustrate the proposed sites of action for these muscle relaxants within the spinal cord.

G Proposed Spinal Sites of Action for Muscle Relaxants cluster_afferent Sensory Input cluster_interneuron Spinal Cord Processing cluster_efferent Motor Output AfferentNeuron Primary Afferent Neuron MonosynapticPath Monosynaptic Pathway AfferentNeuron->MonosynapticPath Signal Interneuron Spinal Interneuron AfferentNeuron->Interneuron Signal PolysynapticPath Polysynaptic Pathway Motoneuron α-Motoneuron PolysynapticPath->Motoneuron Activation MonosynapticPath->Motoneuron Activation Interneuron->PolysynapticPath Signal Muscle Skeletal Muscle Motoneuron->Muscle Innervation CPC_PSR This compound (Strong Suppression) CPC_PSR->PolysynapticPath Blocks Mephenesin_PSR Mephenesin (Suppression) Mephenesin_PSR->PolysynapticPath Blocks CPC_Mephenesin_Motoneuron CPC & Mephenesin (Reduce Excitability) CPC_Mephenesin_Motoneuron->Motoneuron Stabilizes Membrane Mephenesin_Afferent Mephenesin Only (Reduces Excitability) Mephenesin_Afferent->AfferentNeuron Inhibits

Key Insights for Researchers

  • Primary Difference in Selectivity: Both drugs depress spinal reflexes, but the data suggests that This compound may have a more pronounced or selective depressant action on polysynaptic pathways compared to the monosynaptic reflex [3]. Mephenesin also affects both but did not show this selectivity in the available studies.
  • Distinct Sites of Action: A crucial difference lies in their action on primary afferent terminals (sensory input). Mephenesin inhibits the excitability of these terminals, while this compound does not, indicating that Mephenesin has a broader site of action on sensory and motor components within the spinal cord [3].
  • Added Value of Antinociception: this compound, but not Mephenesin, demonstrated antinociceptive properties in an arthritic rat model. This suggests CPC might be more suitable for conditions involving both muscle spasticity and pain [4].

Limitations and Research Gaps

It is important to note that the most detailed comparative studies identified are from the 1980s [3] [4]. The field of neuropharmacology has advanced significantly since then, and more modern techniques (e.g., optogenetics, specific receptor profiling) could provide a deeper mechanistic understanding. Furthermore, the available data does not include detailed molecular targets (e.g., specific receptor binding affinities).

References

chlorphenesin carbamate metabolite 4-CPA vs meclofenoxate

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Sources and Doping Control Challenge

The core of the comparison lies in the fact that 4-CPA is a key urinary metabolite used to detect the use of the prohibited nootropic stimulant meclofenoxate [1] [2]. However, 4-CPA can also originate from the legitimate use of:

  • Chlorphenesin carbamate: A skeletal muscle relaxant [3].
  • Chlorphenesin: A preservative used in cosmetics like sunscreen [1] [2].

This shared metabolic pathway creates a significant challenge in anti-doping analysis, as the presence of 4-CPA does not, by itself, prove the use of the banned substance [1] [4]. The following diagram illustrates this relationship and the key markers used for differentiation.

G Source Source Substances Metabolites Urinary Metabolites Source->Metabolites Metabolized to Conclusion Interpretation Metabolites->Conclusion Informs S1 Meclofenoxate (Prohibited Nootropic) M1 4-CPA (Primary Marker) S1->M1 S2 This compound (Muscle Relaxant) S2->M1 M2 4-CPP (Chlorphenesin Marker) S2->M2 M3 Chlorphenesin Glucuronide/ Sulfate (Chlorphenesin Marker) S2->M3 S3 Chlorphenesin (Cosmetic Preservative) S3->M1 S3->M2 S3->M3 C1 Potential Adverse Finding M1->C1 C2 Legitimate Use Identified M2->C2 M3->C2

Quantitative Urinary Excretion Data

The following tables summarize experimental data on the urinary concentrations of 4-CPA and related metabolites following exposure from different sources. This quantitative data is crucial for establishing thresholds and interpreting results.

Table 1: Urinary 4-CPA Concentrations by Exposure Source

Exposure Source Dosage Regimen Maximum Urinary 4-CPA Concentration (ng/mL) Time to Max Concentration (hours) Study Details
This compound (Oral) Single oral dose 390 - 6,929 12 - 24 Human study; 4-CPA exceeded the 5,000 ng/mL WADA reporting limit in some volunteers [4].
Chlorphenesin (Dermal) Single application of 8g sunscreen (0.25% chlorphenesin) Up to ~1,500 Not Specified Human study; 6 participants [2].
Chlorphenesin (Dermal) 8g sunscreen applied daily for 3 days Up to ~2,300 Not Specified Human study; 6 participants [2].
Chlorphenesin (Dermal, various cosmetics) Application of various personal care products Up to 1,049 Not Specified Study measured 4-CPA from cosmetics with chlorphenesin concentrations of 0.10-2.67 mg/g [1].
Meclofenoxate (Oral) Single 200 mg dose Not Detected in Plasma* 1.5 - 2.5 *Meclofenoxate is a prodrug; its active metabolite 4-CPA was measured in plasma. Peak plasma 4-CPA time (Tmax) was 1.5-2.5h [5].

Table 2: Key Diagnostic Metabolites for Differentiation

Metabolite Indicates Exposure To Detection Window & Characteristics Significance in Doping Control
4-CPP (3-(4-chlorophenoxy)-2-hydroxypropanoic acid) Chlorphenesin or this compound "Produced at a higher concentration for a longer time than 4-CPA" [1]. A definitive marker for permitted sources; its presence can help clear an athlete [1] [2].
Chlorphenesin Glucuronide/Sulfate Chlorphenesin or this compound Detected after dermal and oral administration [3] [2]. Conclusive evidence of chlorphenesin use, not meclofenoxate [2].
New Metabolites (M9, M10) This compound Longer detection window than other known metabolites [3]. Proposed as new, long-lasting biomarkers to improve detection windows [3].

Experimental Protocols for Analysis

The data presented relies on sophisticated analytical techniques. Here is a summary of the key methodologies from the cited research.

1. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Technology Used: Studies utilized high-resolution mass spectrometry, specifically Liquid Chromatography-Q Exactive-HF-Orbitrap-Mass Spectrometry (LC-QE-HF-MS) [4] [3] and other LC-MS/MS systems [1].
  • Sample Preparation: Human urine samples are typically prepared through dilution, filtration, and solid-phase extraction to remove impurities and concentrate the analytes.
  • Data Acquisition: The instruments are operated in full MS and data-dependent MS2 (ddMS2) scanning modes. This allows for both accurate mass measurement of molecules and fragmentation pattern analysis for structural identification [3].
  • Method Validation: The developed methods are validated to meet the routine testing requirements of the World Anti-Doping Agency (WADA) [4].

2. Human Administration Studies

  • Protocol for Dermal Exposure: Volunteers dermally apply a measured amount (e.g., 8 grams) of sunscreen or other cosmetic containing a known concentration of chlorphenesin (e.g., 0.25% by weight). Urine samples are collected before application and at regular intervals for up to 7 days post-application [2]. Some studies use repeated applications over three consecutive days to simulate normal usage [1] [2].
  • Protocol for Oral Exposure: Volunteers ingest a single therapeutic dose of this compound (e.g., 250 mg or 500 mg tablets) or meclofenoxate hydrochloride (e.g., 200 mg capsule or tablet) [5] [4]. Urine samples are collected at predetermined intervals over a period of several days to track the excretion profile.

The workflow for the analytical process and data interpretation is summarized below.

G Start Urine Sample Collection Analysis LC-HRMS Analysis Start->Analysis DataInt Data Interpretation Analysis->DataInt A1 Sample Preparation (Dilution, Filtration, SPE) Analysis->A1 Result Reporting Conclusion DataInt->Result D1 Identify Metabolites: • Accurate Mass • Fragmentation Patterns • Retention Times DataInt->D1 R1 Adverse Finding for Meclofenoxate Result->R1 R2 Finding Compatible with Legitimate Use Result->R2 A2 LC-QE-HF-Orbitrap-MS (Full MS & ddMS2 Scans) A1->A2 A2->DataInt D2 Compare to Diagnostic Markers: • 4-CPA Level • 4-CPP (Present/Absent) • Chlorphenesin Conjugates • New Metabolites (M9, M10) D1->D2 D2->Result

Current WADA Reporting Criteria

To address this challenge, WADA has established specific reporting criteria. According to the technical documents referenced in the studies, a finding should be reported as positive for meclofenoxate under one of two conditions [1]:

  • Meclofenoxate is detected at a concentration greater than 50 ng/mL.
  • Meclofenoxate is detected at any concentration up to 50 ng/mL and 4-CPA is greater than 5 µg/mL (5,000 ng/mL), provided that the diagnostic metabolites for chlorphenesin (e.g., chlorphenesin glucuronide/sulfate or 4-CPP) are not detected.

Key Insights for Professionals

  • Cosmetic Use is a Relevant Source: The application of common cosmetics like sunscreen can lead to urinary 4-CPA concentrations exceeding 1,000 ng/mL. This is a critical consideration when evaluating low-level 4-CPA findings [1] [2].
  • 4-CPP is a Critical Marker: The metabolite 4-CPP has been highlighted as a stable, long-lasting marker specific to chlorphenesin exposure. Its detection is powerful evidence to rule out a violation due to meclofenoxate [1].
  • New Biomarkers are Emerging: Ongoing research continues to identify new metabolites, such as M9 and M10 for this compound, which have longer detection windows and could further improve the reliability of doping tests in the future [3].

References

comparative efficacy chlorphenesin carbamate muscle relaxants

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Comparative Efficacy and Safety

The table below synthesizes the available information on chlorphenesin carbamate and other common skeletal muscle relaxants, highlighting a significant gap in direct comparative studies.

Drug Name Efficacy vs. Placebo Comparative Efficacy Key Safety Profile
This compound Effective in acute musculoskeletal conditions (based on subjective responses) [1] Insufficient data to determine superiority or inferiority to other agents [1] [2] Generally well-tolerated in single-dose studies; common AEs: nausea, dizziness, drowsiness, fatigue [3]
Cyclobenzaprine Effective in acute musculoskeletal conditions (primarily back/neck pain); most consistently studied [2] No skeletal muscle relaxant proven superior to any other [1] [2] Sedation, dry mouth [2]
Carisoprodol Effective in acute musculoskeletal conditions [2] Insufficient comparative data [2] Sedation, risk of dependence [2]
Tizanidine Effective for spasticity and musculoskeletal conditions [2] Roughly equivalent to baclofen for spasticity; insufficient data for musculoskeletal conditions [2] Dry mouth, sedation; similar overall AE rate to baclofen [2]
Baclofen Effective for spasticity [2] Roughly equivalent to tizanidine for spasticity [2] Weakness [2]
Chlorzoxazone Limited/insufficient data on efficacy [2] Insufficient comparative data [2] Rare, serious hepatotoxicity [2]
Dantrolene Effective for spasticity [2] Insufficient data to compare with baclofen or tizanidine [2] Rare, serious hepatotoxicity [2]
Metaxalone & Methocarbamol Limited/insufficient data on efficacy versus placebo [2] Insufficient comparative data [2] Information missing

Experimental Data and Proposed Mechanisms

While direct head-to-head clinical data is scarce, preclinical and pharmacokinetic studies offer insights into how this compound works and how it is measured in the body.

Mechanism of Action

This compound is classified as a centrally-acting skeletal muscle relaxant, meaning its primary effect is on the central nervous system rather than directly on the muscle itself [1] [4]. The exact mechanism is not fully defined, but an animal study provides a more detailed hypothesis, illustrated below.

G CPC This compound (CPC) SpinalCord Spinal Cord CPC->SpinalCord Systemic Administration Motoneuron Spinal Motoneuron SpinalCord->Motoneuron Membrane Neuronal Membrane Motoneuron->Membrane Stabilizes Firing Inhibition of Motoneuron Firing Membrane->Firing MSR Suppression of Monosynaptic Reflex (MSR) Firing->MSR PSR Suppression of Polysynaptic Reflex (PSR) (More Susceptible) Firing->PSR MuscleRelax Skeletal Muscle Relaxation MSR->MuscleRelax PSR->MuscleRelax

This compound is proposed to depress polysynaptic spinal reflexes more potently than monosynaptic ones by stabilizing the motoneuron membrane, reducing neuronal excitability and leading to muscle relaxation. This is distinct from drugs like mephenesin, which also suppress primary afferent terminal excitability [5].

Key Experimental Protocols

For researchers, the methodology from a bioequivalence study and a preclinical investigation can serve as a reference for future trial design.

1. Human Pharmacokinetic & Bioequivalence Study [3] This protocol is critical for establishing bioavailability, a prerequisite for assuming therapeutic equivalence.

  • Objective: To assess the relative bioavailability and bioequivalence of generic and branded formulations of this compound (250 mg and 500 mg).
  • Design: Single-dose, randomized-sequence, open-label, two-period crossover study.
  • Subjects: Healthy adult volunteers (e.g., 28 for 250-mg dose, 24 for 500-mg dose).
  • Procedure:
    • Subjects are randomly assigned to receive either the test (generic) or reference (branded) formulation in the first period.
    • After a washout period (sufficient to eliminate the drug, based on its ~2.3-5 hour half-life [4]), subjects receive the alternate formulation.
    • Blood samples are collected at pre-specified time points (e.g., 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, 15 hours post-dose).
  • Key Measurements:
    • C~max~: Maximum observed plasma concentration.
    • T~max~: Time to reach C~max~.
    • AUC~0-t~: Area under the plasma concentration-time curve from zero to the last measurable time point.
    • AUC~0-∞~: Area under the curve extrapolated to infinity.
  • Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios (Test/Reference) of C~max~ and AUC~0-t~ must fall within the range of 80-125%.

2. Preclinical Study on Spinal Neuronal Activity [5] This animal model provides foundational evidence for the drug's central site of action.

  • Objective: To investigate the effects of this compound on spinal reflexes and neuronal excitability.
  • Subject: Spinal rats (a model that isolates spinal cord function).
  • Intervention: Intravenous administration of this compound (e.g., 50 mg/kg).
  • Measurements:
    • Electrophysiological Recordings: Of monosynaptic (MSR) and polysynaptic (PSR) reflex potentials in response to nerve stimulation.
    • Motoneuron Excitability: Assessed by changes in the response to direct stimulation.
    • Primary Afferent Terminal Excitability: Measured via the dorsal root potential.

G Start Study Initiation AnimalPrep Animal Preparation (Spinal Rat Model) Start->AnimalPrep DrugAdmin IV Drug Administration (this compound) AnimalPrep->DrugAdmin DataCollect Electrophysiological Data Collection DrugAdmin->DataCollect Measure1 MSR & PSR Amplitude DataCollect->Measure1 Measure2 Motoneuron Excitability DataCollect->Measure2 Measure3 Primary Afferent Terminal Excitability DataCollect->Measure3 Analysis Data Analysis & Comparison to Baseline Measure1->Analysis Measure2->Analysis Measure3->Analysis

Experimental workflow for preclinical investigation of this compound's effects on spinal neuronal activity [5].

Interpretation and Research Implications

The body of evidence on skeletal muscle relaxants, including this compound, has significant limitations that are important for researchers and clinicians to recognize.

  • Efficacy is Based on Subjective Measures: The primary evidence for efficacy in acute conditions relies heavily on subjective patient responses rather than objective biomarkers, making true efficacy difficult to quantify [1].
  • Lack of Superiority and Direct Comparisons: The scientific literature consistently states that there are inadequate data to support the superiority of any one drug in this class [1] [2]. The effect of these drugs may not be easily distinguishable from nonspecific sedation [1].
  • Evidence is Stronger for Acute Conditions: Most muscle relaxants, including this compound, show better evidence for use in acute musculoskeletal disorders (e.g., acute back pain) and are generally considered less effective for chronic conditions [1].

For drug development professionals, this indicates that while this compound is a viable candidate, future research should focus on:

  • Head-to-Head Trials: Designing rigorous, well-controlled clinical trials that directly compare this compound against other commonly used muscle relaxants.
  • Objective Endpoints: Developing and validating more objective measures of muscle relaxation and spasm reduction.
  • Mechanism Elucidation: Further research to precisely define its molecular target and mechanism of action within the CNS.

References

validation chlorphenesin carbamate biomarker doping control

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Profile of Chlorphenesin Carbamate

This compound is a skeletal muscle relaxant. In the context of anti-doping, its key importance lies in the fact that it is metabolized into 4-chlorophenoxyacetic acid (4-CPA), which is a substance prohibited by the World Anti-Doping Agency (WADA) because it is also a metabolite of the banned stimulant meclofenoxate [1] [2]. Therefore, distinguishing the source of 4-CPA is crucial.

A 2025 metabolomics study using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) provided a comprehensive look at how CC is processed in the body. The following diagram illustrates the major metabolic pathways and how they lead to both established and novel biomarkers.

architecture cluster_legend Biomarker Significance CC This compound (CC) Hydroxylation Hydroxylation CC->Hydroxylation AmideHydrolysis Amide Hydrolysis CC->AmideHydrolysis O_Glucuronidation O-Glucuronidation CC->O_Glucuronidation Sulfation Sulfation CC->Sulfation C_Oxidation C-Oxidation CC->C_Oxidation Other_Metabolites 28 Other Metabolites Hydroxylation->Other_Metabolites Four_CPA 4-CPA (WADA Prohibited) AmideHydrolysis->Four_CPA O_Glucuronidation->Other_Metabolites Sulfation->Other_Metabolites M9_M10 Novel Metabolites M9 & M10 C_Oxidation->M9_M10

Comparison of CC Biomarkers for Doping Control

The same 2025 study compared the detection windows of various metabolites. The key finding was that two newly identified metabolites, M9 and M10, offer a significantly longer detection window compared to the currently monitored metabolite, 4-CPA [1]. The table below summarizes the critical biomarkers for detecting CC intake.

Biomarker Name Type Key Characteristic Detection Window Significance for Doping Control
M9 & M10 Novel Metabolites Products of C-oxidation [1] Longer than other CC metabolites [1] Proposed as long-lasting biomarkers for CC intake, helping to distinguish it from meclofenoxate use [1].
4-CPA Primary Metabolite WADA-prohibited substance; common metabolite of both CC and meclofenoxate [1] [2] Shorter than M9/M10 [1] Direct marker for a banned substance, but its source (CC vs. meclofenoxate) must be verified [2].
Chlorphenesin conjugates & 4-CPP Diagnostic Metabolites Glucuronide/sulfate conjugates of chlorphenesin and 4-CPP are specific to cosmetic preservative exposure [2] Data not precisely compared Their presence indicates exposure to permitted cosmetic chlorphenesin, suggesting a legitimate source for 4-CPA [2].

Implications for Anti-Doping Strategies

The discovery of M9 and M10 metabolites has direct practical applications for improving the accuracy and reliability of anti-doping tests.

  • Extended Detection Window: By targeting M9 and M10, anti-doping authorities can detect the use of this compound for a longer period after administration, making the testing process more effective [1].
  • Source Identification: The presence of M9 and M10, alongside chlorphenesin-specific markers like glucuronide/sulfate conjugates, provides a multi-analyte profile. This helps forensic analysts conclusively determine whether a detected 4-CPA originated from a permitted source (like a cosmetic or therapeutic CC) or from the banned substance meclofenoxate [1] [2].
  • Biomarker Validation Approach: This case exemplifies the process of biomarker discovery and validation in anti-doping science. It begins with untargeted metabolomics to identify candidate biomarkers, followed by rigorous validation of their specificity, stability, and detection window before potential implementation in routine testing [3] [4].

Detailed Experimental View

For a professional audience, here is a deeper dive into the methodologies that yielded these findings.

1. Key Administration Study & Metabolite Identification [1]

  • Protocol: A controlled administration study involved ten volunteers orally taking this compound tablets. Urine samples were collected before and after dosing.
  • Analysis: The samples were analyzed using liquid chromatography coupled with a Q Exactive HF Orbitrap mass spectrometer (LC-HRMS). This high-resolution technology allows for accurate mass measurement, which is crucial for identifying unknown metabolites.
  • Data Acquisition: The analysis was performed in both full MS (to detect all ions) and data-dependent MS2 (ddMS2) scanning modes. The MS2 data provides fragmentation patterns that help elucidate the chemical structure of the metabolites.
  • Metabolite Discovery: By analyzing accurate masses and fragmentation patterns, researchers identified 29 metabolites in total, with 18 being newly reported in this study.

2. Comparative Excretion Study [2]

  • Objective: This study aimed to directly compare the urinary excretion patterns following exposure to meclofenoxate, the herbicide 4-CPA, and cosmetic chlorphenesin.
  • Analytical Technique: A targeted LC-MS/MS method was developed and validated for the simultaneous quantification of meclofenoxate, 4-CPA, chlorphenesin, and its specific metabolites (4-CPP, glucuronide, and sulfate conjugates).
  • Finding: The study confirmed that the metabolite 4-CPP is a specific and persistent marker for indicating exposure to cosmetic chlorphenesin, providing critical diagnostic information to differentiate it from meclofenoxate misuse.

References

comparative degradation kinetics chlorphenesin carbamate analogs

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Degradation Kinetics and Mechanisms

The table below summarizes the key kinetic parameters and mechanisms for the chemical degradation of chlorphenesin carbamate.

Condition Kinetic Order Activation Energy Degradation Product Key Findings

| Strongly Acidic Solution [1] [2] | Pseudo-first-order | 21.8 kcal·mol⁻¹ | Chlorphenesin [1] | • Degradation involves specific acid-catalyzed hydrolysis of the carbamoyl group. • Mechanism is distinct from alkaline degradation and occurs without isomerization. | | N-hydroxymethyl Derivative [3] | Information Missing | Information Missing | Information Missing | A 1987 study examined decomposition kinetics, but specific parameters were not available in the abstract [3]. |

Metabolic Disposition and Detection

The table below compares the metabolic profile and detection windows of this compound in the human body, which is crucial for doping control and understanding its fate in vivo.

Aspect Findings
Number of Metabolites Identified A total of 29 metabolites were found in human urine, including 18 newly identified metabolites [4].
Major Metabolic Processes Hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, sulfation, and their combinations [4].

| Key Metabolite (4-CPA) | • 4-Chlorophenoxyacetic acid (4-CPA) is a metabolite that is on the WADA Prohibited List [4] [5]. • Its presence can indicate intake of this compound [5]. | | Detection Windows | Metabolites M9 and M10 were identified as potential longer-lasting biomarkers for intake detection compared to other known metabolites [4]. | | Excretion Profile (4-CPA) | • Oral Administration: Urinary 4-CPA peaks at 12-24 hours, with detection possible for up to 7-11 days [5]. • Topical Application: Results in significantly lower 4-CPA levels, with sunscreen spray yielding a Cmax of ~340 ng·mL⁻¹ [5]. |

Experimental Protocols for Key Studies

1. Acidic Degradation Kinetics Study [1] [2]

  • Method: this compound was degraded in various strongly acidic aqueous solutions.
  • Conditions: Temperatures were maintained at 40, 50, and 60°C to study kinetics.
  • Analysis: The degradation rate was measured and found to obey pseudo-first-order kinetics. The kinetic parameters were determined from linear Arrhenius plots.

2. Metabolite Identification and Detection [4] [5]

  • Dosing and Sample Collection: Ten human volunteers orally took this compound tablets, and urine samples were collected before and after administration [4].
  • Analytical Technique: Urine samples were analyzed using Liquid Chromatography-Q Exactive-HF-Orbitrap-Mass Spectrometry (LC-QE-HF-MS) [4] [5].
  • Data Acquisition: The mass spectrometer operated in full MS and data-dependent MS² (ddMS2) scanning modes to identify metabolites based on accurate mass and fragmentation patterns [4].

Metabolic Pathway Diagram

The following diagram illustrates the major metabolic pathways of this compound in the human body, based on the 29 identified metabolites [4]:

Start Chlorphenesin Carbamate Hydroxylation Hydroxylation Start->Hydroxylation AmideHydrolysis Amide Hydrolysis Start->AmideHydrolysis COxidation C-Oxidation Start->COxidation FourCPA 4-CPA (WADA Prohibited) Start->FourCPA Pathway Glucuronidation O-Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation AmideHydrolysis->Glucuronidation AmideHydrolysis->Sulfation Metabolites 29 Metabolites Identified AmideHydrolysis->Metabolites COxidation->Glucuronidation COxidation->Sulfation Glucuronidation->Metabolites Sulfation->Metabolites M9_M10 M9 & M10 (Longer Detection Window) Metabolites->M9_M10 FourCPA->Metabolites

This diagram shows that the parent compound undergoes primary Phase I transformations like hydroxylation, amide hydrolysis, and C-oxidation [4]. These products can then undergo Phase II conjugation reactions, primarily O-glucuronidation and sulfation, leading to a diverse set of metabolites [4]. The key metabolites for detection include 4-CPA and the longer-lasting biomarkers M9 and M10 [4] [5].

Key Comparative Insights

  • Contrasting Mechanisms: The straightforward, acid-catalyzed hydrolysis in a lab setting [1] contrasts sharply with the complex, multi-pathway enzymatic metabolism in the body involving phases I and II reactions [4].
  • Doping Control Importance: The transformation of this compound into 4-CPA is a critical concern in sports doping [4] [5]. The identification of metabolites like M9 and M10, with longer detection windows, provides improved tools for accurate doping control [4].
  • Route of Administration Matters: The significantly lower urinary levels of 4-CPA from topical products like sunscreen [5] highlight the importance of considering all exposure routes in interpretation.

References

chlorphenesin carbamate vs benzodiazepines safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Comparison Table

The table below summarizes the core characteristics, uses, and safety profiles of benzodiazepines and chlorphenesin carbamate.

Feature Benzodiazepines This compound
Drug Class Central Nervous System (CNS) Depressants [1] [2] Central Muscle Relaxant (propanediol derivative) [3]
Primary Medical Uses Anxiety, panic disorders, insomnia, seizures, alcohol withdrawal, muscle spasm, procedural sedation [4] [1] [2] Treatment of discomfort related to skeletal muscle trauma and inflammation (approved in South Korea) [5] [6]
Mechanism of Action Enhance GABA-A receptor function, increasing chloride ion influx into neurons, leading to CNS depression [4] [1] Skeletal muscle relaxant (exact mechanism for this effect is not detailed in search results)
Common Side Effects Drowsiness, dizziness, confusion, sedation, ataxia, memory impairment [4] [2] Drowsiness, dizziness, confusion, headache, nervousness, insomnia, nausea, upset stomach [7]
Serious Safety Risks Boxed Warning: Risk of respiratory depression, coma, and death when combined with opioids/alcohol. Abuse, misuse, addiction, physical dependence, and withdrawal reactions. Excessive sedation in the elderly [4] [2]. Drowsiness and dizziness that may impair activities like driving; alcohol can increase these effects [7].
Abuse & Dependence Potential DEA Schedule IV controlled substance due to potential for abuse, addiction, and diversion [4] [2]. Information on abuse potential is not available in the search results.
Overdose & Antidote Risk of fatal overdose, particularly with other CNS depressants. Flumazenil is a specific antidote [4] [2]. Information on overdose and antidote is not available in the search results.
Regulatory Status (U.S.) Prescription-only, Schedule IV controlled substance [4] [2]. Not commercially available [7].

Experimental Data and Methodologies

For researchers, understanding the data sources and methodologies behind these profiles is crucial.

  • Benzodiazepine Safety Data: The extensive safety profile of benzodiazepines is built on decades of post-marketing surveillance and clinical studies. Key sources include:
    • FDA Adverse Event Reporting System (FAERS): A large pharmacovigilance database used to detect adverse event signals. A 2025 disproportionality analysis of FAERS data investigated the association between specific benzodiazepines and suicidal/self-injurious behavior [8].
    • Randomized Controlled Trials (RCTs) & Meta-Analyses: A 2025 systematic review and network meta-analysis of 56 RCTs compared the efficacy and safety of various benzodiazepines for Generalized Anxiety Disorder (GAD) [9].
  • This compound Bioequivalence Protocol: While recent safety data is limited, a pharmacokinetic study provides a model methodology [5].
    • Objective: Assess the bioequivalence of generic and branded 250-mg and 500-mg oral this compound tablets.
    • Design: Single-dose, randomized-sequence, open-label, two-period crossover study in healthy volunteers.
    • Key Metrics: Blood samples were drawn at predetermined intervals over 15 hours. Pharmacokinetic parameters analyzed included:
      • C~max~: Maximum observed plasma concentration.
      • T~max~: Time to reach C~max~.
      • AUC~(0-t)~: Area under the plasma concentration-time curve from zero to the last measurable concentration.
    • Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios (test/reference) of C~max~ and AUC~(0-t)~ must fall within the range of 80-125% [5].

Pharmacological Pathways

The following diagram illustrates the established mechanism of action for benzodiazepines, which is more fully understood than that of this compound.

G cluster_pathway Benzodiazepine Mechanism of Action Benzodiazepine Benzodiazepine GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Benzodiazepine->GABA_A_Receptor Binds to site on α/γ subunits GABA GABA GABA->GABA_A_Receptor Binds to site on α/β subunits ChlorideChannel Chloride (Cl⁻) Channel GABA_A_Receptor->ChlorideChannel  Conformational change  increases frequency of  channel opening Hyperpolarization Neuronal Hyperpolarization ChlorideChannel->Hyperpolarization Cl⁻ influx CNS_Effects CNS Depression: Anxiolytic, Sedative, Anticonvulsant, Muscle Relaxant Hyperpolarization->CNS_Effects Neuron becomes resistant to excitation

Key Safety Considerations for Researchers

  • Benzodiazepines carry significant risks that necessitate careful risk-benefit analysis, especially for long-term use. The FDA Boxed Warning highlights critical dangers, particularly when co-administered with other CNS depressants [4] [2]. Furthermore, a 2025 real-world data analysis suggests the suicide-related risk may vary by specific benzodiazepine agent, age, and gender, indicating a need for personalized treatment plans [8].
  • Evidence for this compound is limited. Its official unavailability in the U.S. market [7] means large-scale, recent clinical safety data and direct comparative studies with benzodiazepines are lacking. The most relevant available data comes from older bioequivalence studies [5] and metabolic profiling research [6].

References

Chlorphenesin Carbamate: Serum Concentration & Effect Correlation

Author: Smolecule Technical Support Team. Date: February 2026

The core relationship between Chlorphenesin Carbamate (CPC) serum levels and its pharmacological effect, along with the mechanism of tolerance development, is summarized from a key pharmacological study [1].

Aspect Findings from Tolerance Studies
Key Relationship A significant correlation exists between the motor incoordinating action (a measure of muscle relaxation) of CPC and the serum concentration of free (unbound) CPC [1].
Tolerance Development Tolerance to CPC's effects was observed after 7 days of repeated administration in mice and rats. This was associated with a decrease in serum free CPC concentration [1].
Proposed Mechanism The development of tolerance is attributed to the induction of drug-metabolizing enzymes (UDP-glucuronyltransferase) in liver microsomes, which increases the metabolism of CPC, thereby lowering its active serum concentration [1].
Implication for Dosage The intensity of the drug's effect is dependent on the serum free CPC concentration. Enzyme induction plays an "important role" in tolerance, suggesting that effective dosing may need adjustment over time [1].

The following diagram illustrates the relationship between CPC administration, serum concentration, and its effects, including the development of tolerance.

Experimental Data and Protocols

The data supporting the correlation between CPC's serum concentration and its effect, as well as its bioequivalence, comes from specific experimental designs.

1. Protocol for Tolerance and Concentration-Effect Study [1]

  • Objective: To investigate tolerance to this compound and its relationship to serum concentration.
  • Subjects: Mice and rats.
  • Dosing: CPC was administered once daily for 7 or 14 days.
  • Key Measurements:
    • Pharmacodynamic Effect: Motor incoordinating action measured using a rotarod test.
    • Pharmacokinetic Analysis: Serum free CPC concentration at specified times.
    • Enzyme Activity: Activity of UDP-glucuronyltransferase and content of cytochrome P-450 in liver microsomes.
  • Conclusion: The study demonstrated that tolerance was linked to induced metabolism, lowering serum CPC levels and reducing its effect [1].

2. Protocol for Bioequivalence Study in Humans [2]

  • Objective: To assess the bioequivalence of generic and branded CPC tablets (250 mg and 500 mg).
  • Design: A single-dose, randomized-sequence, open-label, two-period crossover study.
  • Subjects: Healthy Korean volunteers (28 for 250-mg, 24 for 500-mg dose).
  • Blood Sampling: Blood samples were drawn at 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, and 15 hours after administration.
  • Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t1/2, ke) were determined using HPLC.
  • Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC0-t were within the range of 0.80-1.25.
  • Conclusion: The generic and branded formulations were found to be bioequivalent, meaning they deliver the same amount of active ingredient into the bloodstream in the same amount of time [2].

Important Considerations and Data Gaps

When interpreting this data for comparison purposes, please note the following limitations:

  • Dated Evidence: The most critical studies elucidating the concentration-effect relationship and tolerance are from 1977 [1]. Drug metabolism and pharmacokinetic science has advanced significantly since then.
  • Limited Comparative Data: While a comparative pharmacokinetics study with methocarbamol exists [3] [4], its abstract is available, and it does not provide quantitative data for a side-by-side table comparison with CPC.
  • Absence of Modern Alternatives: The search results do not contain head-to-head experimental data comparing CPC's serum concentration and effect profile with commonly used modern muscle relaxants like cyclobenzaprine or tizanidine [5].
  • Clinical Relevance: The primary effect measured in the key study was "motor incoordinating action" in animals [1]. The direct translation of this to clinical muscle relaxation efficacy in humans requires careful consideration.

References

comparative metabolite profile chlorphenesin vs chlorphenesin carbamate

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Metabolite Profile at a Glance

The table below summarizes the key urinary metabolites and their characteristics for chlorphenesin and chlorphenesin carbamate.

Aspect Chlorphenesin This compound
Primary Source Dermal application (e.g., sunscreen, cosmetics) [1] [2] Oral administration (muscle relaxant) [3] [2]
Major Metabolites 4-Chlorophenoxyacetic acid (4-CPA), 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (4-CPP), Chlorphenesin glucuronide, Chlorphenesin sulfate [1] This compound glucuronide, 4-CPA, various hydroxylated and conjugated metabolites (29 identified in total) [3] [4]
Key Common Metabolite 4-Chlorophenoxyacetic acid (4-CPA) [1] 4-Chlorophenoxyacetic acid (4-CPA) [3] [4]
Relative Abundance of 4-CPA High (up to ~1500 ng/mL after single use; ~2300 ng/mL after multiple uses) [1] Minor (only a small quantity is converted) [3]
Diagnostic Metabolites 4-CPP is a key differentiator, observed at similar abundance to 4-CPA [1] Newly identified metabolites M9 and M10 offer a longer detection window [4]
Detection Window Up to 7 days post-application [1] M9 and M10 have longer detection windows than other known metabolites [4]

Experimental Protocols for Metabolite Identification

The following methodologies are used to characterize the metabolite profiles in human urine.

1. Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HR/MS/MS) [1]

  • Objective: To identify and confirm the urinary metabolite profile of chlorphenesin after legitimate dermal use.
  • Dosing: Six participants applied 8g of sunscreen containing 0.25% chlorphenesin. Another six applied the same dose for three consecutive days.
  • Sample Collection: Urine samples were collected before and up to 5-7 days after the last application.
  • Analysis: Urine specimens were analyzed using LC-HR/MS/MS. Metabolites were identified based on literature data and through accurate mass measurement of precursor and characteristic product ions.

2. Liquid Chromatography-Q Exactive HF-Orbitrap Mass Spectrometry [4]

  • Objective: To conduct a comprehensive metabolomic characterization and identify new metabolites of this compound.
  • Dosing: Ten volunteers orally ingested this compound tablets.
  • Sample Collection: Urine samples were collected before and after dosing.
  • Analysis: Samples were analyzed using a Q Exactive HF Orbitrap mass spectrometer in full MS and data-dependent MS2 (ddMS2) scanning modes. Metabolites were identified through accurate molecular formula determination and fragmentation pattern analysis.

Metabolic Pathways and Significance

The metabolic pathways of these two compounds share similarities but also have critical distinctions, which can be visualized in the following diagram.

G cluster_1 Primary Metabolic Pathways cluster_2 Key Metabolites Chlorphenesin Chlorphenesin Glucuronidation Glucuronidation Chlorphenesin->Glucuronidation Sulfation Sulfation Chlorphenesin->Sulfation COxidation C-Oxidation Chlorphenesin->COxidation ChlorphenesinCarbamate ChlorphenesinCarbamate ChlorphenesinCarbamate->Glucuronidation Hydroxylation Hydroxylation ChlorphenesinCarbamate->Hydroxylation AmideHydrolysis Amide Hydrolysis ChlorphenesinCarbamate->AmideHydrolysis M9_M10 Metabolites M9 & M10 (Long Detection Window) Hydroxylation->M9_M10 CPA 4-Chlorophenoxyacetic Acid (4-CPA) AmideHydrolysis->CPA via intermediates COxidation->CPA via further oxidation CPP 3-(4-Chlorophenoxy)- 2-hydroxypropanoic Acid (4-CPP) COxidation->CPP Start Start

The core challenge, as illustrated above, is that 4-Chlorophenoxyacetic Acid (4-CPA) is a common metabolite of chlorphenesin, this compound, and the prohibited nootropic stimulant meclofenoxate [1]. Therefore, simply detecting 4-CPA in a urine sample is not sufficient to determine its source.

  • Differentiating Legitimate from Prohibited Use: To confirm the administration of a specific substance, anti-doping laboratories must monitor diagnostic metabolite pairs.
    • For chlorphenesin, the presence of 4-CPP at similar abundances to 4-CPA provides conclusive supporting evidence [1].
    • For This compound, the newly identified metabolites M9 and M10 serve as long-lasting biomarkers that can be detected even after 4-CPA levels have declined [4].

References

cross-reactivity chlorphenesin carbamate immunoassays

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Profile of Chlorphenesin Carbamate

A key reason to investigate cross-reactivity is that this compound is extensively metabolized in the body. The table below summarizes its major metabolites identified in human and animal studies, which are potential candidates for causing cross-reactivity in metabolite-targeting immunoassays.

Metabolite Type Relative Abundance (Approx.) Notes
This compound glucuronide [1] Conjugate ~85% of dose in human urine Primary human metabolite
4-chlorophenoxyacetic acid (4-CPA) [1] [2] Acidic Up to 17% in rat; significant in human after dermal application Common metabolite also produced by meclofenoxate [2]
p-chlorophenol [1] Phenol ~9% in rat Excreted mainly as sulfate conjugate
p-chlorophenoxylactic acid [1] Acidic ~5% in rat
Chlorphenesin sulfate [2] Conjugate Detected in human urine after dermal application
3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) [2] Acidic Similar abundance to 4-CPA in human after dermal application

This metabolic profile is critical because immunoassays often target not the parent drug, but its metabolites. The shared metabolite 4-chlorophenoxyacetic acid (4-CPA) is particularly important, as it is also a degradation product of meclofenoxate, a prohibited nootropic stimulant in sports [2]. This creates a clear scenario for potential cross-reactivity.

Analytical Techniques for Specific Detection

Since immunoassays may lack specificity, the literature details more precise chromatographic methods for unambiguous identification. The experimental protocols in these studies can guide your own cross-reactivity investigations.

  • High-Pressure Liquid Chromatography (HPLC): One study developed a specific HPLC assay to determine this compound and separate it from its beta-isomeric carbamate and other potential impurities. The method used a silica gel column with a mobile phase of 3% methanol in 50% water-saturated butyl chloride, demonstrating the ability to analyze the drug in bulk and tablet formulations [3].
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR/MS): A more recent administration study used LC-HR/MS to map the urinary metabolite profile of chlorphenesin after dermal application of a sunscreen. The methodology involved accurate mass analysis of precursor and characteristic product ions to identify metabolites like chlorphenesin glucuronide, sulfate, 4-CPP, and 4-CPA. This technique is presented as the definitive method for distinguishing the legitimate use of chlorphenesin from the administration of the prohibited meclofenoxate [2].

The relationship between these compounds and the role of specific analytical techniques can be visualized as follows:

G Chlorphenesin\nCarbamate Chlorphenesin Carbamate Chlorphenesin Chlorphenesin Chlorphenesin\nCarbamate->Chlorphenesin Metabolism 4-CPA\n(Potential Cross-Reactivity) 4-CPA (Potential Cross-Reactivity) Chlorphenesin->4-CPA\n(Potential Cross-Reactivity) Common Metabolite Meclofenoxate Meclofenoxate Meclofenoxate->4-CPA\n(Potential Cross-Reactivity) Degradation Product Immunoassay\n(Presumptive Positive) Immunoassay (Presumptive Positive) 4-CPA\n(Potential Cross-Reactivity)->Immunoassay\n(Presumptive Positive) LC-HR/MS\n(Definitive ID) LC-HR/MS (Definitive ID) 4-CPA\n(Potential Cross-Reactivity)->LC-HR/MS\n(Definitive ID)

A Guide for Your Experimental Plan

Based on the findings, here is a structured approach for your research:

  • Identify Target Metabolites: Focus on the major metabolites listed in the table above, particularly 4-CPA, as the most likely sources of cross-reactivity.
  • Source Compounds for Testing: Obtain pure standards of this compound, chlorphenesin, and its key metabolites (4-CPA, p-chlorophenol, 4-CPP) for experimental work.
  • Design the Cross-Reactivity Experiment:
    • Follow the common practice of testing these compounds at various concentrations against the specific immunoassay you are evaluating [4].
    • The cross-reactivity is typically calculated as the concentration of the metabolite required to produce a positive signal at the assay's cutoff level, expressed as a percentage relative to the target compound.
  • Employ Confirmatory Techniques: Use the cited chromatographic methods (HPLC or LC-MS/MS) as reference methods to validate your findings and confirm the identity of compounds causing any observed cross-reactivity.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

CRYSTALS FROM BENZENE + TOLUENE
WHITE TO OFF-WHITE POWDER

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

245.0454856 Da

Monoisotopic Mass

245.0454856 Da

Heavy Atom Count

16

Taste

PRACTICALLY TASTELESS

Odor

ODORLESS

Appearance

Solid powder

Melting Point

89-91 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

57U5YI11WP
HQC4WI89YG
G014XC07GH

Therapeutic Uses

IT IS EMPLOYED TO DIMINISH SKELETAL MUSCLE SPASMS RESULTING FROM TRAUMA , INFLAMMATION, VERTEBRAL DISK SYNDROME, OSTEOARTHRITIS, AND RHEUMATOID ARTHRITIS.
APPLICATION: CENTRALLY ACTIVE SKELETAL MUSCLE RELAXANT SIMILAR IN ITS ACTIONS TO METHOCARBAMOL...
IT MAY BE USEFUL AS TEMPORARY ADJUNCT TO PHYSIOTHERAPY & OTHER APPROPRIATE MEASURES IN THE TREATMENT OF THE DISCOMFORT PRODUCED BY SKELETAL MUSCLE SPASM OF LOCAL ORIGIN.
MEDICATION (VET): /USED/ AS AN ADJUNCT TO OTHER THERAPY FOR ACUTE INFLAMMATORY OR TRAUMATIC SKELETAL MUSCLE INVOLVEMENT INCLUDING SPRAINS & INTERVERTEBRAL DISC SYNDROMES.
THESE DRUGS MAY TEMPORARILY ABATE SOME OF THE SYMPTOMS OF CEREBRAL PALSY, BUT THEY HAVE MINOR ROLE IN OVERALL MGMNT OF THIS DISEASE... ALL CENTRALLY ACTING MUSCLE RELAXANTS PRODUCE SOME SEDATION, AT LEAST AT HIGHEST DOSES EMPLOYED CLINICALLY. /MUSCLE RELAXANTS/

Mechanism of Action

MUSCLE RELAXANTS CAUSE SKELETAL MUSCULAR RELAXATION, WITHOUT LOSS OF CONSCIOUSNESS, AS RESULT OF SELECTIVE ACTION UPON CNS. ... PROMINENT EFFECT OF MUSCLE RELAXANTS IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. ... MECHANISM OF ACTION...REMAIN TO BE ELUCIDATED. /MUSCLE RELAXANTS/

Other CAS

886-74-8

Absorption Distribution and Excretion

ORAL DOSES ARE READILY ABSORBED /IN ANIMALS/.
MUCH OF DOSE OF CHLORPHENESIN CARBAMATE...IS RAPIDLY EXCRETED IN URINE OF RATS & OF MAN.
AFTER ORAL ADMIN OF (14)C-LABELED CHLORPHENESIN CARBAMATE TO RATS, IT WAS ABSORBED FROM GI TRACT; EXCRETED IN URINE ABOUT 90%; 36% IN BILE. RADIOACTIVITY WAS DISTRIBUTED IN ALMOST ALL TISSUES, HIGHEST IN LIVER, BRAIN & SPINAL CORD.

Metabolism Metabolites

MAJOR METABOLITE (49% OF DOSE) IS ETHER GLUCURONIDE OF CHLORPHENESIN CARBAMATE...
5% APPEARED IN URINE AS P-CHLOROPHENOXYLACTIC ACID, 17% AS P-CHLOROPHENOXYACETIC ACID, AND 9% AS SULFATE CONJUGATE OF P-CHLOROPHENOL...
MAJOR METABOLITES IN A 48-HR URINE SAMPLE FROM RATS GIVEN (14)C-LABELED CHLORPHENESIN CARBAMATE WERE GLUCURONIDE, P-CHLOROPHENOXYLACTIC ACID, P-CHLOROPHENOXYACETIC ACID, & P-CHLOROPHENOL.

Wikipedia

Chlorphenesin_carbamate

Drug Warnings

PERSONS TAKING DRUG SHOULD NOT DRIVE, OPERATE MACHINERY, OR UNDERTAKE ACTIVITIES THAT REQUIRE ALERTNESS, JUDGMENT, OR MENTATION.
...PROBABLY HAS AN ADDICTION LIABILITY, AS DO OTHER CARBAMATES.
VET: DO NOT ADMIN TO ANY ANIMAL WITH SIGNIFICANT LIVER PATHOLOGY. LIVER FUNCTION MAY BE ADVERSELY AFFECTED DURING ITS USE.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

ADDITION OF P-CHLOROPHENOL TO 2,3-EPOXY-1-PROPANOL IN THE PRESENCE OF A TERTIARY AMINE CATALYST FOLLOWED BY TREATMENT OF THE RESULTING 3-(P-CHLOROPHENOXY)-1,2-PROPANEDIOL WITH CARBAMOYL CHLORIDE
COLLINS, MATTHEWS; PARKER, US PATENTS 3,161,567; 3,214,336 (1964, 1965, BOTH TO UPJOHN).
CHLOROPHENOL IS CAUSED TO UNDERGO ADDITION TO GLYCIDOL (2,3-EPOXY-1-PROPANOL) BY CATALYTIC INFLUENCE OF TERTIARY AMINE TO FORM 3-(P-CHLOROPHENOXY)-1,2-PROPANEDIOL & 1-HYDROXY GROUP IS THEN ESTERIFIED BY REACTION WITH CARBAMOYL CHLORIDE.

Analytic Laboratory Methods

TLC. DAVIS, TW MCCONNEL, J CHROMATOGR 29, 286 (1967). /CHLORPHENESIN/
HIGH PRESSURE LIQUID CHROMATOGRAPHIC DETERMINATION OF CHLORPHENESISN CARBAMATE.

Clinical Laboratory Methods

URINE, TLC. BUHLER DB, J PHARMACOL EXP THER 145, 232 (1964).
GLC DETERMINATION OF CHLORPHENESIN CARBAMATE IN SERUM.

Interactions

IT NONCOMPETITIVELY ANTAGONIZED HISTAMINE, ACETYLCHOLINE, NOREPINEPHRINE & OXYTOCIN IN ISOLATED GUINEA PIG INTESTINE & TRACHEA & IN RAT VAS DEFERENS & UTERUS.
IT POTENTIATED THE HEXOBARBITAL-INDUCED SLEEPING TIME IN MICE & ITS ED50 VALUE WAS 99 MG/KG.

Stability Shelf Life

STABLE IN LIGHT, AIR, AND AT ORDINARY TEMP.

Dates

Last modified: 08-15-2023

Relative bioavailability of generic and branded 250-mg and 500-mg oral chlorphenesin carbamate tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial

Ji-young Yu, Hyun Ho Song, Bo Gyeom Kim, Hyeon Ju Park, Kwang Sik Choi, Young Ee Kwon
PMID: 20110015   DOI: 10.1016/j.clinthera.2009.11.036

Abstract

Chlorphenesin carbamate is a skeletal muscle relaxant approved in Korea for use in the treatment of pain and discomfort related to skeletal muscle trauma and inflammation.
The aim of this study was to assess the bioequivalence of a generic formulation of chlorphenesin carbamate at doses of 250 and 500 mg and 2 branded formulations of the same doses in healthy Korean adults.
This single-dose, randomized-sequence, open-label, 2-period crossover study was conducted in healthy Korean male and female volunteers. Subjects were assigned to receive, in a randomized sequence, a single dose of the generic (test) and branded (reference) formulations of chlorphenesin carbamate at a dose of 250 or 500 mg. Blood samples were drawn at 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, and 15 hours after administration. Pharmacokinetic properties (C(max), T(max), AUC(0-t) AUC(0-infinity), t(1/2), and ke) were determined using HPLC. The formulations were to be considered bioequivalent if the 90% CIs of the treatment ratios of the geometric means of C(max) and AUC(0-t) were within a predetermined range of log 0.80 to log 1.25 based on regulatory criteria. Tolerability was assessed by monitoring for adverse events (AEs) on physical examination and/or e-mail and personal interview at the beginning and end of each study period.
Twenty-eight subjects (22 men, 6 women) received chlorphenesin carbamate at the 250-mg dose, and 24 male subjects received the 500-mg dose. The mean (SD) ages of the subjects were 24.0 (2.6) and 24.0 (1.9) years in the 250- and 500-mg groups, respectively. No significant differences were found between the test and reference formulations (90% CIs: C(max), 1.0048-1.1153 with the 250-mg dose and 0.9630-1.1189 with the 500-mg dose; AUC(0-t), 0.9882-1.0546 and 0.9842-1.0578, respectively). No clinically significant AEs (upper gastric pain, abdominal bloating, pyrexia, edema, nausea, heartburn, constipation, headache, dizziness, drowsiness, or fatigue) were reported throughout the study.
In this single-dose study in these healthy Korean subjects, the generic and branded formulations of chlorphenesin carbamate 250 and 500 mg met the regulatory criteria for bioequivalence. All formulations were well tolerated.


A CONTROLLED EVALUATION OF CHLORPHENESIN CARBAMATE IN PAINFUL MUSCULOSKELETAL SYNDROMES

W A ABRUZZI
PMID: 15446112   DOI:

Abstract




CHARACTERIZATION OF THE GLUCURONIDE CONJUGATE OF CHLORPHENESIN CARBAMATE FROM THE RAT AND FROM MAN

D R BUHLER
PMID: 14314338   DOI: 10.1016/0006-2952(65)90208-x

Abstract




DETERMINATION OF RESIDUAL CHLORPHENESIN IN CHLORPHENESIN-1-CARBAMATE

A A FORIST, R W JUDY
PMID: 14249449   DOI: 10.1002/jps.2600531027

Abstract




Controlled clinical evaluation of a new muscle relaxant--chlorphenesin carbamate

A L KOLODNY
PMID: 14034417   DOI: 10.1016/s0033-3182(63)72545-x

Abstract




THE METABOLISM OF CHLORPHENESIN CARBAMATE

D R BUHLER
PMID: 14214422   DOI:

Abstract




Controlled clinical evaluation of a new muscle relaxant-chlorphenesin carbamate

A L KOLODNY
PMID: 14034418   DOI: 10.1016/s0033-3182(63)72578-3

Abstract




Clinical evaluation of the analgesic activity of chlorphenesin carbamate

L J CASS, W S FREDERIK
PMID: 14019110   DOI: 10.1177/009127006200200607

Abstract




EFFECT OF CHLORPHENESIN CARBAMATE (MAOLATE) ON A CASE OF ACUTE ARACHNIDISM

F H STERN
PMID: 14070779   DOI: 10.4269/ajtmh.1963.12.832

Abstract




CLINICAL TRIAL OF CHLORPHENESIN CARBAMATE IN PATIENTS WITH MUSCLE SPASM

F H STERN
PMID: 15446076   DOI:

Abstract




Explore Compound Types